molecular formula C6H2Cl2N2O4 B1371462 5,6-Dichloropyrazine-2,3-dicarboxylic acid CAS No. 59715-45-6

5,6-Dichloropyrazine-2,3-dicarboxylic acid

Cat. No.: B1371462
CAS No.: 59715-45-6
M. Wt: 236.99 g/mol
InChI Key: WPBFEEVLBDWFGP-UHFFFAOYSA-N
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Description

5,6-Dichloropyrazine-2,3-dicarboxylic acid (CAS 59715-45-6) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its molecular formula is C₆H₂Cl₂N₂O₄, with a molecular weight of 237.00 g/mol . This compound serves as a key intermediate in the synthesis of pyrazine-based pharmaceuticals and agrochemicals . The two carboxylic acid groups and two chlorine atoms on the pyrazine ring allow for selective and sequential derivatization, making it a versatile precursor for constructing complex heterocyclic systems . Researchers utilize it to develop active ingredients with potential herbicidal or bactericidal properties . It is a critical precursor in the synthesis of complex macrocycles like tetrapyrazinoporphyrazines, which are subjects of interest for applications in photodynamic therapy (PDT) and as fluorescent imaging agents due to their ability to generate reactive oxygen species . The compound is a solid and should be stored at 2-8°C, preferably under an inert atmosphere . It has a calculated density of 1.898 g/cm³ and is slightly soluble in water (9.5 g/L at 25°C) . This product is strictly for research and further manufacturing applications, such as in chemical synthesis or the development of specialty chemicals, and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloropyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-3-4(8)10-2(6(13)14)1(9-3)5(11)12/h(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFEEVLBDWFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633398
Record name 5,6-Dichloropyrazine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59715-45-6
Record name 5,6-Dichloropyrazine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Dichloropyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical and agrochemical development, pyrazine derivatives represent a cornerstone of heterocyclic chemistry, offering a versatile scaffold for constructing complex, biologically active molecules.[1] Among these, 5,6-Dichloropyrazine-2,3-dicarboxylic acid (CAS No. 59715-45-6) stands out as a pivotal intermediate. Its strategic placement of reactive chloro and carboxylic acid functional groups allows for precise molecular tailoring, making it an invaluable building block for novel therapeutic agents and crop protection solutions.[1][2]

This guide deviates from a conventional data sheet structure. Instead, it is designed as a practical, in-the-field resource for researchers. We will not only present the known characteristics of this compound but also delve into the fundamental principles and detailed methodologies required for its empirical characterization. Where experimental data is not publicly available, we will provide expert analysis on expected outcomes based on its molecular architecture and the properties of analogous structures. This document serves as both a repository of information and a manual for discovery, empowering you to validate and expand upon the collective knowledge of this important chemical entity.

Molecular Identity and Core Properties

This compound is a disubstituted pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4. The presence of two electron-withdrawing chlorine atoms and two acidic carboxyl groups significantly influences the electron density of the aromatic ring and dictates the molecule's reactivity and physical properties.

Caption: Chemical structure of this compound.

Table 1: Summary of Physicochemical Properties

PropertyValue / InformationSource
IUPAC Name This compound[3]
CAS Number 59715-45-6[2]
Molecular Formula C₆H₂Cl₂N₂O₄[2]
Molecular Weight 237.00 g/mol [2]
Boiling Point 453°C at 760 mmHg[2]
Melting Point Experimental data not available. Expected to be high (>200°C) with decomposition, typical for aromatic dicarboxylic acids.-
Solubility Quantitative data not available. Expected to have low solubility in non-polar organic solvents and water, but soluble in aqueous base (e.g., NaOH, NaHCO₃) and polar aprotic solvents (e.g., DMSO, DMF).-
pKa Values Experimental data not available. Expected to have two distinct pKa values, with the first (pKa₁) likely in the range of 1-2 and the second (pKa₂) in the range of 3-4, influenced by the electron-withdrawing pyrazine ring and chlorine atoms.-
Appearance Expected to be a white to off-white crystalline solid.-
Storage Store at 2-8°C under an inert gas atmosphere.[2]

Synthesis Pathway: From Dinitrile to Diacid

A robust and logical synthetic route to this compound involves the acidic or basic hydrolysis of its dinitrile precursor, 5,6-Dichloropyrazine-2,3-dicarbonitrile (CAS 56413-95-7).[4] The dicarbonitrile is a commercially available starting material, making this a practical approach for laboratory-scale synthesis.[5]

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. Under acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid.

start 5,6-Dichloropyrazine-2,3-dicarbonitrile reagents H₂O, H⁺ (e.g., H₂SO₄) or OH⁻ (e.g., NaOH) Heat (Reflux) start->reagents Hydrolysis product This compound reagents->product

Caption: Plausible synthesis via hydrolysis of the dinitrile precursor.

Experimental Protocols for Physicochemical Characterization

The following sections provide standardized, field-proven methodologies for determining the key physicochemical properties of the title compound.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure compound, while impurities depress and broaden the melting range. The capillary method with a heated block apparatus is a standard, reliable technique.[6]

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 24 hours.[7] Finely crush a small amount of the crystalline solid into a powder on a watch glass using a spatula.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[7][8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting range. This saves time during the precise measurement. Allow the block to cool significantly before the next step.

  • Precise Determination: Place a new sample in the apparatus. Heat the block rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Heating Rate: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the block, and the thermometer.[9]

  • Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow. Repeat the determination at least twice to ensure reproducibility.

Solubility Profile

Scientific Rationale: Solubility is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and acidic/basic nature of a molecule dictate its solubility in various solvents. A systematic solubility investigation can reveal the presence of polar functional groups and provide guidance for choosing appropriate solvents for reactions, purification, and analysis.[10] For an organic acid, solubility in aqueous base is a key indicator, as deprotonation forms a water-soluble salt.[11]

Methodology: Qualitative Solubility Classification

  • General Setup: For each test, add approximately 20-30 mg of the compound to a small test tube. Add 1 mL of the solvent in portions, shaking vigorously after each addition.[12]

  • Test Solvents:

    • Water (H₂O): Observe solubility. Test the resulting solution with pH paper. An acidic pH would be expected.

    • 5% Sodium Hydroxide (NaOH) (aq): As a strong base, NaOH will readily deprotonate both carboxylic acid groups, forming a disodium salt. The compound is expected to be soluble.

    • 5% Sodium Bicarbonate (NaHCO₃) (aq): Sodium bicarbonate is a weaker base. It is strong enough to deprotonate most carboxylic acids. Solubility in this reagent confirms the presence of a strongly acidic group.[10]

    • 5% Hydrochloric Acid (HCl) (aq): The compound is expected to be insoluble. The pyrazine nitrogens are very weakly basic due to the electron-withdrawing effects of the substituents, and the carboxylic acids will remain protonated.

    • Organic Solvents: Test solubility in a range of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane to establish a polarity profile.

Table 2: Expected Solubility Profile

SolventPolarityExpected SolubilityRationale
HexaneNon-polarInsolublePolar functional groups prevent dissolution.
DichloromethaneModerately PolarSparingly SolubleModerate polarity may allow for some dissolution.
Acetone / Ethyl AcetatePolar AproticSparingly to Moderately SolubleCan accept H-bonds but cannot donate strongly.
Methanol / EthanolPolar ProticModerately SolubleCapable of hydrogen bonding with carboxyl groups.
WaterVery PolarSparingly SolubleHigh crystal lattice energy may limit solubility despite polarity.
5% NaHCO₃ (aq)BasicSolubleAcid-base reaction forms the water-soluble sodium salt.
5% NaOH (aq)Strongly BasicSolubleAcid-base reaction forms the water-soluble sodium salt.
DMSO / DMFPolar AproticSolubleHigh polarity and ability to disrupt crystal lattice.
Acidity Constant (pKa) Determination

Scientific Rationale: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For a dicarboxylic acid, two distinct pKa values (pKa₁ and pKa₂) correspond to the stepwise loss of the two acidic protons. Potentiometric titration is the gold standard for pKa determination, as it precisely monitors the change in pH upon the addition of a titrant (a strong base).[13] The pKa values correspond to the pH at the half-equivalence points.[14]

start Prepare Analyte Solution (Compound in H₂O/co-solvent) titrate Titrate with Standardized NaOH start->titrate monitor Monitor pH with Calibrated Electrode titrate->monitor plot Plot pH vs. Volume of NaOH monitor->plot analyze Determine Equivalence Points (1st & 2nd Derivative) plot->analyze calculate Calculate pKa₁ and pKa₂ (pH at ½ Veq₁ and ½ Veq₂) analyze->calculate

Caption: Workflow for pKa determination by potentiometric titration.

Methodology: Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa range.

  • Analyte Preparation: Accurately weigh a sample of the compound (to achieve a concentration of approx. 1-10 mM) and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be necessary if water solubility is low, but the resulting pKa will be for that specific solvent system.[13]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH). Purge the solution with nitrogen gas to displace dissolved CO₂.[15]

  • Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a titration curve with two distinct inflection points.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points (Veq₁ and Veq₂).

    • The first half-equivalence point is at Veq₁/2. The pH at this volume is equal to pKa₁.

    • The second half-equivalence point is at (Veq₁ + Veq₂)/2. The pH at this volume is equal to pKa₂.

Spectroscopic Characterization

Scientific Rationale: Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for unambiguous structure confirmation and purity assessment. Each method probes different aspects of the molecular structure.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16]

  • ¹H NMR: Due to molecular symmetry, only one proton signal is expected for the two carboxylic acid protons. This signal will be a broad singlet at a very downfield chemical shift (typically δ 10-13 ppm), characteristic of acidic protons. The signal will be exchangeable with D₂O.

  • ¹³C NMR: Due to symmetry, three distinct carbon signals are expected:

    • One signal for the two equivalent carbons bearing the chlorine atoms (C5, C6).

    • One signal for the two equivalent carbons bearing the carboxyl groups (C2, C3).

    • One signal for the two equivalent carboxylic acid carbonyl carbons.

Methodology: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves polar, acidic compounds). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.[17]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

  • ¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay. All peaks should be integrated.[18]

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[19]

3.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[16]

Methodology: KBr Pellet Method

  • Sample Preparation: Add 1-2 mg of the dry compound to an agate mortar. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[20]

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[21]

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
2500-3300O-H stretch (carboxylic acid)Very broad, strong
~1700-1750C=O stretch (carboxylic acid dimer)Strong, sharp
~1500-1600C=N, C=C stretch (aromatic ring)Medium to strong
~1200-1300C-O stretch (carboxylic acid)Medium
~700-850C-Cl stretchStrong

3.4.3. Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. Electron Impact (EI) is a classic "hard" ionization technique that often provides valuable structural information through fragmentation.[22]

Methodology: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid sample. The sample is volatilized under high vacuum and heat.[23]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).[24]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector records the abundance of each ion.

  • Spectrum Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), confirming the molecular weight. The fragmentation pattern provides a structural fingerprint.

Conclusion and Future Directions

This compound is a molecule of significant synthetic potential. While its fundamental properties are dictated by its structure, a comprehensive, publicly available experimental dataset remains to be completed. This guide provides the known data and, more importantly, the authoritative experimental frameworks necessary for researchers to fully characterize this compound in their own laboratories. The protocols outlined herein are robust, grounded in fundamental chemical principles, and represent the standard for ensuring data integrity and reproducibility. As new applications for this versatile building block are explored, a thorough understanding and documentation of its physicochemical properties will be indispensable for accelerating innovation in medicinal and materials chemistry.

References

A Guide to Advanced Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5,6-Dichloropyrazine-2,3-dicarboxylic acid is a pivotal heterocyclic building block, integral to the development of novel pharmaceuticals and advanced functional materials. Its rigid, electron-deficient core, decorated with reactive handles, makes it a sought-after intermediate. This guide provides a detailed exploration of a robust and efficient synthetic pathway to this target molecule, focusing on the synthesis of the key precursor, 5,6-Dichloropyrazine-2,3-dicarbonitrile, and its subsequent hydrolysis. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity.

The Strategic Importance of Halogenated Pyrazines

Pyrazine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of halogen atoms, specifically chlorine, onto the pyrazine ring dramatically alters the electronic properties of the molecule, enhancing its utility. The chloro-substituents serve two primary functions: they act as effective electronic modulators and provide reactive sites for further functionalization through nucleophilic substitution or cross-coupling reactions.[2] The dicarboxylic acid moieties, in turn, offer versatile handles for amide bond formation, esterification, or conversion into other functional groups, making the title compound an exceptionally valuable and versatile synthon.

The primary challenge in synthesizing such molecules lies in achieving the desired substitution pattern efficiently and with high selectivity. The method outlined herein proceeds through a stable, readily accessible dinitrile intermediate, which can be quantitatively converted to the target dicarboxylic acid.

Core Synthetic Pathway: A Two-Stage Approach

The most reliable and scalable synthesis of this compound is achieved through a two-step sequence. This strategy hinges on the initial formation of the corresponding dinitrile, followed by a comprehensive hydrolysis. This pathway is advantageous as it utilizes readily available starting materials and involves well-understood, high-yielding chemical transformations.

G cluster_0 Stage 1: Dinitrile Formation cluster_1 Stage 2: Hydrolysis DAMN Diaminomaleonitrile (DAMN) Dinitrile 5,6-Dichloropyrazine-2,3-dicarbonitrile DAMN->Dinitrile Condensation & Chlorination Precursor Chlorinated α-Dicarbonyl Equivalent Precursor->Dinitrile Dinitrile_hydrolysis 5,6-Dichloropyrazine-2,3-dicarbonitrile Dicarboxylic_Acid This compound Dinitrile_hydrolysis->Dicarboxylic_Acid Aqueous Base (e.g., LiOH, NaOH) Heat

Fig. 1: Overall two-stage synthetic workflow.

Synthesis of the Key Intermediate: 5,6-Dichloropyrazine-2,3-dicarbonitrile

The cornerstone of this synthesis is the preparation of 5,6-Dichloropyrazine-2,3-dicarbonitrile. This intermediate is commercially available but can also be prepared through the condensation of diaminomaleonitrile (DAMN) with a suitable α-dicarbonyl compound, followed by chlorination.[3] DAMN is a versatile and inexpensive building block for a wide array of nitrogen-containing heterocycles.[4]

Mechanistic Rationale: The DAMN Condensation

The formation of the pyrazine ring from DAMN and an α-dicarbonyl compound is a classic condensation reaction. The process involves the sequential formation of two imine bonds, followed by an oxidative aromatization to yield the stable pyrazine-2,3-dicarbonitrile core. For the synthesis of the dichloro-derivative, a post-condensation chlorination is the most common and effective approach.

G Start Diaminomaleonitrile (DAMN) + α-Dicarbonyl Step1 Initial Condensation Start->Step1 Step2 Dihydropyrazine Intermediate Step1->Step2 Step3 Oxidative Aromatization Step2->Step3 Step4 Pyrazine-2,3-dicarbonitrile Step3->Step4 Step5 Chlorination (e.g., NCS, SOCl2) Step4->Step5 End 5,6-Dichloropyrazine- 2,3-dicarbonitrile Step5->End

Fig. 2: Logical workflow for dinitrile intermediate synthesis.
Experimental Protocol: Synthesis of 5,6-Dichloropyrazine-2,3-dicarbonitrile

This protocol is a representative procedure based on established pyrazine syntheses.[5]

  • Ring Formation: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) and glyoxal (1.0 eq, 40% in water) in a mixture of ethanol and water (3:1).

  • Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The intermediate, pyrazine-2,3-dicarbonitrile, will often precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Chlorination: Suspend the crude pyrazine-2,3-dicarbonitrile in a suitable solvent such as N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise.

  • Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours until TLC analysis indicates full conversion.

  • Workup and Purification: Cool the reaction mixture and pour it into ice water. The chlorinated product will precipitate. Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5,6-Dichloropyrazine-2,3-dicarbonitrile.

Properties of the Dinitrile Intermediate
PropertyValueReference
Molecular Formula C₆Cl₂N₄[3]
Molecular Weight 199.00 g/mol [3]
CAS Number 56413-95-7[3]
Appearance Solid
Purity ≥96%[3]
InChI Key QUFXYBKGILUJHS-UHFFFAOYSA-N

Final Conversion: Hydrolysis to Dicarboxylic Acid

The final step is the hydrolysis of the nitrile groups to carboxylic acids. This transformation is typically achieved under strong basic or acidic conditions. Alkaline hydrolysis is often preferred as it can minimize side reactions and facilitate an easier workup. Inspired by green chemistry principles for ester hydrolysis, using a base like lithium hydroxide in water can be an efficient and environmentally benign approach.[6]

Detailed Experimental Protocol: Alkaline Hydrolysis
  • Setup: In a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, suspend 5,6-Dichloropyrazine-2,3-dicarbonitrile (1.0 eq) in water.

  • Reagent Addition: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (100°C) and maintain for 12-24 hours. The reaction progress can be monitored by observing the evolution of ammonia gas (use appropriate safety precautions) and by HPLC analysis of aliquots.

  • Workup: After the reaction is complete, cool the mixture in an ice bath.

  • Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The target dicarboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Filter the white precipitate, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.

In-Process Controls and Characterization
  • Reaction Monitoring: HPLC is the preferred method for monitoring the disappearance of the dinitrile starting material and the appearance of the dicarboxylic acid product.

  • Product Confirmation: The structure of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: Will show the absence of nitrile-adjacent protons and the presence of a broad singlet for the carboxylic acid protons (typically >10 ppm in DMSO-d₆).

    • ¹³C NMR: Will show the disappearance of the nitrile carbon signal (approx. 115-120 ppm) and the appearance of the carboxylic acid carbonyl signal (approx. 165-175 ppm).

    • FT-IR: Will show the disappearance of the sharp C≡N stretch (approx. 2230 cm⁻¹) and the appearance of a broad O-H stretch (approx. 2500-3300 cm⁻¹) and a strong C=O stretch (approx. 1700 cm⁻¹) for the carboxylic acid.

    • Mass Spectrometry: To confirm the molecular weight of the final product.

Novel and Alternative Synthetic Strategies

While the dinitrile hydrolysis pathway is robust, research into more direct methods is ongoing. Future strategies may include:

  • Direct Oxidation: Oxidation of corresponding dimethyl or dihydroxymethyl pyrazines. This route can suffer from over-oxidation or low yields.

  • Palladium-Catalyzed Carbonylation: Direct carbonylation of a tetrachloropyrazine precursor could potentially install the carboxylic acid groups, though regioselectivity and catalyst stability are significant hurdles.[7]

  • Regioselective Lithiation: As demonstrated in the synthesis of other pyrazine derivatives, directed ortho-lithiation followed by quenching with CO₂ could be a viable, albeit technically challenging, route to explore.[8]

Conclusion

The synthesis of this compound is most effectively achieved via a two-stage process involving the formation and subsequent hydrolysis of 5,6-Dichloropyrazine-2,3-dicarbonitrile. This method provides a reliable and scalable route to a key building block for research in pharmaceuticals and materials science. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers to access this valuable compound.

References

Spectroscopic Unveiling of 5,6-Dichloropyrazine-2,3-dicarboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Durham, NC – In the intricate landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. 5,6-Dichloropyrazine-2,3-dicarboxylic acid, a key intermediate in the synthesis of various bioactive molecules, presents a unique spectroscopic profile. This in-depth technical guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound (C₆H₂Cl₂N₂O₄, Mol. Wt.: 237.00 g/mol ) is a versatile heterocyclic compound.[1][2] Its pyrazine core, substituted with two chlorine atoms and two carboxylic acid groups, offers multiple reaction sites for the development of novel pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is the cornerstone of its application, ensuring the identity, purity, and stability of this crucial building block. This guide delves into the causality behind experimental choices and provides a self-validating framework for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the NMR spectra of this compound are expected to be relatively simple, yet informative.

Predicted ¹H-NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to show a single, broad singlet in the downfield region.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.0 - 13.0Broad Singlet2HCarboxylic acid protons (-COOH)

Expert Insight: The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange with residual water in the NMR solvent. Its downfield chemical shift is attributed to the deshielding effect of the adjacent carbonyl group and the overall electron-withdrawing nature of the dichloropyrazine ring.

Predicted ¹³C-NMR Spectral Data

The proton-decoupled ¹³C-NMR spectrum is expected to display three distinct signals corresponding to the three unique carbon environments in the molecule. By analogy with the structurally similar 5,6-Dichloropyrazine-2,3-dicarbonitrile, the following chemical shifts can be predicted.[1]

Predicted Chemical Shift (δ) ppm Assignment
~165Carbonyl carbons (-COOH)
~148Chlorine-substituted carbons (C-5, C-6)
~135Carboxylic acid-substituted carbons (C-2, C-3)

Authoritative Grounding: The chemical shifts of the pyrazine ring carbons are significantly influenced by the nature of the substituents. The electron-withdrawing chlorine atoms and carboxylic acid groups deshield the ring carbons, causing them to resonate at lower fields compared to unsubstituted pyrazine.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as the carboxylic acid protons are exchangeable.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

Instrument Parameters:

  • ¹H-NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds (to allow for full relaxation of the quaternary carbons).

    • Number of Scans: 16-64 scans.

  • ¹³C-NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: ~200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio for the quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument Insert Sample h1_acq ¹H Acquisition instrument->h1_acq c13_acq ¹³C Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase ref Referencing phase->ref Final Spectra Final Spectra ref->Final Spectra

NMR Experimental Workflow

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid groups and the dichloropyrazine ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity
2500-3300O-H stretch (Carboxylic acid, H-bonded)Broad, Strong
1700-1725C=O stretch (Carboxylic acid dimer)Strong
1550-1610C=N and C=C stretches (Pyrazine ring)Medium-Strong
1200-1300C-O stretch (Carboxylic acid)Medium
800-850C-Cl stretchStrong

Trustworthiness: The broad O-H stretch is a hallmark of carboxylic acids and is due to extensive intermolecular hydrogen bonding, forming dimers in the solid state. The position of the C=O stretch is also indicative of this dimerization.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond) is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR_Workflow start Start clean_atr Clean ATR Crystal start->clean_atr background Record Background Spectrum clean_atr->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure record_sample Record Sample Spectrum apply_pressure->record_sample process Process Data (Ratio to Background) record_sample->process end Final IR Spectrum process->end MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis solution Prepare Dilute Solution infusion Infuse into MS solution->infusion ionization Ionization (ESI) infusion->ionization Enter Ion Source separation Mass Separation (Quadrupole/TOF) ionization->separation detection Detection separation->detection Mass Spectrum Mass Spectrum detection->Mass Spectrum

References

Solubility Profile of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] 5,6-Dichloropyrazine-2,3-dicarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, presents a complex solubility profile due to its dicarboxylic acid functionality, aromatic pyrazine ring, and halogen substituents.[2][3] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Eschewing a simple data sheet, this document offers a narrative built on the pillars of scientific integrity, guiding the reader through the causality of experimental and theoretical choices.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. Understanding the solubility of an API like this compound is paramount for:

  • Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and formulation development.

  • Pharmacokinetics: Influencing dissolution rate and absorption, which are key components of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

  • Formulation Science: Enabling the development of stable and effective dosage forms, from oral solids to parenteral solutions.

This guide will delve into the theoretical underpinnings of the solubility of this specific dicarboxylic acid, explore predictive models to forecast its behavior in various organic solvents, and provide detailed protocols for empirical solubility determination.

Theoretical Considerations for the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several structural features will dictate its solubility:

  • Dicarboxylic Acid Groups: These groups are capable of strong hydrogen bonding, both as donors (from the hydroxyl protons) and acceptors (from the carbonyl oxygens). Solvents that can participate in hydrogen bonding are likely to be effective.

  • Pyrazine Ring: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The aromatic nature of the ring can also lead to π-π stacking interactions.

  • Dichloro Substituents: The chlorine atoms increase the molecular weight and introduce polar C-Cl bonds, contributing to dipole-dipole interactions.

The interplay of these factors suggests that polar, protic solvents and polar, aprotic solvents will be the most effective at dissolving this compound. Non-polar solvents are expected to be poor solvents due to the high polarity of the dicarboxylic acid groups.

The "Odd-Even Effect" in Dicarboxylic Acids

Research on the solubility of homologous series of dicarboxylic acids has revealed an "odd-even effect," where dicarboxylic acids with an even number of carbon atoms exhibit lower solubility than their odd-numbered counterparts.[4][5] This is attributed to differences in crystal lattice packing. While this compound is not part of a simple aliphatic series, this principle highlights the importance of the solid-state properties of the API in determining its solubility.

Predictive Models for Solubility Assessment

In the early stages of drug development, predictive models can provide valuable insights into the solubility of a compound without the need for extensive experimental work.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[6] HSPs break down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

Solventδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)
Acetone15.510.47.0
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
Hexane14.90.00.0
Dimethyl Sulfoxide (DMSO)18.416.410.2
Tetrahydrofuran (THF)16.85.78.0

Note: The HSP for this compound would need to be calculated using group contribution methods or specialized software.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[4][7][8] It is a powerful tool for solvent screening and can provide a qualitative ranking of solvents for a given solute, even when no experimental data is available.[4]

Experimental Determination of Solubility

While predictive models are useful, experimental determination of solubility remains the gold standard.

The Shake-Flask Method: A Foundational Technique

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6]

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Dilute the sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

High-Throughput Solubility Screening

For rapid screening of multiple solvents, high-throughput methods are employed. These methods often determine kinetic solubility rather than thermodynamic solubility.

Workflow: High-Throughput Kinetic Solubility Assay

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of compound in DMSO B Dispense stock solution into multi-well plate A->B Serial Dilution C Add organic solvent to each well B->C Automated Liquid Handling D Incubate and shake C->D E Measure turbidity or precipitation (e.g., nephelometry) D->E F Determine precipitation point E->F

Caption: High-throughput kinetic solubility workflow.

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature.

  • pH (in aqueous or mixed aqueous-organic systems): As a dicarboxylic acid, the ionization state of the molecule will be highly pH-dependent, which will significantly impact its solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities. It is crucial to characterize the solid form in equilibrium with the saturated solution.

Logical Framework for Solvent Selection

The selection of an appropriate solvent for this compound should be a systematic process.

G start Define Solubility Requirement (e.g., for reaction, purification, formulation) pred_screen Predictive Screening (Hansen, COSMO-RS) start->pred_screen exp_screen Experimental Screening (High-Throughput Kinetic) pred_screen->exp_screen Ranked Solvent List thermo_det Thermodynamic Solubility Determination (Shake-Flask) exp_screen->thermo_det Promising Solvents optimize Optimization (Temperature, Co-solvents) thermo_det->optimize final_select Final Solvent Selection optimize->final_select

Caption: A logical workflow for solvent selection.

Conclusion

References

The Strategic Core: A Technical Guide to 5,6-Dichloropyrazine-2,3-dicarboxylic Acid in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,6-Dichloropyrazine-2,3-dicarboxylic acid is a pivotal heterocyclic building block, strategically positioned at the intersection of medicinal chemistry and advanced materials science. Its rigid, electron-deficient pyrazine core, flanked by reactive chloro and carboxylic acid functionalities, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth review of its synthesis, chemical behavior, and core applications, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind synthetic strategies and the logic of its application as a scaffold for kinase inhibitors and as a ligand in functional materials.

Core Synthesis and Strategic Intermediates

The primary and most viable route to this compound is a multi-step process that begins with the construction of the pyrazine ring, followed by the hydrolysis of nitrile intermediates. The dinitrile precursor is a critical, stable intermediate that serves as the immediate gateway to the target diacid.

Synthesis of the Dinitrile Precursor

The synthesis of pyrazine-2,3-dicarbonitriles is typically achieved through the condensation of a 1,2-dicarbonyl compound with diaminomaleonitrile (DAMN).[1][2] For the chlorinated target, this involves a chlorinated 1,2-dicarbonyl equivalent.

Hydrolysis to this compound

The conversion of the robust dinitrile groups to carboxylic acids is the final key transformation. This is typically achieved under strong acidic or basic conditions. While a specific protocol for this exact molecule is not prominently published, a reliable method can be adapted from standard hydrolysis procedures for aromatic nitriles or esters, such as using a strong base like lithium hydroxide followed by acidic workup.[3]

Representative Protocol: Base-Catalyzed Hydrolysis

  • Suspension: Suspend 5,6-Dichloropyrazine-2,3-dicarbonitrile (1.0 eq) in a mixture of water and a co-solvent like ethanol.

  • Hydrolysis: Add an excess of a strong base, such as NaOH or LiOH (4.0-5.0 eq), to the suspension.

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. The reaction involves the sequential hydrolysis of the nitriles to amides and then to carboxylates.

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of <2.

  • Isolation: The desired this compound will precipitate out of the acidic aqueous solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conversion to 5,6-Dichloropyrazine-2,3-dicarboxylic Anhydride

For many synthetic applications, the corresponding cyclic anhydride is a more reactive and useful intermediate. The formation of the anhydride is readily accomplished by dehydration of the diacid, often using acetic anhydride or other dehydrating agents.[4]

Experimental Protocol: Anhydride Formation

  • Reaction Setup: Suspend this compound (1.0 eq) in acetic anhydride (5-10 volumes).

  • Heating: Heat the mixture under reflux for 1-3 hours. The diacid will gradually dissolve as it converts to the more soluble anhydride.

  • Isolation: Allow the reaction mixture to cool. The product may crystallize upon cooling or can be precipitated by adding the reaction mixture to a non-solvent like hexane.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., toluene) to yield the pure 5,6-Dichloropyrazine-2,3-dicarboxylic anhydride.

Synthesis_Workflow Figure 1: Core Synthesis and Derivatization Pathways cluster_0 Precursor Synthesis cluster_1 Target Synthesis Chlorinated 1,2-Dicarbonyl Chlorinated 1,2-Dicarbonyl Dinitrile 5,6-Dichloropyrazine-2,3-dicarbonitrile Chlorinated 1,2-Dicarbonyl->Dinitrile Diaminomaleonitrile Diaminomaleonitrile Diaminomaleonitrile->Dinitrile Diacid This compound Dinitrile->Diacid Hydrolysis (e.g., NaOH, H₃O⁺) Anhydride 5,6-Dichloropyrazine-2,3-dicarboxylic Anhydride Diacid->Anhydride Dehydration (e.g., Ac₂O)

Figure 1: Core Synthesis and Derivatization Pathways

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its application and quality control.

PropertyValueSource
Molecular Formula C₆H₂Cl₂N₂O₄--INVALID-LINK--
Molecular Weight 236.99 g/mol --INVALID-LINK--
CAS Number 59715-45-6--INVALID-LINK--
Boiling Point 453°C at 760 mmHg (Predicted)--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage 2-8°C, under inert gas--INVALID-LINK--
Spectroscopic Characterization (Predicted)

While detailed published spectra are scarce, the expected NMR and IR features can be predicted based on the molecule's structure and data from analogous compounds.[5][6]

  • ¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two carboxylic acid protons are chemically equivalent. A single, broad singlet is expected in the downfield region (typically >10 ppm), characteristic of carboxylic acid protons.

  • ¹³C NMR: The symmetry of the molecule dictates that only three signals should appear in the proton-decoupled spectrum:

    • One signal for the two equivalent carbons bearing the chlorine atoms (C-5 and C-6).

    • One signal for the two equivalent carbons bearing the carboxylic acid groups (C-2 and C-3).

    • One signal for the two equivalent carboxylic acid carbonyl carbons.

  • IR Spectroscopy: Key vibrational modes would include:

    • A broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹).

    • A strong C=O stretch from the carbonyls (~1700-1725 cm⁻¹).

    • C=N and C=C stretching vibrations from the pyrazine ring (~1500-1600 cm⁻¹).

    • A C-Cl stretching vibration (~600-800 cm⁻¹).

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its three distinct reactive zones: the two carboxylic acid groups, the two chloro-substituents, and the electron-deficient aromatic ring.

Figure 2: Key Reactivity Zones
  • Carboxylic Acid Groups: These are the most versatile handles. They can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of a wide variety of functional groups through well-established protocols. Their dehydration into a cyclic anhydride provides an activated intermediate for further reactions.

  • Chloro Substituents: The chlorine atoms activate the pyrazine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of chloride ions by nucleophiles such as amines, alkoxides, or thiolates, providing a powerful method for C-N, C-O, and C-S bond formation. This reactivity is crucial for building complex molecular scaffolds.

  • Pyrazine Core: The electron-deficient nature of the pyrazine ring influences the reactivity of its substituents and imparts specific electronic properties to the final molecule, a feature that is heavily exploited in materials science.

Core Applications in Research and Development

The unique structural and electronic features of this compound make it a high-value scaffold in two major research areas.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Small molecule kinase inhibitors have become a cornerstone of targeted therapy.[9][10] The pyrazine ring is a well-established "privileged scaffold" in this field, appearing in numerous FDA-approved and investigational kinase inhibitors.[9]

This compound serves as an ideal starting point for building libraries of potential kinase inhibitors for several reasons:

  • Rigid Core: It provides a rigid, planar core that helps to pre-organize appended functional groups, reducing the entropic penalty of binding to the target kinase.

  • Multiple Diversification Points: The four reactive sites (two carboxylic acids, two chlorines) allow for systematic modification to explore the structure-activity relationship (SAR). For instance, the carboxylic acid groups can be converted to amides to form hydrogen bonds within the ATP-binding site, while the chloro positions can be substituted to probe different pockets of the enzyme.

  • Modulation of Properties: The electron-withdrawing nature of the pyrazine and chloro-substituents can be used to fine-tune the physicochemical properties (e.g., pKa, solubility) of the final drug candidate.

Application_Kinase Figure 3: Application as a Kinase Inhibitor Scaffold cluster_mods Chemical Modifications scaffold 5,6-Dichloropyrazine-2,3-diacid Core mod1 Amidation at COOH scaffold->mod1 R¹NH₂ mod2 Substitution at C-Cl scaffold->mod2 R²-Nu library Library of Pyrazine Derivatives mod1->library mod2->library target Kinase ATP-Binding Site library->target Screening & SAR

Figure 3: Application as a Kinase Inhibitor Scaffold
Materials Science: A Ligand for Functional Materials

The dicarboxylic acid functionality makes this molecule an excellent ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs).[11][12]

  • Metal-Organic Frameworks (MOFs): MOFs are crystalline materials built from metal ions or clusters linked by organic ligands. Pyrazine-based dicarboxylates are effective ligands because the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylates can coordinate to metal centers, leading to robust, porous frameworks.[13][14][15] These materials have significant potential in applications such as gas storage, separation, and catalysis.

  • Luminescent Materials: The pyrazine-dicarboxylate scaffold can be used to sensitize the luminescence of lanthanide ions like Europium (Eu³⁺). The organic ligand absorbs energy and efficiently transfers it to the metal ion, which then emits light at its characteristic wavelength. This "antenna effect" is the basis for creating highly luminescent materials for applications in lighting, displays, and sensors.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation. Its well-defined reactivity and modular nature provide chemists with a reliable tool for constructing molecular complexity. In medicinal chemistry, its value as a scaffold for kinase inhibitors is clear, offering a direct route to diverse compound libraries. In materials science, its potential as a building block for porous and luminescent materials is an expanding field of research. Future work will likely focus on exploiting the C-Cl substitution reactions to create novel, unsymmetrical derivatives for more sophisticated drug designs and for the construction of advanced, multifunctional materials.

References

Introduction: The Dichloropyrazine Core as a Privileged Synthetic Platform

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of Dichloropyrazine Derivatives

Dichloropyrazine derivatives represent a cornerstone class of heterocyclic compounds, serving as highly versatile building blocks in modern chemical research. The core structure consists of a six-membered aromatic pyrazine ring—a benzene ring wherein two carbon atoms at positions 1 and 4 are replaced by nitrogen—substituted with two chlorine atoms.[1] The primary isomers used in research are 2,3-, 2,5-, and 2,6-dichloropyrazine.[2][3]

The immense utility of these compounds stems from a unique combination of chemical properties. The electron-withdrawing nature of the two nitrogen atoms makes the pyrazine ring electron-deficient. This electronic characteristic, coupled with the presence of chlorine atoms as excellent leaving groups, renders the core highly susceptible to a range of chemical modifications.[4] The chlorine atoms act as reactive "handles," enabling chemists to perform nucleophilic aromatic substitutions (SNAr) and a variety of palladium-catalyzed cross-coupling reactions with high regioselectivity.[5][6] This synthetic flexibility allows for the precise and systematic construction of complex, multi-functionalized molecules, establishing dichloropyrazines as pivotal intermediates in medicinal chemistry, advanced materials science, and agrochemical development.[7][8][9][10]

Part 1: Medicinal Chemistry and Drug Discovery

The pyrazine scaffold is a privileged structure in pharmacology, found in numerous clinically used therapeutics.[6][11] Dichloropyrazines provide an accessible and adaptable starting point for synthesizing libraries of novel, biologically active compounds.

Application Focus: Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets, particularly in oncology, as they regulate cellular processes like proliferation and survival.[12][13] Many kinase inhibitors are designed to be ATP-competitive, meaning they occupy the ATP-binding pocket of the enzyme to block its activity. The pyrazine ring is an effective bioisostere for the purine core of ATP, making it an ideal scaffold for designing such inhibitors.[12]

Causality of Experimental Choice: The strategy involves using a dichloropyrazine core and sequentially replacing the chlorine atoms with different functional groups to optimize binding affinity and selectivity for the target kinase. The first substitution might introduce a group that anchors the molecule into the "hinge" region of the ATP-binding site, while the second substitution can be used to project a side chain into a more variable region to achieve selectivity over other kinases.[14] For example, the FDA-approved drug Gilteritinib, used to treat acute myeloid leukemia (AML), contains a pyrazine-2-carboxamide core that is often constructed from dichloropyrazine precursors.[12]

This protocol details the synthesis of a key intermediate where one chlorine atom of 2,5-dichloropyrazine is replaced with an amine, a common step in building kinase inhibitors.[4]

Materials:

  • 2,5-Dichloropyrazine

  • 3-Methoxyaniline

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • 2-(piperidin-1-yl)benzamide

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Under an inert argon atmosphere, dissolve 2,5-dichloropyrazine (1.0 eq) and 3-methoxyaniline (1.1 eq) in anhydrous THF in a flame-dried flask.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine .[4] Purify via column chromatography.

Step 2: Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, combine the intermediate from Step 1 (1.0 eq), 2-(piperidin-1-yl)benzamide (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and NaOt-Bu (1.5 eq) in a reaction vial.

  • Add anhydrous toluene to the vial.

  • Seal the vial and heat the mixture to 100°C for 18 hours.

  • Monitor the reaction by HPLC.

  • Once complete, cool the mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final di-substituted pyrazine product.[4]

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Buchwald-Hartwig Amination DCP 2,5-Dichloropyrazine SNAr_Reaction Add t-BuOK in THF Stir at RT, 12-16h DCP->SNAr_Reaction Amine1 3-Methoxyaniline Amine1->SNAr_Reaction Intermediate 5-chloro-N-(3-methoxyphenyl) pyrazin-2-amine SNAr_Reaction->Intermediate BH_Reaction Add Pd₂(dba)₃, XPhos, NaOt-Bu Toluene, 100°C, 18h Intermediate->BH_Reaction Amine2 2-(piperidin-1-yl)benzamide Amine2->BH_Reaction Final_Product Di-substituted Pyrazine (Kinase Inhibitor Scaffold) BH_Reaction->Final_Product Intermediate_ref->BH_Reaction

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Further Medicinal Applications

Beyond cancer, dichloropyrazine derivatives are instrumental in developing a spectrum of therapeutic agents. Their role as key intermediates is well-documented in the synthesis of compounds with proven or potential efficacy.[15][16]

Application AreaTarget/MechanismRationale for Dichloropyrazine UseReference Example
Antiviral Viral replication machineryServes as a precursor for complex heterocyclic systems. For example, 3,6-dichloropyrazine-2-carbonitrile is a key intermediate in one synthesis of Favipiravir.Favipiravir Synthesis[11]
Antibacterial Bacterial cellular processesThe pyrazine core is a known pharmacophore in antimicrobial agents. Dichloropyrazines allow for the creation of diverse derivatives for screening.General Antimicrobial Agents[5]
Anti-inflammatory Inflammatory pathways (e.g., NO production)Used to synthesize novel compounds that inhibit inflammatory mediators.Paeonol derivatives[15]
Neuroprotective Mitochondrial apoptosis pathwayThe ligustrazine (tetramethylpyrazine) scaffold, accessible from chlorinated precursors, can be modified to create agents that protect neuronal cells.Ligustrazine–cinnamic acid derivatives[15]

Part 2: Materials Science and Organic Electronics

The unique electronic properties of the pyrazine ring make its derivatives highly valuable in materials science. The electron-deficient nature of the ring allows it to function as an excellent electron-acceptor unit.[17]

Application Focus: Conjugated Polymers for Organic Electronics

When 2,5-dichloropyrazine is copolymerized with an electron-donating monomer, the resulting polymer possesses a "donor-acceptor" backbone. This architecture is fundamental to tuning the material's electronic band gap and charge transport properties.[17]

Causality of Experimental Choice: The goal is to create materials for applications like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). For OFETs, the pyrazine unit's electron-accepting nature can facilitate electron transport, making the polymer an n-type semiconductor. For OPVs, the donor-acceptor structure helps in absorbing light and separating the resulting exciton into free charges.[17] The chlorine atoms on the dichloropyrazine monomer are perfect reactive sites for polymerization through metal-catalyzed cross-coupling reactions.

This protocol describes the polymerization of 2,5-dichloropyrazine (the acceptor) with a thiophene-based co-monomer (the donor).

Materials:

  • 2,5-Dichloropyrazine (1.0 eq)

  • 2,5-bis(trimethylstannyl)thiophene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 8 mol%)

  • Anhydrous, degassed chlorobenzene

Procedure:

  • In a Schlenk flask, combine 2,5-dichloropyrazine, 2,5-bis(trimethylstannyl)thiophene, Pd₂(dba)₃, and P(o-tol)₃ under an inert atmosphere.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Add anhydrous, degassed chlorobenzene via syringe.

  • Heat the reaction mixture to 110°C and stir vigorously for 48-72 hours. The polymer will often precipitate from the solution as it forms.

  • Monitor the reaction by observing the increase in viscosity or the formation of a precipitate.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer fully.

  • Collect the polymer by filtration, wash with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight oligomers.

  • Finally, dissolve the polymer in a high-boiling solvent like chloroform or o-dichlorobenzene and re-precipitate into methanol.

  • Dry the final polymer under vacuum to yield a solid material ready for characterization and device fabrication.[17]

Caption: Donor-Acceptor structure in a conjugated polymer.

Part 3: Agrochemical Research

Dichloropyrazines also serve as important intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides.[8][10] The pyrazine moiety can be elaborated into a final active ingredient that is effective at protecting crops from weeds and diseases.

Causality of Experimental Choice: The agrochemical industry requires cost-effective and scalable synthetic routes to its active ingredients. Dichloropyrazines are often produced from readily available starting materials, and their predictable reactivity allows for the efficient construction of the complex molecular structures needed for high biological activity and selectivity.[9][18] This makes them valuable platforms for developing new crop protection solutions.[10]

G Start Commodity Chemicals Pyrazine Pyrazine Synthesis Start->Pyrazine DCP Chlorination (e.g., 2,6-DCP) Pyrazine->DCP Functionalization Multi-step Functionalization DCP->Functionalization API Active Agrochemical Ingredient (API) Functionalization->API

Caption: From basic chemicals to active agrochemicals.

Conclusion and Future Outlook

Dichloropyrazine derivatives are far more than simple chemical intermediates; they are enabling platforms for innovation across multiple scientific disciplines. Their predictable reactivity and versatile nature allow researchers in medicine, materials science, and agriculture to construct novel molecules with tailored functions. The ability to perform selective SNAr and cross-coupling reactions provides a robust toolkit for generating molecular diversity.

Future research will likely leverage computational chemistry and machine learning to design the next generation of dichloropyrazine derivatives with enhanced properties.[2] As synthetic methodologies continue to advance, the importance and application range of these powerful heterocyclic building blocks are set to expand even further, leading to the development of more effective therapeutics, higher-performance materials, and more sustainable agricultural solutions.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

5,6-Dichloropyrazine-2,3-dicarboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique molecular architecture, featuring an electron-deficient pyrazine core, two reactive chlorine atoms, and two carboxylic acid groups, offers a powerful platform for constructing complex molecular targets. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3][4]

The pyrazine ring system is a common motif in biologically active compounds. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse substituents. Simultaneously, the dicarboxylic acid groups provide handles for amide bond formation, esterification, or conversion into other functional groups, further expanding its synthetic utility. This guide provides an in-depth exploration of its applications, focusing on the synthesis of quinoxaline derivatives, and offers a detailed, field-proven protocol for its practical use.

Core Application: A Gateway to Quinoxaline Derivatives

Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[5] The most common and effective method for synthesizing the quinoxaline scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] this compound serves as a masked 1,2-dicarbonyl precursor, which, after appropriate functional group manipulation, can be used to construct fused pyrazino[2,3-b]quinoxaline systems. These fused polycyclic systems are of significant interest in medicinal chemistry and materials science.[7]

Strategic Rationale: Why This Precursor?

The use of this compound for this synthesis is underpinned by several key advantages:

  • Inherent Functionality: The dicarboxylic acid provides a direct route to the required 1,2-dicarbonyl equivalent (e.g., an α-diketone or its precursor) necessary for the condensation reaction.

  • Structural Rigidity: The planar pyrazine ring imparts rigidity to the final molecule, which can be crucial for binding to biological targets.

  • Post-Condensation Modification: The two chlorine atoms remain on the pyrazine ring after the quinoxaline formation. These atoms serve as reactive sites for late-stage functionalization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This is a highly efficient strategy in drug discovery.

The overall synthetic strategy involves a two-stage process: first, the conversion of the dicarboxylic acid into a more reactive species, and second, the condensation with a 1,2-diamine.

G Start 5,6-Dichloropyrazine-2,3- dicarboxylic acid Step1 Functional Group Transformation (e.g., to Di-acid chloride) Start->Step1 Activation Step2 Condensation Reaction with o-Phenylenediamine derivative Step1->Step2 Key Intermediate Product Fused Pyrazino[2,3-b]quinoxaline Scaffold Step2->Product Cyclization Step3 Late-Stage Functionalization (SNAr at C-Cl bonds) Product->Step3 Diversification Library Diverse Library of Analogues Step3->Library

Caption: General workflow for the synthesis of quinoxaline libraries.

Detailed Protocol: Synthesis of a Dichloropyrazino[2,3-b]quinoxaline Derivative

This protocol details a representative two-step procedure for the synthesis of a dichloropyrazino[2,3-b]quinoxaline derivative via the corresponding di-acid chloride intermediate.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Used in excess with a catalytic amount of DMF (Vilsmeier-Haack conditions) to ensure the complete and efficient conversion of the thermally stable dicarboxylic acid to the highly reactive di-acid chloride.

  • Anhydrous Toluene: A non-protic solvent is crucial for the formation of the acid chloride to prevent hydrolysis back to the carboxylic acid. Its relatively high boiling point is suitable for this reaction.

  • Triethylamine (Et₃N): A non-nucleophilic base is added during the condensation step to neutralize the HCl gas that is formed as a byproduct. This prevents the protonation of the o-phenylenediamine, which would render it non-nucleophilic and halt the reaction.

  • Ice Bath (0-5 °C): The addition of the crude acid chloride to the diamine solution is highly exothermic. An ice bath is used to control the reaction rate, prevent side reactions, and ensure selective condensation.

Materials and Reagents
ReagentSupplierGradeQuantity
This compoundSigma-Aldrich≥95%2.37 g (10.0 mmol)
Thionyl Chloride (SOCl₂)Acros OrganicsReagent Grade, ≥99%15 mL (excess)
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, 99.8%2-3 drops (catalyst)
TolueneSigma-AldrichAnhydrous, 99.8%50 mL
o-PhenylenediamineAlfa Aesar99+%1.08 g (10.0 mmol)
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%4.2 mL (30.0 mmol)
Dichloromethane (DCM)Fisher ScientificACS GradeFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution--For work-up
Brine--For work-up
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich≥99.5%For drying
Step-by-Step Experimental Procedure

Step 1: Synthesis of 5,6-Dichloropyrazine-2,3-dicarbonyl dichloride

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.37 g, 10.0 mmol).

  • Under a nitrogen atmosphere in a fume hood, add anhydrous toluene (20 mL), followed by thionyl chloride (15 mL).

  • Add 2-3 drops of anhydrous DMF to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 4 hours. The initial slurry should dissolve to form a clear solution.

  • After 4 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 5,6-dichloropyrazine-2,3-dicarbonyl dichloride as a solid, which is used immediately in the next step without further purification due to its moisture sensitivity.

Step 2: Condensation to form 2,3-Dichloro-6,11-dihydropyrazino[2,3-b]quinoxaline-6,11-dione

  • In a separate 250 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10.0 mmol) and triethylamine (4.2 mL, 30.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM (30 mL) and add it dropwise to the cooled diamine solution over 30 minutes using an addition funnel.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Pour the reaction mixture into 100 mL of water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product.

G Start Reactants This compound Thionyl Chloride (excess) DMF (cat.) Toluene Reflux Reaction 1: Acid Chloride Formation Reflux at 80-90 °C for 4h Start->Reflux Workup1 Work-up 1 Rotary Evaporation to remove excess SOCl₂/Toluene Reflux->Workup1 Intermediate Crude Intermediate 5,6-Dichloropyrazine-2,3-dicarbonyl dichloride Used immediately Workup1->Intermediate Condensation Reaction 2: Condensation Dropwise addition at 0-5 °C Stir at RT for 12h Intermediate->Condensation Reactants2 Reactants for Condensation o-Phenylenediamine Triethylamine Anhydrous DCM Reactants2->Condensation Workup2 Work-up 2 Aqueous Wash (H₂O, NaHCO₃, Brine) Drying (MgSO₄) Concentration Condensation->Workup2 Purification Purification Recrystallization or Column Chromatography Workup2->Purification FinalProduct Final Product Dichloropyrazino[2,3-b]quinoxaline derivative Purification->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis protocol.

Expected Results and Characterization

The successful synthesis will yield a solid product. The identity and purity should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR The spectrum is expected to be simple, showing signals corresponding only to the aromatic protons of the quinoxaline portion. The absence of a broad carboxylic acid proton peak (typically >10 ppm) confirms the reaction.
¹³C NMR Will show characteristic peaks for the carbonyl carbons (amide) in the 160-170 ppm region and signals for the C-Cl carbons on the pyrazine ring, along with other aromatic carbons.
Mass Spectrometry The molecular ion peak should correspond to the calculated mass of the target compound, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
Infrared (IR) Spec. Appearance of strong C=O stretching bands for the amide groups around 1680 cm⁻¹ and disappearance of the broad O-H stretch from the starting carboxylic acid.
Yield Typical yields for this type of two-step, one-pot synthesis after purification range from 55% to 75%, depending on the purity of the starting materials and the efficiency of the work-up.

Conclusion and Future Outlook

This compound is a powerful and strategic starting material for accessing complex heterocyclic scaffolds. The protocol described herein provides a reliable and scalable method for the synthesis of dichloropyrazino[2,3-b]quinoxaline derivatives, which are valuable platforms for drug discovery and materials science. The ability to perform late-stage functionalization via SNAr reactions on the remaining chloro-substituents opens the door to creating vast chemical libraries with diverse properties. Future applications will likely see this building block used in the development of novel covalent inhibitors, molecular probes, and advanced organic electronic materials.

References

5,6-Dichloropyrazine-2,3-dicarboxylic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular frameworks with unique biological activities and material properties is perpetual. Pyrazine derivatives, a class of nitrogen-containing heterocycles, have consistently emerged as privileged scaffolds in the design of a wide array of functional molecules. Among the diverse array of pyrazine-based building blocks, 5,6-dichloropyrazine-2,3-dicarboxylic acid stands out as a particularly versatile and reactive precursor for the construction of complex, fused heterocyclic systems. Its strategic placement of reactive sites—two carboxylic acid functionalities and two displaceable chlorine atoms—offers a rich platform for a multitude of chemical transformations.

This comprehensive guide provides an in-depth exploration of this compound as a building block for the synthesis of diverse heterocyclic compounds. We will delve into the underlying principles of its reactivity, present detailed, field-proven protocols for the synthesis of key heterocyclic systems, and offer insights into the causal relationships between reaction conditions and outcomes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Core Concepts: Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. The two adjacent carboxylic acid groups can be readily converted to the corresponding anhydride, a highly reactive electrophile ideal for condensation reactions with binucleophiles. Simultaneously, the two chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of substituents.

The electron-withdrawing nature of the pyrazine ring, further enhanced by the two chlorine atoms and the dicarboxylic acid moiety, renders the chloro-substituents highly activated towards nucleophilic attack. This inherent reactivity allows for sequential and selective displacement of the chlorine atoms, providing a powerful tool for the regiocontrolled synthesis of complex pyrazine derivatives.

Synthetic Applications and Protocols

This section details the application of this compound in the synthesis of prominent heterocyclic systems, including pyrazino[2,3-f]quinoxalines and dithieno[3,4-b:3',4'-e]pyrazines.

Synthesis of Pyrazino[2,3-f]quinoxalines

Pyrazino[2,3-f]quinoxalines are a class of extended aromatic systems with potential applications in organic electronics and as scaffolds in medicinal chemistry. The synthesis of these compounds can be efficiently achieved through the condensation of 5,6-dichloropyrazine-2,3-dicarboxylic anhydride with substituted o-phenylenediamines.

workflow cluster_prep Anhydride Formation cluster_condensation Condensation Reaction cluster_purification Purification start This compound anhydride 5,6-Dichloropyrazine-2,3-dicarboxylic anhydride start->anhydride Acetic Anhydride, Reflux condensation Condensation & Cyclization anhydride->condensation diamine o-Phenylenediamine derivative diamine->condensation product Pyrazino[2,3-f]quinoxaline derivative condensation->product Acetic Acid, Reflux filtration Filtration product->filtration washing Washing filtration->washing drying Drying washing->drying

Caption: Workflow for the synthesis of pyrazino[2,3-f]quinoxalines.

Rationale: This protocol details the synthesis of a key pyrazino[2,3-f]quinoxaline derivative. The initial step involves the conversion of the dicarboxylic acid to the more reactive anhydride using acetic anhydride. This is followed by a condensation reaction with o-phenylenediamine in glacial acetic acid, which serves as both a solvent and a catalyst for the cyclization and dehydration steps.

Materials:

  • This compound

  • Acetic anhydride

  • o-Phenylenediamine

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

Part A: Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic anhydride

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 40.5 mmol).

  • Add acetic anhydride (30 mL) to the flask.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 5,6-dichloropyrazine-2,3-dicarboxylic anhydride.

Part B: Synthesis of 2,3-Dichloro-6,11-dihydro-pyrazino[2,3-f]quinoxaline-6,11-dione

  • In a 250 mL round-bottom flask, dissolve 5,6-dichloropyrazine-2,3-dicarboxylic anhydride (5.0 g, 21.8 mmol) in glacial acetic acid (100 mL).

  • Add o-phenylenediamine (2.36 g, 21.8 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 80 °C.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2,3-Dichloro-6,11-dihydro-pyrazino[2,3-f]quinoxaline-6,11-dioneC12H4Cl2N4O2307.0985-95>300

The structure of the final product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Dithieno[3,4-b:3',4'-e]pyrazines

Dithieno[3,4-b:3',4'-e]pyrazines are a class of fused heterocyclic compounds that have garnered significant interest in the field of organic electronics due to their potential as organic semiconductors. The synthesis of the core scaffold can be approached through the reaction of a suitably substituted dichloropyrazine derivative with a sulfur nucleophile.

reaction_scheme start 5,6-Dichloropyrazine-2,3-dicarbonitrile intermediate Intermediate Thiolate start->intermediate DMF, Heat reagent + Na2S reagent->intermediate product Dithieno[3,4-b:3',4'-e]pyrazine-1,3,5,7-tetracarbonitrile intermediate->product Intramolecular Cyclization

Caption: Synthesis of a dithieno[3,4-b:3',4'-e]pyrazine derivative.

Rationale: This protocol describes the synthesis of a dithieno[3,4-b:3',4'-e]pyrazine derivative starting from 5,6-dichloropyrazine-2,3-dicarbonitrile. The dicarbonitrile is used as the starting material due to its enhanced reactivity towards nucleophilic substitution. Sodium sulfide acts as the sulfur nucleophile, displacing both chlorine atoms to form a dithiolate intermediate, which then undergoes intramolecular cyclization to yield the final fused heterocyclic system.

Materials:

  • 5,6-Dichloropyrazine-2,3-dicarbonitrile

  • Sodium sulfide nonahydrate (Na2S·9H2O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 5,6-dichloropyrazine-2,3-dicarbonitrile (5.0 g, 25.1 mmol) in anhydrous DMF (100 mL).

  • In a separate beaker, dissolve sodium sulfide nonahydrate (12.0 g, 50.0 mmol) in a minimal amount of deionized water and then dilute with DMF (50 mL).

  • Slowly add the sodium sulfide solution to the solution of the dichloropyrazine derivative at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with methanol.

  • Dry the product in a vacuum oven at 60 °C.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
Dithieno[3,4-b:3',4'-e]pyrazine-1,3,5,7-tetracarbonitrileC10N6S2296.3470-80Dark-colored solid

The product can be further purified by recrystallization or sublimation if necessary. Characterization can be performed using IR spectroscopy (presence of C≡N stretch), mass spectrometry, and elemental analysis.

Conclusion

This compound and its derivatives are undeniably potent building blocks in the arsenal of synthetic chemists. The strategic arrangement of functional groups with distinct and tunable reactivities provides a gateway to a vast chemical space of novel heterocyclic compounds. The protocols detailed herein for the synthesis of pyrazino[2,3-f]quinoxalines and dithieno[3,4-b:3',4'-e]pyrazines serve as a testament to the synthetic versatility of this scaffold. By understanding the fundamental principles of its reactivity and applying the robust protocols provided, researchers can unlock new avenues for the discovery and development of innovative molecules with significant potential in medicine and materials science.

Application Notes and Protocols for the Derivatization of 5,6-Dichloropyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and laboratory protocols for the chemical derivatization of 5,6-Dichloropyrazine-2,3-dicarboxylic acid. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility as a scaffold for novel pharmaceuticals and functional materials. This document outlines four principal derivatization pathways: conversion to the cyclic anhydride, formation of the diacyl chloride, diesterification, and diamidation. Each protocol is presented with a focus on the underlying chemical principles, causality behind experimental choices, and procedural details to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Chemical Versatility of this compound

This compound is a highly functionalized pyrazine derivative. The electron-withdrawing nature of both the pyrazine ring and the two chlorine atoms significantly influences the reactivity of the carboxylic acid groups, making it a unique precursor for a variety of chemical transformations. Its derivatives are pivotal intermediates in the synthesis of agrochemicals, pharmaceuticals, and complex heterocyclic systems.[1] The two adjacent carboxylic acid groups allow for the formation of cyclic structures and bifunctional derivatives, while the chlorine atoms can be subjected to nucleophilic substitution reactions, further expanding its synthetic potential.

This guide details the protocols for creating four key derivatives that serve as versatile intermediates for further elaboration:

  • 5,6-Dichloropyrazine-2,3-dicarboxylic anhydride: A highly reactive intermediate for forming mono-amides and mono-esters.

  • 5,6-Dichloropyrazine-2,3-dicarbonyl dichloride: A powerful acylation agent for creating amides, esters, and other acyl derivatives under mild conditions.

  • Dimethyl 5,6-Dichloropyrazine-2,3-dicarboxylate: A stable diester for applications where the reactivity of the carboxylic acids needs to be masked or modulated.

  • 5,6-Dichloropyrazine-2,3-dicarboxamide: A diamide derivative that can exhibit distinct biological activities or serve as a precursor for further heterocyclic synthesis.

Derivatization Pathways: A Strategic Overview

The choice of derivatization strategy depends on the desired final product and the required reactivity of the intermediate. The following diagram illustrates the primary pathways starting from the parent dicarboxylic acid.

G A This compound B 5,6-Dichloropyrazine-2,3-dicarboxylic anhydride A->B Dehydration (e.g., Ac₂O, heat) C 5,6-Dichloropyrazine-2,3-dicarbonyl dichloride A->C Chlorination (e.g., SOCl₂) D Dimethyl 5,6-Dichloropyrazine-2,3-dicarboxylate A->D Esterification (e.g., MeOH, H⁺) E 5,6-Dichloropyrazine-2,3-dicarboxamide A->E Direct Amidation (via ammonium salt) B->E Ring Opening (NH₃) C->D C->E Aminolysis (NH₃)

Caption: Key derivatization pathways for this compound.

Protocol I: Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic anhydride

Principle: The formation of a cyclic anhydride from a 1,2-dicarboxylic acid is achieved through dehydration. Heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride, is a common and effective method.[2][3] The acetic anhydride serves both as a reagent and a solvent, and the reaction is driven by the formation of the thermodynamically stable five-membered anhydride ring.

Experimental Workflow:

Caption: Workflow for the synthesis of the cyclic anhydride.

Detailed Step-by-Step Protocol:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reaction Initiation: Add acetic anhydride (5-10 volumes relative to the mass of the starting material).

  • Heating: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate upon cooling.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove residual acetic anhydride and acetic acid.

  • Drying: Dry the purified anhydride in a vacuum oven at 50-60°C.

ParameterRecommended ValueRationale
Solvent/Reagent Acetic AnhydrideActs as both dehydrating agent and solvent.[3]
Temperature Reflux (~140°C)Provides sufficient energy for the dehydration and cyclization.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Work-up Cooling & FiltrationThe product has low solubility in the reaction mixture upon cooling.

Protocol II: Synthesis of 5,6-Dichloropyrazine-2,3-dicarbonyl dichloride

Principle: The conversion of carboxylic acids to their corresponding acyl chlorides is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[4][5][6] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent in situ.

Experimental Workflow:

Caption: Workflow for the synthesis of the diacyl chloride.

Detailed Step-by-Step Protocol:

  • Safety Precaution: This reaction must be performed in a well-ventilated fume hood as SO₂ and HCl gases are toxic and corrosive.

  • Reagent Setup: Suspend this compound (1.0 eq) in an inert solvent such as toluene or dichloromethane in a flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (2.2-3.0 eq) to the suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 70-80°C) for 2-6 hours, or until the evolution of gases ceases.

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude diacyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.

ParameterRecommended ValueRationale
Reagent Thionyl Chloride (SOCl₂)Efficient conversion with gaseous byproducts for easy removal.[4][6]
Catalyst DMF (catalytic)Accelerates the reaction via formation of the Vilsmeier reagent.
Temperature RefluxDrives the reaction to completion.
Reaction Time 2-6 hoursEnsures complete conversion of both carboxylic acid groups.
Work-up EvaporationRemoves volatile reagents and byproducts. The product is moisture-sensitive.

Protocol III: Synthesis of Dimethyl 5,6-Dichloropyrazine-2,3-dicarboxylate

Principle: Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] Using an excess of the alcohol (in this case, methanol) as the solvent drives the equilibrium towards the formation of the ester. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by the alcohol.

Detailed Step-by-Step Protocol:

  • Reagent Setup: Suspend this compound (1.0 eq) in an excess of dry methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Heating: Heat the mixture under reflux for 4-8 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ParameterRecommended ValueRationale
Alcohol Methanol (excess)Acts as both reagent and solvent, shifting the equilibrium.[8][9]
Catalyst Conc. H₂SO₄Protonates the carbonyl, activating it for nucleophilic attack.[7]
Temperature RefluxIncreases the reaction rate to reach equilibrium faster.
Reaction Time 4-8 hoursNecessary due to the reversible nature of the reaction.
Work-up Bicarbonate WashNeutralizes the strong acid catalyst to allow for product isolation.

Protocol IV: Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxamide

Principle: The direct conversion of carboxylic acids to primary amides can be challenging due to the formation of a stable ammonium carboxylate salt.[10][11] A common strategy involves first forming this salt by reacting the carboxylic acid with an ammonia source (e.g., ammonium carbonate or aqueous ammonia) and then thermally dehydrating the salt to form the amide.[11] Alternatively, and more efficiently, the highly reactive diacyl chloride (from Protocol II) can be treated with ammonia to readily form the diamide.

Method A: From Diacyl Chloride

Detailed Step-by-Step Protocol:

  • Reagent Setup: Prepare the crude 5,6-Dichloropyrazine-2,3-dicarbonyl dichloride as described in Protocol II. Dissolve the crude product in a dry, inert solvent (e.g., THF or dioxane).

  • Reaction: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Isolation: A precipitate (the diamide and ammonium chloride) will form. Stir for 1-2 hours at room temperature.

  • Purification: Collect the solid by filtration. Wash thoroughly with water to remove ammonium chloride, then with a small amount of cold ethanol or ether.

  • Drying: Dry the product under vacuum.

Method B: From Dicarboxylic Acid via Ammonium Salt

Detailed Step-by-Step Protocol:

  • Salt Formation: Add an excess of ammonium carbonate to a solution or suspension of this compound in a suitable solvent (or neat).[11]

  • Dehydration: Once the initial acid-base reaction (effervescence) subsides, heat the mixture to a high temperature (typically 150-180°C) to effect dehydration of the diammonium salt to the diamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

ParameterRecommended Value (Method A)Rationale (Method A)
Starting Material Diacyl ChlorideHighly reactive electrophile for efficient amidation.[12]
Ammonia Source Anhydrous NH₃ or Conc. aq. NH₃Readily available nucleophile.
Temperature 0°C to Room Temp.The reaction is typically fast and exothermic.
Work-up Water WashEffectively removes the ammonium chloride byproduct.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the derivatization of this compound. By converting the parent acid into its anhydride, diacyl chloride, diester, or diamide, researchers can access a wide range of valuable intermediates for the synthesis of complex molecules in drug discovery and materials science. The choice of protocol should be guided by the desired reactivity and stability of the target derivative.

References

Application Notes and Protocols for Reactions Involving 5,6-Dichloropyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Privileged Heterocycle

5,6-Dichloropyrazine-2,3-dicarboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic arrangement of reactive sites—two electron-withdrawing carboxylic acid groups and two displaceable chlorine atoms on an electron-deficient pyrazine ring—renders it a versatile scaffold for developing novel pharmaceuticals, agrochemicals, and advanced materials.[1] The pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and drug candidates.[2][3] This guide provides detailed experimental protocols for key transformations of this compound, offering insights into the rationale behind procedural steps and methodologies for product analysis.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, it is imperative to be familiar with the properties and safety requirements of the starting material.

PropertyValueSource
CAS Number 59715-45-6[4]
Molecular Formula C₆H₂Cl₂N₂O₄[4]
Molecular Weight 237.00 g/mol [1][4]
Appearance Solid (form may vary)N/A
Boiling Point 453°C at 760 mmHg[1]
Storage 2-8°C, under inert gas[1][5]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][6][7]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[5]

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, drench the affected area with running water for at least 15 minutes and consult a doctor.[5]

  • Inhalation: In case of inhalation, remove the individual to fresh air. If not breathing, provide artificial respiration and seek medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention.[5]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5][7]

  • Decomposition: Hazardous decomposition products, including carbon oxides, nitrogen oxides, and hydrogen chloride gas, may be emitted during combustion.[5][7]

Core Synthetic Transformations & Protocols

The unique structure of this compound allows for several key chemical transformations. The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic Anhydride

The formation of a cyclic anhydride from the vicinal dicarboxylic acids is a fundamental transformation that activates the carboxyl groups for subsequent reactions, such as amidation or esterification, often leading to cleaner reactions and higher yields. This is typically achieved through dehydration using a chemical dehydrating agent like acetic anhydride.[8]

Rationale: Acetic anhydride serves as both a dehydrating agent and a solvent in this reaction. The process involves the formation of a mixed anhydride intermediate, which then undergoes intramolecular cyclization to form the more stable five-membered cyclic anhydride, releasing acetic acid as a byproduct. The reaction is driven to completion by the formation of the stable cyclic product.[9]

Experimental Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add this compound (1.0 eq).

  • Reagent Addition: Add acetic anhydride (10-15 volumes, e.g., 10-15 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 4-6 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the disappearance of the starting diacid and formation of the methyl ester derivative of the anhydride.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride is removed under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid residue is the crude 5,6-Dichloropyrazine-2,3-dicarboxylic anhydride. It can be purified by recrystallization from an anhydrous solvent like toluene or by sublimation under high vacuum.

  • Characterization: Confirm the structure of the anhydride by IR spectroscopy (noting the characteristic symmetric and asymmetric C=O stretches for an anhydride, typically around 1850 and 1780 cm⁻¹) and by derivatizing a small sample with an alcohol (e.g., methanol) to form the corresponding mono-ester, which can be analyzed by ¹H NMR and MS.

Protocol 2: Diamide Synthesis via Amide Coupling

The carboxylic acid functionalities can be readily converted to amides, a crucial linkage in many pharmaceutical compounds. Modern coupling reagents provide a mild and efficient means to form this bond, even with electron-deficient amines.[10] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly effective coupling reagent that minimizes side reactions and racemization.[10][11]

Rationale: The reaction proceeds through the activation of the carboxylic acid groups by HATU. In the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), HATU reacts with the carboxylate to form a highly reactive O-acylisourea active ester. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond with the release of byproducts that are typically water-soluble and easily removed during work-up.[10]

Experimental Protocol:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Reagent Addition: Add the desired primary or secondary amine (2.2 eq) to the solution, followed by DIPEA (3.0 eq).

  • Coupling Agent: Add HATU (2.2 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure diamide.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, IR (presence of amide C=O and N-H stretches), and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Diester Synthesis via Fischer Esterification

Esterification of the dicarboxylic acid is a common step to increase lipophilicity, modify solubility, or protect the carboxylic acid groups during subsequent reactions on the pyrazine ring. A classic Fischer esterification using an alcohol in the presence of a strong acid catalyst is a straightforward and scalable method.

Rationale: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the product.[12][13]

Experimental Protocol:

  • Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-24 hours. The reaction should become homogeneous as the starting material is converted to the more soluble ester. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude diester can be purified by column chromatography or recrystallization.

  • Characterization: Verify the product by ¹H NMR (observing the new signals corresponding to the alkyl groups of the ester), ¹³C NMR, IR (presence of the ester C=O stretch), and MS.

Protocol 4: Application in Metal-Organic Framework (MOF) Synthesis

The dicarboxylate functionality makes this molecule an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, with applications in gas storage, separation, and catalysis.[5][14] The solvothermal method is a common technique for growing high-quality MOF crystals.[1][15]

Rationale: In a solvothermal synthesis, the metal salt (node) and the organic linker (strut) are dissolved in a high-boiling point solvent and heated in a sealed vessel. The elevated temperature and pressure facilitate the coordination reaction between the metal ions and the carboxylate groups of the linker, leading to the self-assembly of the crystalline framework. The choice of solvent and temperature can influence the final topology of the MOF.[1]

Experimental Protocol:

  • Reactant Preparation: In a small glass vial, combine this compound (1.0 eq) and a suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate; 1.0-2.0 eq).

  • Solvent Addition: Add a high-boiling point aprotic solvent, typically N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF), to dissolve the reactants. The final concentration is typically in the range of 0.01-0.1 M.

  • Sealing and Heating: Tightly cap the vial and place it inside a larger, sealed autoclave (Teflon-lined stainless steel vessel) for safety. Heat the autoclave in an oven at a temperature between 80°C and 150°C for 24-96 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The MOF crystals will typically have formed as a precipitate. Isolate the crystals by decanting the mother liquor.

  • Washing and Activation: Wash the crystals with fresh DMF, followed by a more volatile solvent like methanol or acetone to exchange the solvent within the pores. To activate the MOF (remove solvent molecules from the pores), heat the crystals under vacuum.

  • Characterization: The resulting MOF can be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability and solvent loss, and gas sorption analysis (e.g., N₂ at 77K) to determine surface area and porosity. If suitable single crystals are obtained, Single-Crystal X-ray Diffraction can be used to determine the precise 3D structure.[5][7]

Logical & Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the synthetic transformations and a general experimental workflow.

SynthesisPathways Start 5,6-Dichloropyrazine- 2,3-dicarboxylic Acid Anhydride Cyclic Anhydride Start->Anhydride Acetic Anhydride, Reflux Diamide Diamide Derivative Start->Diamide Amine, HATU, DIPEA Diester Diester Derivative Start->Diester Alcohol, H₂SO₄, Reflux MOF Metal-Organic Framework Start->MOF Metal Salt, Solvothermal

Caption: Key synthetic pathways from this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Prep Reagent & Glassware Preparation (Dry, Inert) Reaction Reaction Setup & Execution Prep->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Quenching & Aqueous Work-up / Filtration Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS, XRD) Purification->Analysis

Caption: General experimental workflow for synthesis and characterization.

References

analytical methods for 5,6-Dichloropyrazine-2,3-dicarboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantitative Analysis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid

Introduction and Strategic Importance

This compound is a critical heterocyclic intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors.[1] Its molecular structure, featuring a dichlorinated pyrazine core and two carboxylic acid groups, makes it a versatile building block for developing novel active pharmaceutical ingredients (APIs) and other complex chemical entities.[1][2]

The purity and concentration of this intermediate are paramount, as they directly influence the yield, purity, and safety profile of the final product. In a drug development context, this compound could also be a process-related impurity or a degradation product that must be rigorously controlled. Therefore, a robust, accurate, and validated analytical method for its quantification is not merely a quality control requirement but a foundational component of a successful development program.

This document provides a detailed guide to the quantitative analysis of this compound, focusing on a primary High-Performance Liquid Chromatography (HPLC) method. It is designed for researchers, analytical scientists, and drug development professionals who require a reliable and validated protocol. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively.

Analyte Characteristics & Method Selection Rationale

Chemical Structure and Properties:

  • Molecular Formula: C₆H₂Cl₂N₂O₄[3]

  • Molecular Weight: 237.00 g/mol [3][4]

  • Key Features: Two carboxylic acid groups (pKa values will be low, making it acidic), a UV-active pyrazine ring, and high polarity. It is expected to be a non-volatile solid.

Rationale for Method Selection:

The physicochemical properties of this compound guide the selection of the optimal analytical technique.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice. The compound's polarity and non-volatile nature make it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). The presence of the pyrazine chromophore allows for sensitive detection using a standard UV detector.

  • Gas Chromatography (GC): GC is generally unsuitable for this analyte in its native form due to the high polarity and low volatility of the dicarboxylic acid, which would lead to poor peak shape and thermal degradation in the GC inlet.[5] Analysis via GC would necessitate a derivatization step (e.g., esterification or silylation) to increase volatility, adding complexity and potential sources of error to the workflow.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique serves as an excellent orthogonal method for confirmation, impurity identification, and quantification at trace levels.[7][8][9] The high specificity of MS/MS is invaluable for analyzing complex matrices.[10][11]

This guide will detail a primary RP-HPLC method due to its robustness, accessibility, and suitability for routine quality control.

Primary Analytical Method: Reverse-Phase HPLC with UV Detection

This protocol outlines a validated method for the quantification of this compound.

Principle of the Method

The method utilizes reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The two carboxylic acid groups on the analyte are highly polar; therefore, to achieve good retention and symmetrical peak shape, their ionization must be suppressed. This is accomplished by acidifying the mobile phase, which protonates the carboxylates, making the molecule less polar and increasing its interaction with the C18 stationary phase. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting start Sample Receipt & Login prep_std Prepare Reference Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample sst Perform System Suitability Test (SST) analysis Inject Standards & Samples (HPLC-UV Analysis) sst->analysis process Integrate Peaks & Calculate Concentrations analysis->process validate Verify Data Against Validation Criteria process->validate report Generate Final Report validate->report

Caption: Overall analytical workflow for quantification.

Detailed Protocol

A. Instrumentation & Apparatus

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Sonicator.

B. Reagents and Materials

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (≥98%).

  • Diluent: Water/Acetonitrile (50:50, v/v).

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge, Agilent Zorbax)Provides excellent resolving power and is robust for polar analytes under acidic conditions.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of carboxylic acids, ensuring good peak shape and retention. Formic acid is MS-compatible.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-2 min: 5% B; 2-12 min: 5-95% B; 12-15 min: 95% B; 15.1-18 min: 5% B (re-equilibration)A gradient is used to ensure elution of the polar analyte while also cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControls retention time stability and improves peak symmetry.
Detection UV at 240 nmThe pyrazine ring system provides strong UV absorbance. A PDA detector can be used to confirm peak purity and select the optimal wavelength.
Injection Volume 10 µLA typical volume providing a good balance between sensitivity and peak shape.

D. Solution Preparation Workflow

G cluster_std Reference Standard Preparation cluster_sample Sample Preparation weigh_std Accurately weigh ~10 mg of Reference Standard dissolve_std Transfer to 100 mL volumetric flask weigh_std->dissolve_std dilute_std Dissolve and dilute to volume with Diluent (Stock: 100 µg/mL) dissolve_std->dilute_std work_std Perform serial dilutions to create calibration standards (e.g., 0.5-50 µg/mL) dilute_std->work_std weigh_sample Accurately weigh sample to obtain target concentration dissolve_sample Transfer to appropriate size volumetric flask weigh_sample->dissolve_sample dilute_sample Dissolve and dilute to volume with Diluent dissolve_sample->dilute_sample filter_sample Filter through 0.45 µm syringe filter before injection dilute_sample->filter_sample

Caption: Standard and sample preparation workflow.

E. System Suitability Test (SST) Before sample analysis, inject a mid-range standard solution (e.g., 10 µg/mL) five times. The results must meet the following criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.[13]

Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15][16] The following parameters must be assessed.

Validation ParameterPurposeTypical Acceptance Criteria (ICH Q2(R2))[15]
Specificity/Selectivity To demonstrate that the analytical signal is unequivocally due to the analyte, free from interference.Peak purity analysis (using PDA detector) should pass. In spiked samples, the analyte peak should be resolved from all other components (Resolution > 2).
Linearity To verify a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay; LOQ to 120% for an impurity test.
Accuracy (Recovery) To measure the closeness of the experimental value to the true value.Mean recovery of 98.0% to 102.0% for spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD%) To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0% (n=6). Intermediate Precision: RSD ≤ 2.0% (different day, analyst, or instrument).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria must be met when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2) are varied.

Confirmatory Method: LC-MS/MS

For applications requiring higher sensitivity or selectivity, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the preferred technique.[7][8]

  • Ionization: Electrospray Ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid groups, forming [M-H]⁻ or [M-2H]²⁻ ions.

  • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting the precursor ion (e.g., m/z 234.9 for [M-H]⁻, corresponding to the C₁₂ isotope) and monitoring specific product ions after collision-induced dissociation (CID). This highly specific detection method virtually eliminates matrix interference.

  • Derivatization: While not always necessary, derivatization to form esters can improve chromatographic behavior and ionization efficiency in some cases.[9][10]

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the accurate quantification of this compound. The protocol is grounded in fundamental chromatographic principles and includes detailed steps for execution and validation, ensuring data integrity and compliance with regulatory expectations. The causality behind each parameter has been explained to provide the user with the expertise needed for successful implementation. For applications demanding higher specificity or sensitivity, an LC-MS/MS approach is recommended as a powerful confirmatory technique.

References

Application Note: Quantitative Analysis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 5,6-Dichloropyrazine-2,3-dicarboxylic acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its accurate quantification critical for process monitoring, quality control, and research applications.[1][2] The described method utilizes a reversed-phase chromatographic separation with tandem mass spectrometry (MS/MS) detection, ensuring high specificity and robustness. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument configuration, method validation in accordance with ICH guidelines, and data analysis.

Introduction and Scientific Rationale

This compound (C₆H₂Cl₂N₂O₄, MW: 236.99 g/mol ) is a heterocyclic compound whose dichlorinated pyrazine core and dual carboxylic acid functional groups make it a versatile building block for chemical synthesis.[1][2][3] The electron-withdrawing nature of its substituents makes the pyrazine ring susceptible to further chemical modification.[1] Given its role as a high-value intermediate, a reliable analytical method is essential to determine its purity, concentration in reaction mixtures, and stability.

High-Performance Liquid Chromatography (HPLC) is the preferred technique for separating non-volatile and thermally labile compounds. When coupled with mass spectrometry (MS), it provides unparalleled selectivity and sensitivity. This is particularly crucial for analyzing complex matrices where co-eluting impurities could interfere with traditional detectors like UV. For a dicarboxylic acid, mass spectrometry offers the advantage of directly detecting the analyte, often with minimal sample preparation and without the need for chromophore-derivatization that is common in HPLC-UV methods.[4][5]

This protocol employs a reversed-phase HPLC method, which is well-suited for polar organic molecules like dicarboxylic acids.[6][7] Detection is achieved via electrospray ionization (ESI) tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and ensuring the method's trustworthiness.[8][9][10]

Materials and Reagents

  • Analyte: this compound (CAS: 59715-45-6), analytical standard grade (≥95% purity).[3][11]

  • Solvents: HPLC-grade or MS-grade Acetonitrile (ACN) and Water.

  • Additives: Formic acid (FA), LC-MS grade.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Safety and Handling Precautions

  • Hazard Profile: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.[12][14][15]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound and its solutions.[13][16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[15]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow and Protocols

Overall Experimental Design

The workflow is designed for efficiency and accuracy, moving from standard and sample preparation through to data acquisition and analysis.

HPLC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Stock & Working Solutions C Filtration (0.22 µm) A->C B Sample Weighing & Dissolution B->C D HPLC Separation C->D E MS/MS Detection (MRM) D->E Eluent F Peak Integration & Quantification E->F G Method Validation (Linearity, Accuracy, etc.) F->G H Final Report G->H

Caption: HPLC-MS analysis workflow from preparation to reporting.

Protocol 1: Standard and Sample Preparation

The accuracy of the final result is critically dependent on the precise preparation of standards and samples.

Step-by-Step Protocol:

  • Prepare Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Transfer to a 10 mL volumetric flask.

    • Add ~7 mL of diluent (50:50 ACN/Water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Fill to the mark with diluent and mix thoroughly. This solution should be stored at 2-8°C.[2]

  • Prepare Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A suggested concentration range is 1 µg/mL to 100 µg/mL, which is typical for linearity studies.[17]

  • Prepare Sample Solutions:

    • Accurately weigh a quantity of the sample material expected to contain the analyte.

    • Dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range.

    • Sonication may be required to ensure complete dissolution.

  • Filtration:

    • Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates and protect the HPLC system.

Protocol 2: HPLC-MS Instrument Configuration

The following parameters are a robust starting point. Optimization may be required based on the specific instrument and column used.

Rationale for Parameter Choices:

  • Column: A C18 column is a general-purpose reversed-phase column suitable for this analyte. A shorter column with a smaller particle size is chosen for faster analysis times and better efficiency.[18]

  • Mobile Phase: Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the carboxylic acid groups, leading to better retention and peak shape in reversed-phase chromatography.

  • Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like dicarboxylic acids. Negative ion mode is selected as the carboxylic acid groups are readily deprotonated to form [M-H]⁻ ions, which is often a very stable and abundant ion for this class of compounds.[8]

HPLC Parameters Table:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

Mass Spectrometer Parameters Table:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 234.9 (calculated for C₆H₁Cl₂N₂O₄⁻)
Product Ions To be determined by infusion of a standard solution. Likely fragments include loss of CO₂ (m/z 190.9) and further fragmentation.
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 600 L/hr

Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19][20]

Validation_Parameters center Method Validation (ICH Q2(R2)) Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation per ICH guidelines.

Validation Protocols:

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank diluent, a placebo (if applicable), and the analyte to ensure no interference at the analyte's retention time for the specific MRM transition.No significant peaks in blank/placebo at the retention time of the analyte.
Linearity Analyze at least five concentrations across the intended range. Plot peak area vs. concentration and perform linear regression.[19]Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target concentration). Calculate percent recovery.[21]Recovery typically between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a single standard. Intermediate Precision: Repeat on a different day with a different analyst. Calculate Relative Standard Deviation (%RSD).%RSD ≤ 2.0% for repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N). LOD is typically S/N of 3:1, and LOQ is S/N of 10:1.LOQ should be the lowest point on the calibration curve.
Robustness Deliberately vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2) and assess the impact on results.[18]Results should remain unaffected by small variations.

Conclusion and Field Insights

This application note provides a robust and scientifically grounded HPLC-MS method for the quantitative analysis of this compound. The use of reversed-phase chromatography coupled with ESI-MS/MS in MRM mode ensures a high degree of selectivity and sensitivity, making the method suitable for a wide range of applications from quality control to research.

Expert Insights:

  • Solubility: Dicarboxylic acids can sometimes exhibit poor solubility in highly organic mobile phases. Ensure the initial gradient condition (5% B) is sufficient to maintain solubility on-column.

  • MS Source Cleanliness: Dicarboxylic acids and acidic mobile phases can sometimes lead to salt buildup in the MS source. Regular source cleaning is recommended to maintain sensitivity and reproducibility.

  • Alternative Stationary Phases: If peak shape is poor, consider a pentafluorophenyl (PFP) column, which can provide alternative selectivity for halogenated aromatic compounds.[22]

By following the detailed protocols and validation framework outlined herein, laboratories can confidently implement this method to achieve accurate and reliable quantification of this important chemical intermediate.

References

The Strategic Application of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the utilization of 5,6-dichloropyrazine-2,3-dicarboxylic acid as a versatile building block in medicinal chemistry. We will explore its synthesis, key chemical properties, and its application in the construction of pharmacologically relevant scaffolds, supported by detailed experimental protocols. The pyrazine core is a privileged scaffold in drug discovery, and the specific substitution pattern of this molecule offers a unique entry point for the synthesis of novel therapeutic agents.

The Pyrazine Scaffold: A Cornerstone in Drug Design

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of FDA-approved drugs. Its presence is associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as protein kinases. This ability to form key binding interactions underscores the importance of the pyrazine scaffold in the design of targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₂Cl₂N₂O₄[3]
Molecular Weight 237.00 g/mol [3]
Appearance Off-white to light yellow powder-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in waterInferred from structure
Boiling Point 453°C at 760 mmHg[3]

The electron-withdrawing nature of the two chlorine atoms and the two carboxylic acid groups significantly influences the reactivity of the pyrazine ring, making it susceptible to nucleophilic substitution reactions. The two carboxylic acid moieties provide convenient handles for derivatization, most commonly through amide bond formation.

Synthesis of this compound: A Proposed Route

While a direct, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be proposed by analogy to the well-established synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline.[4] This proposed two-step synthesis involves the preparation of 5,6-dichloroquinoxaline followed by its oxidative cleavage.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="1,2-Diamino-4,5-dichlorobenzene"]; B [label="Glyoxal"]; C [label="5,6-Dichloroquinoxaline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Potassium Permanganate (KMnO4)"]; E [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [label="Condensation"]; B -> C; C -> E [label="Oxidation"]; D -> E; }

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 5,6-Dichloroquinoxaline (Proposed)

This protocol is adapted from established procedures for quinoxaline synthesis.[5]

Materials:

  • 1,2-Diamino-4,5-dichlorobenzene

  • Glyoxal (40% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1,2-diamino-4,5-dichlorobenzene (1 equivalent) in ethanol.

  • To the stirred solution, add glyoxal (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 5,6-dichloroquinoxaline.

Protocol 2: Oxidation of 5,6-Dichloroquinoxaline to this compound (Proposed)

This protocol is based on the permanganate oxidation of quinoxaline.[4]

Materials:

  • 5,6-Dichloroquinoxaline

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite (for quenching)

  • Hydrochloric acid (HCl)

  • Large three-necked flask

  • Mechanical stirrer

  • Dropping funnel

Procedure:

  • In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 5,6-dichloroquinoxaline (1 equivalent) to water.

  • Heat the mixture to approximately 80-90°C with vigorous stirring.

  • Prepare a saturated aqueous solution of potassium permanganate (approximately 6-7 equivalents).

  • Slowly add the KMnO₄ solution to the hot quinoxaline suspension through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. This addition is highly exothermic.

  • After the addition is complete, continue stirring at reflux for an additional 1-2 hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the MnO₂ cake with hot water.

  • Combine the filtrate and washings. If the solution is still colored, add a small amount of sodium bisulfite until it becomes colorless.

  • Acidify the clear solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • The desired this compound will precipitate out of the acidic solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Medicinal Chemistry Applications and Derivatization Protocols

The primary utility of this compound in medicinal chemistry lies in its ability to be converted into a variety of derivatives, most notably diamides. These derivatives can be screened for a wide range of biological activities.

graph Derivatization_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="Amine (R-NH2)"]; C [label="Coupling Reagents (e.g., HATU, EDC)"]; D [label="5,6-Dichloropyrazine-2,3-dicarboxamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Cyclization Precursors"];

A -> D [label="Amide Coupling"]; B -> D; C -> D; D -> E [label="Further Functionalization"]; }

Caption: General derivatization workflow for medicinal chemistry applications.

Application Focus: Synthesis of Novel Pyrazinamide Analogs

Pyrazinamide is a first-line medication for the treatment of tuberculosis.[6] The pyrazine-2-carboxamide core is essential for its antimycobacterial activity. This compound serves as an excellent starting material for the synthesis of novel pyrazinamide analogs with potential activity against drug-resistant strains of Mycobacterium tuberculosis.[7][8][9]

Protocol 3: General Procedure for the Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxamides

This protocol provides a general method for the conversion of the dicarboxylic acid to its corresponding diamides using a standard peptide coupling reagent.[4]

Materials:

  • This compound

  • Amine of choice (2.2 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (2.2 equivalents) and DIPEA (4.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid groups.

  • In a separate flask, dissolve the desired amine (2.2 equivalents) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5,6-dichloropyrazine-2,3-dicarboxamide.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound and its derivatives.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its strategic use allows for the efficient synthesis of novel pyrazine-based compounds, particularly pyrazinamide analogs, which are of interest in the ongoing search for new and effective therapeutic agents. The protocols provided herein, though based on established chemical principles rather than specific literature for this exact molecule, offer a solid foundation for researchers to explore the rich chemical space accessible from this promising starting material.

References

Introduction: The Potential of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential catalytic applications of metal complexes derived from 5,6-Dichloropyrazine-2,3-dicarboxylic acid.

Disclaimer: The catalytic applications of metal complexes specifically incorporating the this compound ligand represent an emerging field of study with limited published data. The protocols and mechanistic insights presented herein are based on established principles in coordination chemistry and catalysis, drawing parallels from structurally analogous pyrazine-based and dicarboxylate systems. This guide is intended to provide a robust foundational framework for exploring the catalytic potential of this promising class of compounds.

Metal-organic frameworks (MOFs) and coordination polymers have garnered immense interest as versatile catalytic platforms. The strategic choice of organic ligand is paramount, as it dictates the structural, electronic, and functional properties of the resulting metal complex.[1] this compound stands out as a particularly compelling ligand for several reasons:

  • Robust Coordination Sites: The two carboxylic acid groups provide strong, well-defined binding sites for a wide variety of metal ions, enabling the construction of stable 1D, 2D, or 3D frameworks.[2]

  • Electronic Tuning: The pyrazine ring, an electron-deficient diazine, is made even more so by the presence of two electron-withdrawing chlorine atoms.[3] This electronic profile can significantly influence the redox properties of the coordinated metal center, potentially enhancing its catalytic activity in reactions involving oxidative addition or reductive elimination steps.[4]

  • Secondary Functionality: The nitrogen atoms of the pyrazine ring can act as Lewis basic sites or participate in hydrogen bonding, influencing substrate orientation within the catalytic pocket. Furthermore, the chlorine atoms offer potential sites for post-synthetic modification or can play a direct role in the catalytic cycle.[5]

These features suggest that metal complexes of this compound are promising candidates for a range of catalytic transformations, including cross-coupling reactions, oxidations, and reductions, which are fundamental in pharmaceutical and fine chemical synthesis.

Synthesis Pathway: From Precursor to Ligand and Metal Complex

The synthesis of catalytically active metal complexes begins with the preparation of the ligand, followed by its reaction with a suitable metal salt, often under solvothermal conditions to promote the formation of a crystalline framework.

Protocol 1: Synthesis of this compound Ligand

The most direct route to the target dicarboxylic acid is through the hydrolysis of its dinitrile precursor, 5,6-Dichloropyrazine-2,3-dicarbonitrile.[6]

Materials:

  • 5,6-Dichloropyrazine-2,3-dicarbonitrile (CAS 56413-95-7)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5,6-Dichloropyrazine-2,3-dicarbonitrile (1.0 eq) in a 1:1 mixture of concentrated HCl and deionized water.

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Drying: Dry the purified this compound product in a vacuum oven at 60-70 °C. Characterize the final product using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy to confirm its identity and purity.[3]

Protocol 2: General Synthesis of a Metal-Organic Framework (MOF)

This protocol describes a general solvothermal method for synthesizing a crystalline MOF, which can be adapted for various transition metals.[7][8]

Materials:

  • This compound (H₂-DCPDA)

  • Metal salt (e.g., Palladium(II) chloride, Copper(II) nitrate, Cobalt(II) nitrate)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave or a thick-walled glass vial

  • Oven

Procedure:

  • Pre-dissolution: In a glass beaker, dissolve the H₂-DCPDA ligand (0.1 mmol) in DMF (5 mL).

  • Addition of Metal Salt: In a separate beaker, dissolve the metal salt (0.1 mmol) in DMF (5 mL).

  • Mixing: Slowly add the metal salt solution to the ligand solution while stirring.

  • Reaction: Transfer the resulting mixture to a Teflon-lined autoclave or a thick-walled glass vial. Seal the vessel securely.

  • Heating: Place the vessel in a programmable oven and heat to 100-120 °C for 24-72 hours. The slow heating and cooling rates can influence crystal quality.

  • Isolation: After cooling the vessel to room temperature, decant the mother liquor. Wash the resulting crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.

  • Activation: To remove solvent molecules from the pores of the MOF, the crystals can be solvent-exchanged with a more volatile solvent (like acetone) and then heated under vacuum. This "activation" step is crucial for creating accessible catalytic sites.[7]

Workflow for Ligand and MOF Synthesis

G cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis A 5,6-Dichloropyrazine- 2,3-dicarbonitrile B Acid Hydrolysis (HCl, H2O, Reflux) A->B C Purification (Filtration & Washing) B->C D H₂-DCPDA Ligand C->D F Solvothermal Reaction (DMF, 120°C) D->F E Metal Salt (e.g., PdCl₂) E->F G Isolation & Washing F->G H Solvent Exchange & Activation G->H I Catalytically Active MOF H->I G cluster_inputs Inputs cluster_outputs Outputs A Pd(0)-MOF B Oxidative Addition A->B C Ar-Pd(II)-X -MOF B->C D Transmetalation C->D E Ar-Pd(II)-Ar' -MOF D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' F->ArAr ArX Ar-X ArX->B ArBOH Ar'-B(OH)₂ ArBOH->D

References

Application Note & Protocols: Synthesis of Novel Fluorescent Probes from 5,6-Dichloropyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the fields of chemical biology, medicinal chemistry, and materials science.

Abstract: This document provides a comprehensive guide to the synthesis of novel fluorescent probes utilizing 5,6-Dichloropyrazine-2,3-dicarboxylic acid as a core building block. The pyrazine ring, being inherently electron-deficient, serves as an excellent acceptor moiety for the design of donor-acceptor-donor (D-A-D) and other "push-pull" chromophores. We present detailed protocols for the synthesis of key intermediates and two distinct classes of pyrazine-based probes, elucidating the chemical principles that underpin these methodologies. The guide covers synthetic workflows, characterization techniques, and the rationale behind experimental design, aiming to empower researchers to develop bespoke fluorescent tools for a range of applications, including bioimaging and sensing.

Introduction: The Pyrazine Core as a Privileged Scaffold

The rational design of fluorescent probes is a cornerstone of modern chemical biology and diagnostics. Among the myriad of heterocyclic scaffolds, the pyrazine core has emerged as a particularly valuable platform. Its electron-deficient nature makes it a powerful electron acceptor, which, when incorporated into a conjugated system with electron-donating groups, can produce molecules with significant intramolecular charge transfer (ICT) characteristics.[1][2] This ICT is fundamental to the photophysical properties of the resulting probes, often leading to desirable features such as large Stokes shifts, high photostability, and sensitivity to the local microenvironment.[1][3]

This compound is an exceptionally versatile starting material. It possesses two distinct points for chemical modification:

  • The dicarboxylic acid moiety can be readily converted into a reactive anhydride or used to form amides and esters, allowing for the introduction of various functional groups.

  • The dichloro substituents are prime sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the modular attachment of diverse aryl or heteroaryl donors.[2][4]

This dual reactivity allows for the synthesis of a wide array of probes with tunable optical properties, tailored for specific biological or analytical challenges.

Foundational Chemistry: Donor-Acceptor-Donor (D-A-D) Architecture

The primary design strategy explored herein is the D-A-D architecture. In this model, the electron-accepting (A) pyrazine core is symmetrically or asymmetrically flanked by electron-donating (D) groups. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor moieties, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the pyrazine acceptor.[2] This charge separation in the excited state is the essence of ICT and is responsible for the molecule's fluorescence.

DAD_Concept cluster_Probe D-A-D Fluorescent Probe cluster_Excitation Photophysical Process Donor1 Electron Donor (e.g., -N(CH₃)₂, -OCH₃, TPA) Acceptor Pyrazine Core (Acceptor) Donor1->Acceptor π-conjugated bridge Donor2 Electron Donor (e.g., -N(CH₃)₂, -OCH₃, TPA) Acceptor->Donor2 π-conjugated bridge Excitation Absorption of Light (hν) ICT Intramolecular Charge Transfer (ICT) Excitation->ICT Emission Fluorescence Emission ICT->Emission Anhydride_Synthesis Start 5,6-Dichloropyrazine- 2,3-dicarboxylic Acid Reaction Reflux (e.g., 140°C, 2-4h) Start->Reaction Reagent Acetic Anhydride (Reagent & Solvent) Reagent->Reaction Workup Cool & Precipitate Reaction->Workup Reaction Completion Purify Wash with Ether & Dry Workup->Purify Product 5,6-Dichloropyrazine- 2,3-dicarboxylic Anhydride Purify->Product Pure Intermediate Suzuki_Coupling cluster_Reactants Reactant Preparation cluster_Reaction Inert Atmosphere Reaction cluster_Workup Purification Start 5,6-Dichloropyrazine- 2,3-dicarboxylic Acid (or ester) Degas Degas Solvent (e.g., Toluene/H₂O) Start->Degas BoronicAcid Donor-Aryl Boronic Acid (e.g., TPA-B(OH)₂) BoronicAcid->Degas Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Degas Reflux Heat to Reflux (e.g., 90°C, 12-24h) Degas->Reflux Extract Liquid-Liquid Extraction Reflux->Extract Reaction Completion Chromatography Column Chromatography Extract->Chromatography Product Asymmetrical Pyrazine Probe Chromatography->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and maximize your yield.

Introduction to the Synthesis

The synthesis of this compound is a critical process for creating advanced intermediates used in pharmaceuticals and functional materials. The most common and established route begins with the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound, followed by chlorination and subsequent hydrolysis of the nitrile groups. While conceptually straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide addresses these challenges head-on, providing logical, evidence-based solutions.

Overall Synthetic Pathway

The synthesis can be visualized as a three-stage process starting from the key precursor, diaminomaleonitrile.

G cluster_0 Stage 1: Pyrazine Ring Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Hydrolysis A Diaminomaleonitrile (DAMN) + Oxalyl Chloride B 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile A->B Condensation C 5,6-Dichloropyrazine-2,3-dicarbonitrile B->C Chlorination (e.g., PCl5/POCl3) D This compound C->D Acid or Base Hydrolysis G Start Low Final Yield Detected Q1 At which stage is the yield loss occurring? Start->Q1 Stage1_2 Problem in Stage 1/2: Low Yield of Dicarbonitrile Intermediate Q1->Stage1_2 Intermediate Stage3 Problem in Stage 3: Low Yield from Hydrolysis Q1->Stage3 Final Step Cause1A Cause: Incomplete Condensation/Chlorination Solution: Verify stoichiometry, increase reaction time/temperature, check reagent activity. Stage1_2->Cause1A Cause1B Cause: Starting Material Degradation (DAMN) Solution: Use high-purity DAMN, run under inert atmosphere. Stage1_2->Cause1B Cause2A Cause: Incomplete Hydrolysis Solution: Increase reaction time/temperature. Confirm complete conversion by TLC/LC-MS. Stage3->Cause2A Cause2B Cause: Product Degradation Solution: Use milder hydrolysis conditions. Avoid excessive heat to prevent decarboxylation. Stage3->Cause2B Cause2C Cause: Poor Recovery During Workup Solution: Carefully adjust pH to isoelectric point for precipitation. Wash with minimal cold solvent. Stage3->Cause2C

Technical Support Center: Optimization of Reaction Conditions for 5,6-Dichloropyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5,6-Dichloropyrazine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and practical synthetic route to this compound is a two-step process. The first step involves the synthesis of the precursor, 5,6-Dichloropyrazine-2,3-dicarbonitrile. The second step is the hydrolysis of the dinitrile to the desired dicarboxylic acid.

Q2: What are the typical starting materials for the synthesis of 5,6-Dichloropyrazine-2,3-dicarbonitrile?

A2: The synthesis of 5,6-Dichloropyrazine-2,3-dicarbonitrile can be achieved through various methods, with a common starting material being diaminomaleonitrile (DAMN).

Q3: What are the critical parameters to control during the hydrolysis of 5,6-Dichloropyrazine-2,3-dicarbonitrile?

A3: The critical parameters for the hydrolysis of 5,6-Dichloropyrazine-2,3-dicarbonitrile are reaction temperature, concentration of the acid or base catalyst, and reaction time. Careful control of these parameters is essential to ensure complete hydrolysis and minimize the formation of byproducts such as the corresponding amide-acid or diamide.

Q4: What are the expected yields for the synthesis of this compound?

A4: The overall yield for the two-step synthesis of this compound can vary significantly depending on the optimization of both the dinitrile synthesis and the hydrolysis step. With careful optimization, yields can be moderate to good.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of 5,6-Dichloropyrazine-2,3-dicarbonitrile
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Insufficient reaction temperature or time.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC. Extend the reaction time and follow the reaction until completion.
Poor quality of reagents or solvents.Ensure all reagents, especially diaminomaleonitrile, are pure and dry. Use anhydrous solvents to prevent unwanted side reactions.
Formation of multiple byproducts Reaction temperature is too high, leading to decomposition.Maintain a stable and controlled reaction temperature. Consider using a temperature-controlled reaction setup.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants as specified in the chosen synthetic protocol.
Issue 2: Incomplete Hydrolysis of 5,6-Dichloropyrazine-2,3-dicarbonitrile
Symptom Possible Cause Suggested Solution
Presence of amide-acid or diamide impurities in the final product Insufficient acid or base concentration.Increase the concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) used for hydrolysis.
Short reaction time.Extend the reflux time to ensure complete conversion of both nitrile groups to carboxylic acids. Monitor the reaction by TLC or HPLC.
Low reaction temperature.Ensure the reaction mixture is maintained at a vigorous reflux to provide sufficient energy for the hydrolysis of the stable nitrile groups.
Issue 3: Difficulty in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Product precipitates with impurities Incorrect pH during workup.Carefully adjust the pH of the reaction mixture to the isoelectric point of the dicarboxylic acid to ensure selective precipitation. Wash the precipitate thoroughly with cold water to remove any soluble impurities.
Product is an oil or difficult to crystallize Presence of residual solvent or impurities.Ensure all solvent is removed under reduced pressure. If the product is still oily, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Recrystallization from a suitable solvent system (e.g., water, ethanol/water) can also be effective. For a general guide on recrystallization, refer to standard laboratory techniques.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dichloropyrazine-2,3-dicarbonitrile (Illustrative)

This is an illustrative protocol and may require optimization.

  • In a well-ventilated fume hood, to a stirred solution of diaminomaleonitrile in a suitable solvent (e.g., 1,2-dichloroethane), add the chlorinating agent.

  • The reaction mixture is then heated to a specific temperature for a set period.

  • Monitor the reaction by an appropriate analytical technique (TLC, GC, or HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified, for example by recrystallization.

Protocol 2: Hydrolysis of 5,6-Dichloropyrazine-2,3-dicarbonitrile to this compound
  • In a round-bottom flask equipped with a reflux condenser, suspend 5,6-Dichloropyrazine-2,3-dicarbonitrile in an aqueous solution of a strong acid (e.g., 12 M HCl) or a strong base (e.g., 6 M NaOH).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using acidic hydrolysis, the product may precipitate upon cooling. If using basic hydrolysis, carefully acidify the reaction mixture with a concentrated acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dinitrile Synthesis cluster_step2 Step 2: Hydrolysis Starting_Materials Diaminomaleonitrile & Chlorinating Agent Reaction_1 Reaction (e.g., in Dichloroethane) Starting_Materials->Reaction_1 Dinitrile 5,6-Dichloropyrazine-2,3-dicarbonitrile Reaction_1->Dinitrile Hydrolysis Acid or Base Hydrolysis (Reflux) Dinitrile->Hydrolysis Dicarboxylic_Acid This compound Hydrolysis->Dicarboxylic_Acid Purification Purification (Recrystallization) Dicarboxylic_Acid->Purification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Hydrolysis Start Incomplete Hydrolysis Detected (Amide Impurities Present) Check_Concentration Is Acid/Base Concentration Sufficient? Start->Check_Concentration Increase_Concentration Increase Acid/Base Concentration Check_Concentration->Increase_Concentration No Check_Time Is Reaction Time Sufficient? Check_Concentration->Check_Time Yes Increase_Concentration->Check_Time Increase_Time Extend Reflux Time Check_Time->Increase_Time No Check_Temperature Is Reaction Temperature at Reflux? Check_Time->Check_Temperature Yes Increase_Time->Check_Temperature Increase_Temperature Ensure Vigorous Reflux Check_Temperature->Increase_Temperature No End Complete Hydrolysis Achieved Check_Temperature->End Yes Increase_Temperature->End

Caption: Troubleshooting workflow for incomplete hydrolysis.

overcoming solubility issues with 5,6-Dichloropyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 5,6-Dichloropyrazine-2,3-dicarboxylic acid (CAS 59715-45-6). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its handling properties is critical for experimental success.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a solid that exhibits low solubility in water and many common organic solvents. Its molecular structure, containing two carboxylic acid groups on a dichlorinated pyrazine ring, makes it a polar molecule, yet crystalline packing forces can significantly limit its dissolution in non-polar solvents. Its acidic nature is the key to overcoming solubility issues, particularly in aqueous media.

Q2: Why is this compound poorly soluble in neutral water?

The poor aqueous solubility stems from the two carboxylic acid groups (-COOH). In neutral water, these groups are primarily in their protonated, non-ionized form. This allows for strong intermolecular hydrogen bonding between molecules, promoting a stable crystal lattice that is difficult for water to disrupt. The overall molecule is more "like" itself than it is "like" water, leading to low solubility.[2][3]

Q3: Can I use heat to improve solubility?

Gentle heating can increase the rate of dissolution and may slightly increase the solubility limit in some solvents. However, caution is advised. The boiling point is reported to be 453°C at 760 mmHg, but stability at elevated temperatures in various solvents is not fully characterized.[1] For most applications, especially biological assays, altering the chemical properties (i.e., pH) is a more reliable and effective method than relying on heat alone.

Q4: What is the most effective way to dissolve this compound for use in aqueous buffers (e.g., for biological assays)?

The most effective strategy is to deprotonate the carboxylic acid groups to form a highly soluble dicarboxylate salt.[2][4] This is achieved by adding a base. By increasing the pH of the solution above the pKa of the carboxylic acid groups, you convert the neutral, poorly soluble acid into a charged, highly polar salt, which readily dissolves in water. This is a standard and highly effective technique for solubilizing carboxylic acids.[2][5]

Q5: Which organic solvents are recommended for this compound?

While comprehensive public data is limited, polar aprotic solvents are generally the first choice for compounds of this nature. Based on the properties of similar dicarboxylic acids and pyrazine derivatives, the following solvents should be considered:

SolventTypeExpected SolubilityNotes
DMSO Polar AproticModerate to GoodOften the first choice for creating high-concentration stock solutions.
DMF Polar AproticModerate to GoodSimilar to DMSO, can be a good alternative.
Methanol/Ethanol Polar ProticLowMay require heating or pH adjustment.
Acetone Polar AproticLow to ModerateHas been shown to be a suitable solvent for some dicarboxylic acids.[6]
Hexane/Toluene Non-polarVery Low / InsolubleNot recommended.

Note: Always start with a small amount of material to test solubility before committing the bulk of your sample.

Troubleshooting & Experimental Protocols

Logical Workflow for Solubilization

This diagram outlines the decision-making process for effectively dissolving this compound.

G start Start: Weigh Solid Compound choose_solvent Choose Solvent System start->choose_solvent organic_path Organic Solvent Needed? (e.g., for synthesis) choose_solvent->organic_path Organic aqueous_path Aqueous Buffer Needed? (e.g., for bio-assay) choose_solvent->aqueous_path Aqueous try_dmso 1. Add DMSO to desired conc. organic_path->try_dmso Yes prep_suspension 1. Suspend compound in Water/Buffer aqueous_path->prep_suspension Yes sonicate_heat 2. Gentle Sonication / Warm (40-50°C) try_dmso->sonicate_heat dmso_dissolved Dissolved? sonicate_heat->dmso_dissolved dmso_success Success: Stock Solution Ready dmso_dissolved->dmso_success Yes dmso_fail Insoluble: Consider another solvent (e.g., DMF) or lower concentration dmso_dissolved->dmso_fail No add_base 2. Add Base (e.g., 1M NaOH) dropwise while vortexing prep_suspension->add_base check_ph 3. Monitor pH & Visual Clarity add_base->check_ph aqueous_dissolved Dissolved & pH Stable? check_ph->aqueous_dissolved aqueous_success Success: Aqueous Stock Ready (Adjust final pH if needed) aqueous_dissolved->aqueous_success Yes aqueous_fail Issue: - Precipitate forms? - pH unstable? aqueous_dissolved->aqueous_fail No

Caption: Troubleshooting workflow for solubilizing the target compound.

Protocol 1: Preparation of a High-Concentration Stock in DMSO

This protocol is suitable for preparing stock solutions for chemical synthesis or for serial dilution into aqueous media where the final DMSO concentration is tolerable for the assay.

  • Preparation : Weigh the desired amount of this compound into a sterile glass vial.

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

  • Dissolution : Vortex the vial vigorously for 1-2 minutes. If solids remain, proceed to the next step.

  • Assisted Dissolution : Place the vial in a sonicating water bath for 5-10 minutes. If necessary, gently warm the vial to 40-50°C. Causality: Sonication uses ultrasonic waves to break apart powder aggregates, increasing the surface area exposed to the solvent, while gentle heat increases kinetic energy, accelerating the dissolution process.

  • Verification : Continue until the solution is clear with no visible particulates.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. The compound should be stored under an inert gas.[1]

Protocol 2: Solubilization in Aqueous Buffers via pH Adjustment

This is the recommended method for preparing aqueous solutions for biological screening and cell-based assays.

Principle: The two carboxylic acid groups are deprotonated by a base (e.g., NaOH) to form the corresponding sodium dicarboxylate salt. This salt is an ionic species with vastly improved aqueous solubility.

Caption: Chemical basis of pH-dependent solubility.

Step-by-Step Methodology:

  • Preparation : Weigh 23.7 mg of this compound (MW = 237.00 g/mol [1]) into a microcentrifuge tube. This corresponds to 0.1 mmol.

  • Suspension : Add approximately 800 µL of purified water (or your desired buffer, e.g., PBS) to the tube. The compound will not dissolve and will form a fine suspension.

  • Titration with Base : While vigorously vortexing, add a 1.0 M NaOH solution dropwise (e.g., 2-5 µL at a time).

    • Stoichiometric Insight: Two equivalents of base are required to deprotonate both carboxylic acids. For 0.1 mmol of the acid, you will need approximately 200 µL of 1.0 M NaOH (0.2 mmol).

  • Monitoring : Continue adding NaOH until the solution becomes completely clear. This indicates the formation of the soluble dicarboxylate salt.

  • Final Volume & pH Adjustment : Adjust the final volume to 1.0 mL with water/buffer to achieve a final concentration of 100 mM. Check the pH of the resulting solution; it will be alkaline. If required for your experiment, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the desired final pH.

    • Critical Note : Be cautious during back-titration. If the pH drops too low (approaching the pKa of the acid), the compound may precipitate out of solution. Always check for stability at the final pH over a period of time before use.

Safety & Handling

  • Always handle this chemical in a well-ventilated area or fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]

  • The compound may cause skin and serious eye irritation.[7] In case of contact, rinse the affected area thoroughly with water.[7][9]

  • Consult the Material Safety Data Sheet (MSDS) for complete safety information before use.[7][8]

References

Technical Support Center: Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of complex heterocyclic compounds like 5,6-Dichloropyrazine-2,3-dicarboxylic acid presents unique challenges. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate potential side reactions and optimize your synthetic outcomes.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound is most commonly achieved through the hydrolysis of a suitable precursor, such as 5,6-dichloropyrazine-2,3-dicarbonitrile. This pathway involves the sequential conversion of the nitrile groups into carboxylic acids, typically under strong acidic or basic conditions. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity.

Synthesis_Pathway start_material 5,6-Dichloropyrazine-2,3-dicarbonitrile intermediate Intermediate Amides (e.g., 5,6-dichloro-3-carbamoylpyrazine-2-carboxylic acid) start_material->intermediate Partial Hydrolysis product This compound intermediate->product Complete Hydrolysis

Caption: Proposed synthetic pathway via hydrolysis.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the target this compound. What are the likely causes?

Answer: Low yields are a common frustration and can originate from several stages of the process. The primary factors to investigate are the hydrolysis conditions and the potential for product degradation through decarboxylation.

Possible Cause Underlying Rationale & Explanation Suggested Solution
Incomplete Hydrolysis The conversion of nitriles to carboxylic acids is a two-step process via an amide intermediate. If the reaction conditions (temperature, time, or reagent concentration) are insufficient, the reaction may stall at the amide stage.For Acidic Hydrolysis: Increase the reflux time or use a more concentrated acid (e.g., 6M HCl). Monitor the reaction by TLC or HPLC to track the disappearance of the starting material and intermediate spots.[1] For Basic Hydrolysis: Ensure a sufficient molar excess of the base (e.g., 6M NaOH) is used and increase the reaction temperature or time as needed.[1]
Product Degradation via Decarboxylation Pyrazine dicarboxylic acids are prone to losing one or both carboxyl groups as CO₂ gas, especially at elevated temperatures or under harsh acidic/basic conditions.[2][3] This is a significant yield-reducing side reaction.Carefully control the reaction temperature. Avoid prolonged heating once the hydrolysis is complete.[2] Consider using milder conditions if feasible. For acidic workup, add acid slowly and keep the solution cool to manage any exothermic processes that could promote decarboxylation.[2]
Impure Starting Material Impurities in the starting 5,6-dichloropyrazine-2,3-dicarbonitrile can interfere with the hydrolysis or introduce contaminants that complicate purification.Verify the purity of the starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography before proceeding.[1]
Issue 2: Presence of Unexpected Impurities

Question: My final product is contaminated with significant impurities. How can I identify and prevent them?

Answer: The identity of impurities provides crucial clues about the side reactions occurring. The most common are products of decarboxylation or nucleophilic aromatic substitution (SNAr).

Side_Reactions Main This compound Decarboxylation Decarboxylation Side Reaction Main->Decarboxylation Heat, H⁺/OH⁻ SNAr SNAr Side Reaction Main->SNAr High Temp, H₂O/OH⁻ MonoAcid 5,6-Dichloropyrazine-2-carboxylic acid Decarboxylation->MonoAcid Hydroxy 5-Chloro-6-hydroxypyrazine-2,3-dicarboxylic acid SNAr->Hydroxy

Caption: Common side reaction pathways.

  • Decarboxylation Products: If you observe impurities with a lower molecular weight, they are likely the result of mono- or di-decarboxylation. The loss of one CO₂ group from the target molecule would yield 5,6-Dichloropyrazine-2-carboxylic acid.

    • Cause: This reaction is often facilitated by excessive heat or strong acidic conditions.[4][5]

    • Prevention: Maintain the lowest effective temperature during hydrolysis and workup. During acidification, add the acid portion-wise to a cooled solution to prevent temperature spikes.[2]

  • Nucleophilic Aromatic Substitution (SNAr) Products: The electron-deficient pyrazine ring, activated by the carboxyl groups, makes the C-Cl bonds susceptible to nucleophilic attack, particularly by water or hydroxide ions under harsh hydrolysis conditions.

    • Cause: High temperatures and prolonged reaction times in aqueous base can lead to the replacement of one of the chlorine atoms with a hydroxyl group, forming hydroxy-chloro-pyrazine dicarboxylic acid derivatives.

    • Prevention: Use the mildest possible temperature and reaction time that still allows for complete hydrolysis. If basic hydrolysis is used, neutralize the reaction mixture promptly upon completion.

  • Formation of Tarry By-products: Dark, resinous materials can form, complicating isolation.

    • Cause: This often occurs when the reaction temperature is too high, leading to polymerization or decomposition.[6] It can also be exacerbated by impurities in the starting materials.

    • Prevention: Ensure efficient stirring to prevent localized "hot spots" and maintain strict temperature control throughout the reaction.[6] Using purified starting materials is also critical.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying the crude product? A1: The primary method for purification is recrystallization. Given the polar nature of the dicarboxylic acid, solvents like acetone, water, or mixtures thereof are often effective.[2] If the crude product contains significant amounts of inorganic salts from the workup, washing the filter cake thoroughly with cold deionized water is a crucial first step.[2] For stubborn impurities, an acid-base workup can be used: dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate), filter to remove any insoluble impurities, and then re-precipitate the desired acid by carefully adding acid (e.g., HCl).[7]

Q2: Can the corresponding anhydride form during the synthesis? A2: Yes, 5,6-Dichloropyrazine-2,3-dicarboxylic anhydride can form, particularly if the product is heated excessively during drying.[2][8] Dicarboxylic acids are known to lose a molecule of water to form cyclic anhydrides upon heating. You can detect the anhydride by IR spectroscopy (two characteristic C=O stretches around 1750-1850 cm⁻¹) or by a change in solubility. To convert the anhydride back to the diacid, you can gently reflux it in water or a dilute basic solution, followed by re-acidification.

Q3: How can I reliably monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is an effective technique. Use a polar solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to achieve good separation. The dicarboxylic acid product will be significantly more polar (lower Rf) than the starting dinitrile and the intermediate amides. Spotting samples of your starting material, the reaction mixture, and a co-spot on the same plate will allow you to visualize the consumption of the starting material and the appearance of the product.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 5,6-Dichloropyrazine-2,3-dicarbonitrile

This is a representative protocol based on established chemical principles for nitrile hydrolysis and should be adapted and optimized for your specific laboratory conditions.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-dichloropyrazine-2,3-dicarbonitrile (1.0 eq).

  • Hydrolysis: Add a 10-fold volumetric excess of 6M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC every 2-3 hours. The reaction may take 8-24 hours for complete conversion.

  • Cooling & Isolation: Once the reaction is complete (disappearance of starting material and intermediates on TLC), cool the mixture to room temperature, then further cool in an ice bath.

  • Filtration: The product will precipitate out of the acidic solution. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove excess HCl, followed by a cold non-polar solvent (e.g., hexane) to aid in drying.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to avoid decarboxylation.[2]

Protocol 2: Troubleshooting Flowchart

Troubleshooting_Flowchart start Reaction Complete. Analyze Crude Product. check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable (NMR/LCMS)? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No impure Impure Product check_purity->impure No end_ok Product OK check_purity->end_ok Yes action1 Investigate: 1. Incomplete Hydrolysis 2. Decarboxylation 3. Mechanical Loss low_yield->action1 action2 Identify Impurities: - Lower MW? -> Decarboxylation - Higher MW/Polarity? -> SNAr - Starting Material? -> Incomplete Rxn impure->action2 end_purify Purify by Recrystallization or Acid/Base Extraction action2->end_purify

Caption: A logical guide for post-reaction analysis.

References

Technical Support Center: Degradation Pathways of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are investigating the degradation of 5,6-Dichloropyrazine-2,3-dicarboxylic acid. Given the limited specific literature on the degradation of this particular molecule, this guide synthesizes information from related pyrazine compounds and general principles of environmental chemistry to provide a robust framework for your experiments. We will explore potential degradation pathways, offer troubleshooting for common experimental hurdles, and answer frequently asked questions.

Hypothesized Degradation Pathways

The degradation of this compound is likely to proceed through a series of key steps, including decarboxylation, dechlorination, and eventual ring cleavage. The exact pathway and intermediates can be influenced by environmental conditions such as pH, temperature, microbial activity, and the presence of oxidizing agents.

One plausible pathway involves initial decarboxylation, followed by stepwise dechlorination and hydroxylation, leading to the opening of the pyrazine ring. The presence of two electron-withdrawing carboxylic acid groups can make the pyrazine ring more susceptible to nucleophilic attack.

Degradation_Pathway A This compound B 5,6-Dichloropyrazine-2-carboxylic acid A->B Decarboxylation C 5,6-Dichloropyrazine B->C Decarboxylation D 5-Chloro-6-hydroxypyrazine-2-carboxylic acid B->D Hydrolytic Dechlorination C->D Oxidative Dechlorination E Ring Cleavage Products D->E Oxidative Ring Cleavage

Caption: Hypothesized degradation pathway of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your degradation studies.

Problem Potential Cause Recommended Solution
No degradation observed - Inert experimental conditions: The compound may be stable under the tested conditions (e.g., neutral pH, absence of light or microbial activity).- Incorrect analytical method: The method may not be sensitive enough to detect small changes in concentration.- Introduce catalysts or energy: Investigate photodegradation (UV light), advanced oxidation processes (e.g., Fenton's reagent), or microbial degradation.[1][2]- Method validation: Validate your analytical method with a lower limit of detection (LOD) and limit of quantification (LOQ).[3][4]
Inconsistent degradation rates - Fluctuations in experimental conditions: Inconsistent temperature, pH, or microbial inoculum can lead to variable results.- Matrix effects: Components in your sample matrix (e.g., soil, water) may interfere with the degradation process.- Strict environmental control: Maintain consistent experimental parameters. Use a temperature-controlled incubator and buffered solutions.- Matrix-matched calibration: Prepare your calibration standards in a matrix that mimics your samples to account for interferences.[5]
Multiple unknown peaks in chromatogram - Formation of multiple degradation intermediates: This is common in complex degradation pathways.- Contamination: Contaminants may be introduced from glassware, solvents, or the sample matrix.- LC-MS/MS analysis: Use tandem mass spectrometry to identify the molecular weight and fragmentation patterns of the unknown peaks to elucidate their structures.[3]- Run blanks: Analyze solvent blanks and matrix blanks to identify and subtract any background contamination.
Poor peak shape in chromatography - Interaction of carboxylic acid groups with the column: The polar carboxylic acid groups can cause tailing on standard C18 columns.- Inappropriate mobile phase pH: The ionization state of the analyte can affect its retention and peak shape.- Use a specialized column: Consider a column designed for polar compounds or use an ion-pairing agent.- Optimize mobile phase pH: Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid groups (e.g., add a small amount of formic acid or acetic acid).
Difficulty in quantifying polar intermediates - Poor retention on reverse-phase columns: Highly polar intermediates may elute in the void volume.- Ion suppression in mass spectrometry: Co-eluting matrix components can suppress the ionization of the target analytes.- Use HILIC chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of polar compounds.- Sample cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components prior to LC-MS/MS analysis.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation product of this compound?

A1: While experimental data is limited, based on chemical principles, the primary degradation products are likely to be the mono-decarboxylated species, 5,6-Dichloropyrazine-2-carboxylic acid, or a mono-dechlorinated, hydroxylated product, depending on the degradation conditions.

Q2: How can I confirm the identity of the degradation intermediates?

A2: The most effective method is high-resolution mass spectrometry (HRMS), such as LC-Q-TOF MS, which provides accurate mass measurements to determine the elemental composition of the intermediates. Further confirmation can be achieved by synthesizing authentic standards and comparing their retention times and mass spectra.

Q3: Are there any specific safety precautions I should take when handling this compound?

Q4: What type of analytical column is best suited for separating the parent compound and its potential degradation products?

A4: A reverse-phase C18 column is a good starting point. However, due to the polar nature of the dicarboxylic acid and its likely more polar degradation products, you may need to use a polar-embedded or polar-endcapped C18 column, or consider HILIC for very polar intermediates.

Q5: Can I use a UV detector for quantification?

A5: A UV detector can be used if the parent compound and its degradation products have a suitable chromophore. However, for complex matrices and the identification of unknown intermediates, a mass spectrometer is highly recommended for its selectivity and sensitivity.[3][5]

Experimental Protocols

Protocol 1: General Aerobic Biodegradation Study
  • Prepare Basal Salt Medium (BSM): Prepare a sterile BSM solution containing essential minerals for microbial growth.

  • Inoculum Preparation: Obtain an activated sludge sample from a local wastewater treatment plant or use a specific microbial consortium known for degrading halogenated compounds.

  • Experimental Setup: In a series of sterile flasks, add 100 mL of BSM. Spike each flask with this compound to a final concentration of 10 mg/L. Inoculate the flasks with 1 mL of the prepared inoculum.

  • Controls: Prepare abiotic controls (sterile BSM with the compound but no inoculum) and biotic controls (inoculated BSM without the compound).

  • Incubation: Incubate the flasks on an orbital shaker at 120 rpm and 25°C in the dark.

  • Sampling: At regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots from each flask for analysis.

  • Sample Preparation: Centrifuge the samples to remove biomass. Filter the supernatant through a 0.22 µm filter before analysis.

  • Analysis: Analyze the samples using HPLC-MS/MS as described in Protocol 2.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative.

    • Multiple Reaction Monitoring (MRM): Develop MRM transitions for the parent compound and any known or suspected intermediates.

  • Quantification: Prepare a calibration curve using standards of this compound in the appropriate matrix (e.g., BSM or extracted environmental matrix).

References

improving the purity of synthesized 5,6-Dichloropyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of precision in pharmaceutical and materials science, the synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid is a critical step for many researchers. However, achieving the high purity required for downstream applications can be a significant challenge. This technical support center is designed to function as a dedicated resource for scientists encountering purity issues during their synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to guide you through common pitfalls and help you achieve a final product of exceptional quality.

This guide is structured to address your challenges in a direct, question-and-answer format. We begin with Frequently Asked Questions (FAQs) covering common issues and then delve into a detailed Troubleshooting Guide for more specific problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are its primary impurities?

A1: A prevalent and direct method is the acidic or basic hydrolysis of 5,6-Dichloropyrazine-2,3-dicarbonitrile. This precursor is often commercially available[1][2]. The primary challenge with this route is ensuring the complete hydrolysis of both nitrile groups to carboxylic acids. Incomplete reaction is the main source of impurities.

The most common process-related impurities include:

  • Unreacted Starting Material: 5,6-Dichloropyrazine-2,3-dicarbonitrile.

  • Partial Hydrolysis Intermediates:

    • 5,6-Dichloro-3-carbamoylpyrazine-2-carboxylic acid (the "amic acid").

    • 5,6-Dichloropyrazine-2,3-dicarboxamide (the "diamide").

  • Inorganic Salts: Formed during pH adjustment/neutralization steps (e.g., NaCl, Na₂SO₄).

  • Degradation Products: Harsh hydrolysis conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the decomposition of the pyrazine ring.

Below is a diagram illustrating the hydrolysis pathway and the formation of key impurities.

G SM 5,6-Dichloropyrazine-2,3-dicarbonitrile (Starting Material) AmicAcid 5,6-Dichloro-3-carbamoylpyrazine-2-carboxylic acid (Amic Acid Intermediate) SM->AmicAcid Hydrolysis (1st Nitrile) Diamide 5,6-Dichloropyrazine-2,3-dicarboxamide (Diamide Intermediate) SM->Diamide Partial Hydrolysis Product This compound (Desired Product) AmicAcid->Product Hydrolysis (2nd Nitrile) Diamide->AmicAcid Hydrolysis Degradation Degradation Products Product->Degradation Harsh Conditions (e.g., High Temp) G Start Purity Issue Detected (Low MP, Extra NMR Peaks) AnalyzeNMR Analyze ¹H NMR Spectrum Start->AnalyzeNMR AmidePeaks Broad peaks in 7-9 ppm range? AnalyzeNMR->AmidePeaks IncompleteHydrolysis Diagnosis: Incomplete Hydrolysis (Amic Acid / Diamide Impurities) AmidePeaks->IncompleteHydrolysis Yes NoAmidePeaks No Amide Peaks AmidePeaks->NoAmidePeaks No PurifyHydrolysis Action: Re-subject to hydrolysis or perform pH-controlled recrystallization. IncompleteHydrolysis->PurifyHydrolysis CheckSM Peaks match starting material? NoAmidePeaks->CheckSM UnreactedSM Diagnosis: Unreacted Starting Material CheckSM->UnreactedSM Yes OtherImpurity Diagnosis: Other Impurity (e.g., inorganic salts, solvent) CheckSM->OtherImpurity No PurifySM Action: Purify via recrystallization or acid-base extraction. UnreactedSM->PurifySM PurifyOther Action: Wash with water (for salts) or dry under high vacuum (for solvent). OtherImpurity->PurifyOther

References

Technical Support Center: Scaling Up the Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-dichloropyrazine-2,3-dicarboxylic acid. This guide is designed for researchers, chemists, and process development professionals. We will delve into a proposed, robust synthetic route, address potential challenges in scaling up the process, and provide detailed troubleshooting in a practical question-and-answer format. Our focus is on ensuring scientific integrity, process safety, and reproducibility.

Strategic Overview: A Proposed Synthetic Pathway

This compound is a valuable heterocyclic building block. However, its direct synthesis is not extensively documented, necessitating the development of a logical, multi-step pathway. The proposed strategy involves the oxidation of a readily available starting material, quinoxaline, to form the pyrazine dicarboxylic acid core, followed by a direct chlorination of the pyrazine ring. This approach is designed for scalability and is based on well-established chemical transformations.

The overall workflow is visualized below.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination cluster_2 Purification & QC Start Quinoxaline (Starting Material) Reagent1 Potassium Permanganate (Oxidizing Agent) Intermediate 2,3-Pyrazinedicarboxylic Acid (Intermediate) Product_Crude Crude 5,6-Dichloropyrazine- 2,3-dicarboxylic Acid Intermediate->Product_Crude Proceed to Chlorination Reagent2 Chlorinating Agent (e.g., SO₂Cl₂ in Oleum) Purification Recrystallization Product_Crude->Purification Final_Product Pure Final Product Purification->Final_Product QC Quality Control (NMR, HPLC, MS, MP) Final_Product->QC

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided for a laboratory scale and include considerations for scaling up.

Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid via Oxidation

This procedure is adapted from a well-vetted method published in Organic Syntheses, known for its reliability and reproducibility.[1] The reaction involves the oxidative cleavage of the benzene ring of quinoxaline using potassium permanganate.

Reaction Scheme: Quinoxaline + KMnO₄ → 2,3-Pyrazinedicarboxylic Acid

Reagent/SolventMolar Mass ( g/mol )Lab Scale (0.5 mol)Key Considerations for Scale-Up
Quinoxaline130.1565 gEnsure purity of starting material.
Potassium Permanganate158.03316 g (4 eq.)Highly exothermic reaction. Addition must be portion-wise with efficient cooling.
Water18.024 LUse deionized water. Volume may need optimization for slurry stirring at scale.
Hydrochloric Acid (conc.)36.46~220 mLCorrosive. Use appropriate PPE and materials. Off-gassing is possible.
Acetone58.08~3 L for extractionFlammable. Use in a well-ventilated area with intrinsically safe equipment.

Step-by-Step Methodology:

  • Reaction Setup: To a 5 L jacketed reactor equipped with a robust overhead stirrer, temperature probe, and addition port, add quinoxaline (65 g) and water (4 L).

  • Oxidation: While stirring vigorously to maintain a suspension, heat the mixture to 70-75°C. Begin the portion-wise addition of potassium permanganate (316 g) over 2-3 hours. Causality: Slow addition is critical to control the strong exotherm of the oxidation. Maintain the temperature below 80°C.

  • Reaction Monitoring & Workup: After the addition is complete, continue stirring at 75°C until the purple color of the permanganate has discharged (typically 1-2 hours). Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake thoroughly with hot water.

  • Isolation: Combine the filtrates and reduce the volume under vacuum to approximately 1.5 L. Cautiously add concentrated hydrochloric acid until the pH is ~1-2 to precipitate the product.[2]

  • Purification: Isolate the crude solid by filtration. The crude product contains potassium chloride. To purify, suspend the solid in water (~100 mL), add acetone (~2 L), and reflux for 15 minutes. Cool and filter. The 2,3-pyrazinedicarboxylic acid is in the acetone filtrate. Evaporate the acetone to yield the purified product.[1]

Step 2: Chlorination of 2,3-Pyrazinedicarboxylic Acid

The pyrazine ring is electron-deficient, making electrophilic substitution challenging. The presence of the deactivating dicarboxylic acid groups further complicates this. Therefore, forcing conditions are required. This proposed method uses sulfuryl chloride in oleum (fuming sulfuric acid), a powerful system for chlorinating deactivated aromatic rings.

Reaction Scheme: 2,3-Pyrazinedicarboxylic Acid + SO₂Cl₂/Oleum → this compound

Reagent/SolventMolar Mass ( g/mol )Lab Scale (0.2 mol)Key Considerations for Scale-Up
2,3-Pyrazinedicarboxylic Acid168.1033.6 gMust be completely dry. Moisture will consume reagents.
Oleum (20% SO₃)-~200 mLExtremely corrosive and moisture-sensitive. Requires specialized handling and equipment.
Sulfuryl Chloride (SO₂Cl₂)134.9767.5 g (2.5 eq.)Highly toxic and corrosive. Reacts violently with water. Add dropwise.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, jacketed reactor suitable for corrosive reagents, add oleum. Cool the reactor to 0-5°C.

  • Substrate Addition: Slowly and carefully add the dry 2,3-pyrazinedicarboxylic acid to the stirred oleum, ensuring the temperature does not exceed 10°C.

  • Chlorination: Once the substrate is fully dissolved, begin the dropwise addition of sulfuryl chloride. After addition, allow the reaction to slowly warm to room temperature, then heat to 60-70°C for several hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small, quenched aliquots for analysis (e.g., HPLC or LC-MS) to check for the disappearance of starting material and the formation of the dichlorinated product.

  • Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice. This step is highly exothermic and will release HCl and SO₂ gas; it must be performed in a well-ventilated fume hood with extreme caution.

  • Purification: The precipitated solid is the crude product. Filter the solid and wash it extensively with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like water or an acetic acid/water mixture.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up process.

Question: My yield in the oxidation (Step 1) is consistently low. What are the likely causes?

Answer: Low yields in the permanganate oxidation of quinoxaline are typically traced to three factors:

  • Inadequate Temperature Control: If the temperature rises too high (>>80°C), over-oxidation and degradation of the pyrazine ring can occur. Conversely, if the temperature is too low, the reaction will be sluggish and incomplete. Ensure your reactor's cooling system is sufficient for the scale of the reaction.

  • Insufficient Stirring: The reaction is heterogeneous (solid KMnO₄, solid quinoxaline, solid MnO₂ product). Inefficient stirring leads to poor mass transfer, causing localized "hot spots" and incomplete reaction. At scale, ensure the impeller design provides adequate mixing for solids.

  • Incomplete Extraction from MnO₂: The product can adsorb onto the manganese dioxide byproduct. Ensure the MnO₂ filter cake is washed with multiple portions of hot water to maximize recovery.

Question: The chlorination (Step 2) is resulting in a mixture of mono-chlorinated and di-chlorinated products. How can I improve selectivity?

Answer: Achieving complete dichlorination without side products is the primary challenge of this step.

  • Reaction Time and Temperature: This is the most critical parameter. Incomplete reaction (insufficient time or temperature) will leave mono-chlorinated species. Profile the reaction by taking samples over time at your target temperature to determine the optimal endpoint.

  • Stoichiometry of Sulfuryl Chloride: While 2.0 equivalents are theoretically needed, a slight excess (e.g., 2.2-2.5 eq.) is often used to drive the reaction to completion. However, a large excess can lead to side products or decomposition.

  • Moisture Contamination: Water will react with both the oleum and sulfuryl chloride, reducing their effective concentration and potentially altering the reaction pathway. Ensure all glassware is oven-dried and reagents are anhydrous.

Question: During the chlorination workup, the quenching process is very difficult to control. Are there alternatives?

Answer: The quench of a large volume of oleum is inherently hazardous. For scaling up, you must have a robust reactor system and safety protocols.

  • Reverse Quench: Instead of adding the reaction mixture to ice, consider a "reverse quench" where ice or cold water is very slowly added to the cooled reaction mixture. This can sometimes offer better control but requires a reactor with excellent cooling capacity.

  • Controlled Hydrolysis: Another advanced technique is to slowly add a co-solvent like acetic acid to begin a more controlled hydrolysis before the final water quench.[3] This must be developed carefully at the lab scale first.

Frequently Asked Questions (FAQs)
  • What are the primary safety hazards for this process?

    • Step 1 (Oxidation): Highly exothermic reaction. Potassium permanganate is a strong oxidizer.

    • Step 2 (Chlorination): Use of oleum, sulfuryl chloride, and generation of HCl/SO₂ gas. All are extremely corrosive and toxic. This step requires a specialized reactor and a scrubber for off-gassing. The quench is also highly exothermic and hazardous.

  • How can I confirm the identity and purity of my final product?

    • Purity: High-Performance Liquid Chromatography (HPLC) is the preferred method.

    • Identity:

      • ¹³C NMR: Expect 4 signals in the aromatic region. The carbons bearing chlorine atoms will be significantly downfield.

      • Mass Spectrometry (MS): Look for the molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio).

      • Melting Point: A sharp melting point indicates high purity.

  • Can N-Chlorosuccinimide (NCS) be used instead of sulfuryl chloride?

    • NCS is a milder chlorinating agent and is generally used for more activated rings.[4] For the highly deactivated 2,3-pyrazinedicarboxylic acid, it is unlikely to be effective and would require significantly higher temperatures, potentially leading to decomposition. Sulfuryl chloride in oleum is a more appropriate, albeit aggressive, choice.

References

Technical Support Center: Catalyst Poisoning in Reactions with 5,6-Dichloropyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5,6-Dichloropyrazine-2,3-dicarboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to catalyst poisoning in reactions involving this heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established principles of catalysis and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled completely. Is catalyst poisoning the likely cause?

A1: Yes, catalyst poisoning is a very probable cause. The substrate itself, this compound, is a nitrogen-containing heterocycle. Nitrogen atoms in such molecules possess lone pairs of electrons that can strongly coordinate to the active sites of metal catalysts like palladium.[1][2] This strong binding can block reactants from accessing the catalytic sites, leading to a significant decrease in or complete cessation of catalytic activity.[1] This phenomenon is a well-documented challenge in C-H activation and cross-coupling reactions involving heterocyclic compounds.[1]

Q2: What are the most common catalysts used in reactions with this compound, and which are most susceptible to poisoning?

A2: Palladium-based catalysts, such as Pd/C, Pd(PPh₃)₄, and other Pd(0) or Pd(II) complexes, are frequently used for cross-coupling (e.g., Suzuki, Heck) and hydrogenation reactions involving halogenated heterocycles.[3][4][5] Rhodium catalysts (e.g., Rh/C) are also employed, particularly for hydrogenation.[2] Unfortunately, these precious metal catalysts are all susceptible to poisoning by nitrogen-containing compounds. The order of poison sensitivity to nitrogen has been reported as Pd > Ru >> Rh, indicating that palladium catalysts are particularly vulnerable.[2]

Q3: Besides the substrate itself, what other potential sources of catalyst poisons should I be aware of?

A3: Several other sources can introduce catalyst poisons into your reaction:

  • Impurities in the Starting Material: Synthesis of this compound may leave residual reagents or generate side-products that can act as poisons. For instance, sulfur-containing reagents used in precursor synthesis are notorious poisons for palladium catalysts.[3][6]

  • Contaminants in Solvents and Reagents: Trace impurities in solvents, such as sulfur compounds in thiophene-contaminated solvents, can deactivate catalysts. Water can also be detrimental in certain reactions, for example, by hydrolyzing cyanide sources in cyanation reactions to form HCN, which is highly reactive towards Pd(0).[7][8]

  • Reaction Byproducts: The products or intermediates of your reaction could potentially have a stronger affinity for the catalyst than the reactants, leading to product inhibition, a form of self-poisoning.

  • Atmospheric Contaminants: Inadequate inert atmosphere techniques can allow oxygen or carbon monoxide to enter the reaction. Carbon monoxide is a well-known inhibitor for palladium catalysts.[9]

Q4: Can the carboxylic acid groups on the pyrazine ring contribute to catalyst deactivation?

A4: While the primary poisoning mechanism is the coordination of the ring nitrogens, the carboxylic acid groups can also play a role. They can interact with the catalyst support or the metal itself, potentially altering the catalyst's electronic properties or morphology. In some cases, dicarboxylic acids can act as bridging ligands between metal centers, which may or may not be beneficial for catalysis.[10][11] More commonly, under certain reaction conditions (e.g., high temperatures), the carboxylic acid groups might undergo decarboxylation, which could alter the substrate's interaction with the catalyst or generate CO₂, which could affect the reaction environment.

Troubleshooting Guides

Scenario 1: Stalled Catalytic Hydrogenation

Problem: You are attempting to hydrogenate the chloro-substituents of this compound using a Pd/C catalyst, but the reaction stops after partial conversion.

Troubleshooting Workflow

Caption: Workflow for troubleshooting a stalled hydrogenation reaction.

Step-by-Step Guide
  • Assess Substrate Purity:

    • Causality: As discussed in the FAQs, impurities in your starting material can be potent catalyst poisons.

    • Action: Analyze your this compound using techniques like NMR, HPLC, or LC-MS to check for impurities. If impurities are detected, purify the material, for example, by recrystallization.

  • Evaluate Catalyst Activity and Handling:

    • Causality: Palladium catalysts, especially on carbon support, can be pyrophoric and are sensitive to atmospheric oxygen, which can oxidize and deactivate the active metal sites. Improper storage can lead to a significant loss of activity.

    • Action: Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use a fresh batch of catalyst from a reliable supplier to rule out issues with catalyst quality.

  • Increase Catalyst Loading:

    • Causality: Due to the inherent inhibitory effect of the pyrazine substrate, a higher-than-usual catalyst loading may be required to achieve full conversion.[2] The additional catalyst provides more active sites to compensate for those blocked by the substrate.

    • Action: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or higher) and monitor the reaction progress.

  • Modify Reaction Conditions:

    • Causality: Reaction kinetics can sometimes be enhanced to overcome partial deactivation. Higher hydrogen pressure increases the surface concentration of adsorbed hydrogen, which can be competitive with the adsorption of the poisoning substrate.

    • Action: Increase the hydrogen pressure and/or temperature. Be cautious with temperature increases as this can sometimes promote catalyst sintering or degradation.[3][12]

  • Attempt Catalyst Regeneration:

    • Causality: If poisoning by nitrogen-containing compounds is confirmed, it may be possible to regenerate the catalyst.[13]

    • Protocol:

      • Carefully filter the spent catalyst from the reaction mixture under an inert atmosphere.

      • Wash the catalyst with a solvent in which the pyrazine compound is highly soluble to remove adsorbed species.

      • Contact the separated catalyst with a dilute aqueous solution of an alkali metal bicarbonate or carbonate (e.g., 1% NaHCO₃).[13] This can help displace the strongly coordinated nitrogen heterocycle.

      • Wash the catalyst thoroughly with deionized water and then with a suitable solvent (e.g., ethanol or acetone).

      • Dry the catalyst under vacuum before attempting to reuse it.

Scenario 2: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction

Problem: You are performing a Suzuki-Miyaura cross-coupling reaction to substitute one of the chlorine atoms on this compound, but you are obtaining a low yield of the desired product.

Poisoning Mechanism: Active Site Blocking

Caption: Strong coordination of the pyrazine nitrogen blocks catalyst active sites.

Step-by-Step Guide
  • Choice of Ligand and Palladium Precursor:

    • Causality: The choice of ligand in a cross-coupling reaction is critical. Electron-rich, bulky phosphine ligands can sometimes mitigate catalyst poisoning by promoting the desired catalytic cycle steps (oxidative addition, reductive elimination) over the binding of the inhibitor.

    • Action: Experiment with different phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective in challenging cross-coupling reactions.

  • Use of Additives:

    • Causality: Certain additives can act as "sacrificial" binders or help to keep the catalyst in its active state. For instance, in cyanation reactions, a base like K₂CO₃ is crucial to neutralize in-situ generated HCN, which would otherwise poison the catalyst.[7]

    • Action: While not directly applicable to all cross-couplings, consider if any side reactions could be generating poisons and if an additive could sequester them. Ensure your base is of high purity and sufficiently strong for the catalytic cycle.

  • Slow Addition of the Substrate:

    • Causality: Maintaining a low instantaneous concentration of the poisoning substrate can help to minimize its inhibitory effect. By adding the pyrazine derivative slowly to the reaction mixture, you ensure that the ratio of active catalyst sites to the inhibitor is always as high as possible.

    • Action: Set up a syringe pump to add a solution of the this compound to the reaction mixture containing the catalyst, base, and coupling partner over several hours.

  • Consider a Different Catalyst System:

    • Causality: If palladium systems consistently fail, it may be necessary to explore catalysts based on other metals that are less susceptible to poisoning by nitrogen heterocycles.

    • Action: While more specialized, consider exploring nickel or copper-based catalyst systems, which are sometimes used for cross-coupling reactions and may exhibit different sensitivities to nitrogen-containing substrates.

Data Summary: Common Catalyst Poisons and Their Effects
Poison ClassExamplesAffected CatalystsMechanism of ActionSeverity
Nitrogen Compounds Pyridines, Pyrazines , Amines, NitrilesPd, Pt, Rh, Ru, NiStrong coordination to metal active sites via lone pair electrons.[1][2]High
Sulfur Compounds H₂S, Thiophenes, Mercaptans, CS₂Pd, Pt, Rh, Ru, NiStrong chemisorption, formation of stable metal sulfides.[3][6]Very High (often irreversible)
Halides Excess Cl⁻, Br⁻, I⁻Pd, PtCan alter the electronic state of the metal and block coordination sites.Moderate to High
Carbon Monoxide (CO) Impurity in H₂ gas, byproductPd, RhStrong competitive adsorption on active sites.[9]High (often reversible)
Heavy Metals Pb, Hg, AsPd, Pt, NiAlloy formation or irreversible adsorption on active sites.[6]Very High (permanent)
Water/Moisture Residual water in solvents/reagentsPd (in specific reactions)Can lead to side reactions that generate poisons (e.g., HCN from CN⁻).[7][8]Variable

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding biological activity to formulating a final product—is built. 5,6-Dichloropyrazine-2,3-dicarboxylic acid is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its precise molecular architecture dictates its reactivity and potential for forming complex derivatives.

While a suite of analytical techniques can provide pieces of the structural puzzle, only one method delivers the definitive, high-resolution answer: Single-Crystal X-ray Diffraction (SCXRD). This guide provides an in-depth comparison of SCXRD against other common analytical techniques, explaining the causality behind experimental choices and demonstrating why it remains the gold standard for the structural validation of compounds like this compound.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[3][4] It provides a precise three-dimensional map of electron density within a molecule, allowing for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.[5][6]

The fundamental principle relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal.[6] When X-rays interact with the electron clouds of atoms, they are scattered. In a crystal, these scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a 3D model of the molecule can be reconstructed and refined.[7]

Why SCXRD is Definitive for this compound

For a molecule with multiple electronegative atoms and functional groups like this compound, SCXRD provides unparalleled clarity:

  • Unambiguous Connectivity: It directly confirms the pyrazine ring structure and the precise positions of the two chlorine atoms and two carboxylic acid groups.

  • Conformational Analysis: It reveals the torsion angles between the pyrazine ring and the carboxylic acid groups, which is critical for understanding intermolecular interactions like hydrogen bonding.

  • Supramolecular Structure: It elucidates how molecules pack in the solid state, revealing the hydrogen bonding networks and other non-covalent interactions that dictate the material's properties. For a related compound, 5,6-Dimethylpyrazine-2,3-dicarboxylic acid, O—H⋯N hydrogen bonds were shown to link molecules into layers.[8]

Experimental Workflow: From Powder to Publication-Ready Structure

The path from a synthesized compound to a validated crystal structure is a meticulous process. Each step is designed to ensure the highest quality data is obtained.

scxrd_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Compound crystal_growth Crystal Growth synthesis->crystal_growth Purity is critical mounting Crystal Mounting crystal_growth->mounting Select ideal crystal diffractometer X-ray Diffraction Data Collection mounting->diffractometer solve Structure Solution (Phase Problem) diffractometer->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate deposit Deposit CIF File validate->deposit e.g., CCDC

Figure 1: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Detailed Protocol: SCXRD Validation

1. Crystal Growth (The Art of the Science): This is often the most challenging step. The goal is to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm) with minimal internal defects.

  • Rationale: Slow, controlled crystallization minimizes the number of nucleation sites, allowing larger and more ordered crystals to form.[9] High purity of the starting material is essential to prevent defects in the crystal lattice.

  • Method: Slow Evaporation

    • Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

    • Filter the solution into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes. This allows for slow solvent evaporation over several days to weeks.

    • Store the vial in a vibration-free location at a constant temperature. Do not disturb the growing crystals.[9]

2. Data Collection:

  • Carefully select a well-formed, clear crystal and mount it on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.

  • Collect a series of diffraction images while rotating the crystal through a range of angles. Modern diffractometers automate this process.

3. Structure Solution and Refinement:

  • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group symmetry.

  • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is refined using a least-squares process, where atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[10]

Comparative Analysis: The Role of Spectroscopic Techniques

While SCXRD is definitive, other analytical techniques are indispensable for routine characterization and providing complementary information. They are often the first line of analysis, guiding the decision to pursue the more resource-intensive crystallographic study.

analytical_comparison cluster_spectroscopy Initial Spectroscopic & Spectrometric Analysis cluster_info compound Synthesized Compound: This compound ms Mass Spectrometry (MS) compound->ms nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir Infrared (IR) Spectroscopy compound->ir ms_info Confirms: - Molecular Weight - Elemental Formula (HRMS) - Presence of 2 Cl atoms ms->ms_info nmr_info Suggests: - Chemical Environment - Symmetry - Connectivity nmr->nmr_info ir_info Confirms: - Presence of C=O - Presence of O-H (Carboxylic Acid) ir->ir_info decision Is the 3D Structure Unambiguously Proven? ms_info->decision nmr_info->decision ir_info->decision scxrd Single-Crystal X-ray Diffraction (SCXRD) decision->scxrd No final Definitive 3D Structure: - Bond Lengths & Angles - Conformation - Crystal Packing scxrd->final

Figure 2: Logical flow for structural elucidation, highlighting the complementary role of spectroscopy and the definitive nature of SCXRD.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structure elucidation in solution.[11] It provides detailed information about the chemical environment, connectivity, and symmetry of a molecule.[12][13]

  • Experimental Protocol (¹H and ¹³C NMR):

    • Dissolve a small amount (5-10 mg) of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, due to the acidic protons).

    • Acquire a ¹H NMR spectrum to identify the number and type of protons. For this compound, the key signal would be the highly deshielded carboxylic acid protons (typically >10 ppm).[1]

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms. One would expect to see signals for the four pyrazine ring carbons and the two carboxylic acid carbonyl carbons (typically 160-185 ppm).[1]

    • Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can be used to establish proton-proton and proton-carbon correlations to piece together the molecular framework.[12]

  • Causality & Limitations: While NMR can confirm the pyrazine backbone and the presence of carboxylic acids, it provides indirect structural information. It cannot definitively distinguish between isomers or provide precise bond lengths and angles in the solid state. Its strength lies in confirming the covalent framework in solution.

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15] Its primary role in this context is to confirm the molecular weight and elemental formula.

  • Experimental Protocol (High-Resolution MS):

    • Dissolve a trace amount of the sample in a suitable solvent.

    • Introduce the sample into the mass spectrometer (e.g., via electrospray ionization, ESI).

    • Acquire the mass spectrum.

  • Causality & Key Insights: For this compound (C₆H₂Cl₂N₂O₄, MW ≈ 237 g/mol ), the most telling feature is the isotopic pattern caused by chlorine.[16] Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[17][18]

    • A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

      • M peak: (contains two ³⁵Cl atoms)

      • M+2 peak: (contains one ³⁵Cl and one ³⁷Cl)

      • M+4 peak: (contains two ³⁷Cl atoms)

    • The relative intensity ratio of these peaks will be approximately 9:6:1. Observing this pattern is strong evidence for the presence of two chlorine atoms.[19][20]

  • Limitations: MS provides no information about atomic connectivity or stereochemistry. Different isomers will have the exact same molecular weight and isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule.[21]

  • Experimental Protocol (ATR-FTIR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Acquire the infrared spectrum.

  • Causality & Insights: The IR spectrum of this compound would be expected to show characteristic absorption bands:

    • Strong, broad O-H stretch: ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

    • Strong C=O stretch: ~1700 cm⁻¹ (carbonyl of the carboxylic acid).

    • C=N and C=C stretches: ~1400-1600 cm⁻¹ (from the pyrazine ring).

  • Limitations: IR spectroscopy confirms the presence of functional groups but provides very little information about the overall molecular structure.

Data Summary: A Head-to-Head Comparison

The choice of analytical technique is driven by the specific question being asked. The table below summarizes the capabilities of each method in the context of validating the structure of this compound.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information 3D atomic arrangement, bond lengths/angles, conformation, crystal packing[5]Covalent structure, connectivity, chemical environment in solution[12][13]Molecular weight, elemental formula, isotopic information[15]Presence of functional groups[21]
Sample Phase Solid (Single Crystal)Liquid (Solution)Solid or LiquidSolid or Liquid
Definitive Proof? Yes , provides unambiguous 3D structure.No, indirect information; isomers can be ambiguous.No, cannot distinguish isomers.No, provides only functional group information.
Key Strengths Unparalleled detail and accuracy for solid-state structure.[7]Excellent for determining connectivity and structure in solution.[11]High sensitivity; confirms elemental formula and halogen presence.[17][18]Fast, simple, and non-destructive confirmation of functional groups.
Key Limitations Requires high-quality single crystals, which can be difficult to grow.Provides an average structure in solution; no solid-state packing information.Provides no information on connectivity or 3D arrangement.Provides minimal information on the overall molecular skeleton.

Conclusion

For drug development and materials science, "close enough" is not an option. The structural validation of this compound requires a synergistic approach. While NMR, MS, and IR spectroscopy are essential for initial characterization—confirming the molecular formula, functional groups, and covalent framework—they cannot provide the definitive, high-resolution three-dimensional structure.

Single-Crystal X-ray Diffraction stands alone in its ability to deliver an unambiguous and precise model of the molecule as it exists in the solid state. It is the ultimate arbiter, resolving any ambiguities left by other methods and providing the foundational structural data necessary for rational drug design, polymorphism studies, and understanding structure-activity relationships. For any novel compound entering a development pipeline, the investment in obtaining a crystal structure is an investment in certainty and scientific rigor.

References

comparing reactivity of 5,6-Dichloropyrazine-2,3-dicarboxylic acid with its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid and Its Analogs

For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern heterocyclic chemistry.[1][2] Its unique electronic properties and versatile functionalization potential make it a privileged structure in a vast array of bioactive molecules.[1] Among the many pyrazine-based building blocks, this compound stands out as a particularly valuable intermediate due to its multiple reactive sites.[3]

This guide provides an in-depth comparison of the reactivity of this compound with its key structural analogs. We will move beyond simple protocol listing to explore the underlying principles governing their reactivity, offering field-proven insights to inform your synthetic strategies. Our focus is on providing a self-validating framework, grounded in authoritative references, to empower you to make informed decisions in your research.

The Analogs: A Structural Overview

To understand the unique reactivity of our target compound, we will compare it against a curated set of analogs. Each is chosen to isolate the effects of specific functional groups on the pyrazine core.

Compound NameStructureKey Features for Comparison
This compound Target compound with two chloro and two carboxylic acid groups.
Pyrazine-2,3-dicarboxylic acid Parent dicarboxylic acid; isolates the effect of the chloro groups.[4][5]
5,6-Dichloropyrazine-2,3-dicarbonitrile Carboxylic acids are replaced by nitriles; compares electron-withdrawing group effects.[6][7]
6-Chloropyrazine-2-carboxylic acid Asymmetrical analog; highlights the impact of substituent count and position.[8]

Core Reactivity Comparison: A Tale of Two Sites

The reactivity of these molecules is primarily dictated by two key features: the electrophilicity of the pyrazine ring carbons bearing chlorine atoms and the reactivity of the carboxylic acid (or nitrile) functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bonds

The pyrazine ring is inherently electron-deficient, a property that is significantly enhanced by the presence of electron-withdrawing substituents like chlorine and carboxylic acids.[9][10] This pronounced electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as excellent leaving groups.[10][11]

  • Effect of Carboxylic Acids vs. Nitriles: Both the dicarboxylic acid and dicarbonitrile analogs are highly activated for SNAr. The strong electron-withdrawing nature of the ortho-disposed -COOH and -CN groups stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[11] This makes this compound and its dinitrile analog significantly more reactive towards nucleophiles than a simpler analog like 2,5-dichloropyrazine.[9]

  • Effect of Removing Chloro Groups: In the case of pyrazine-2,3-dicarboxylic acid, the absence of chlorine atoms means SNAr is not a viable pathway.

  • Symmetry and Regioselectivity: In this compound, the two chlorine atoms are chemically equivalent, leading to a single monosubstitution product. In an unsymmetrical analog like 6-chloropyrazine-2-carboxylic acid, the regioselectivity of the substitution is dictated by the electronic influence of the existing groups.[9][12]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

AnalogNucleophileConditionsYieldObservations & Reference
2,5-Dichloropyrazine ThiolDMF, Base, 0°C to RTGoodServes as a baseline for reactivity of a less activated system.[9]
2-Substituted 3,5-Dichloropyrazines AminesVariesGoodRegioselectivity is dependent on the electronic nature of the substituent at the 2-position.[12]
5,6-Dichloropyrazine-2,3-dicarbonitrile VariousVariesHighThe powerful electron-withdrawing nitrile groups strongly activate the ring for substitution.[6]
Reactions of the Carboxylic Acid Groups

The carboxylic acid moieties offer a second, distinct avenue for chemical modification, most commonly through amide bond formation.

  • Influence of Chloro Substituents: The electron-withdrawing inductive effect of the adjacent chlorine atoms in this compound increases the electrophilicity of the carboxyl carbons. This makes the carboxylic acid groups more susceptible to nucleophilic attack by amines compared to the non-chlorinated analog, Pyrazine-2,3-dicarboxylic acid.[13][14]

  • Steric Considerations: While the ortho arrangement of the two carboxylic acid groups might suggest potential steric hindrance, this is often overcome by the use of appropriate coupling agents.[15] The planarity of the pyrazine ring helps to minimize prohibitive steric clashes.[10]

  • Anhydride Formation: The adjacent positioning of the two carboxylic acid groups allows for the formation of a cyclic anhydride (5,6-Dichloropyrazine-2,3-dicarboxylic anhydride) upon heating or treatment with a dehydrating agent. This anhydride is itself a highly reactive intermediate, readily undergoing ring-opening with nucleophiles.[16]

Caption: General workflow for amide bond formation from a dicarboxylic acid.

AnalogAmineCoupling ConditionsObservations & Reference
6-Chloropyrazine-2-carboxylic acid Substituted AnilinesFormation of acid chloride (e.g., with SOCl₂), then condensationA standard and effective method for preparing a wide range of amides.[8][17]
Pyrazine-2,3-dicarboxylic acid 2-Amino-5-chloropyridineEDCI, HOBt, Triethylamine, DMF, 100°CRequires coupling agents to facilitate the reaction, forming the bis-amide.[18]
Electron-deficient Aminopyrazines Various Carboxylic AcidsMsCl, NMIStandard coupling agents can be inefficient with electron-deficient amines; specialized conditions may be needed.[19]
Picolinic Acid (Pyridine analog) N-alkylanilinesSOCl₂In-situ generation of the acid chloride is a common and effective strategy.[20]

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for your own research, designed for clarity and reproducibility.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted for the reaction of a thiol with a dichloropyrazine derivative, a common transformation demonstrating the high reactivity of the C-Cl bonds.

Objective: To synthesize a mono-substituted thioether-pyrazine derivative.

Materials:

  • This compound (1.0 eq)

  • Thiol of interest (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or similar base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the thiol (1.1 eq) and anhydrous DMF.

  • Cool the stirred solution to 0°C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Allow the mixture to stir at 0°C for 20-30 minutes to ensure complete formation of the thiolate.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the solution of the dichloropyrazine derivative dropwise to the cold thiolate solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Bis-Amide Formation via Acid Activation

This protocol details the synthesis of a bis-amide using a common peptide coupling reagent, a method broadly applicable to dicarboxylic acids.[21][22]

Objective: To synthesize a bis-amide derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (2.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the amine (2.2 eq), and HATU (2.2 eq).

  • Dissolve/suspend the solids in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (4.0 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired bis-amide.

Concluding Remarks

The reactivity of this compound is a fascinating interplay of substituent effects. The two chlorine atoms and two carboxylic acid groups work in concert to create a highly electrophilic pyrazine core, priming the molecule for nucleophilic aromatic substitution. Simultaneously, the electron-withdrawing nature of the chloro-substituents activates the carboxylic acid groups for transformations such as amide bond formation. Understanding these competing and complementary reactivities allows the discerning researcher to strategically functionalize this versatile scaffold. By selecting the appropriate reaction conditions and nucleophiles, one can selectively target either the C-Cl bonds or the carboxylic acid groups, unlocking a vast chemical space for the development of novel materials, agrochemicals, and pharmaceutical agents.

References

A Comparative Guide to the Biological Activity of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activity of 5,6-Dichloropyrazine-2,3-dicarboxylic acid against other notable pyrazine derivatives, offering insights into their structure-activity relationships and potential therapeutic applications.

Introduction to Pyrazine Derivatives

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4.[3][4] This core structure is found in many natural and synthetic compounds that exhibit significant biological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][5] The versatility of the pyrazine ring allows for extensive chemical modifications, leading to a diverse library of derivatives with tailored pharmacological profiles. This compound serves as a key intermediate in the synthesis of novel pyrazine-based pharmaceuticals and agrochemicals, valued for its dual carboxylic acid and reactive chlorine functional groups that permit selective derivatization.[6][7]

Structural Comparison and Chemical Properties

The biological activity of pyrazine derivatives is intrinsically linked to the nature and position of substituents on the pyrazine ring.

  • This compound: This molecule is characterized by two electron-withdrawing carboxylic acid groups and two chlorine atoms. This electronic profile makes the pyrazine ring susceptible to nucleophilic aromatic substitution, a key reaction for creating more complex derivatives.[6]

  • Pyrazinamide (PZA): A primary antituberculosis drug, PZA is a simple carboxamide derivative of pyrazine. Its activity is highly specific against Mycobacterium tuberculosis.[5]

  • Amiloride: A potassium-sparing diuretic, features a more complex structure with a chlorinated pyrazine carboxamide core attached to a guanidinium moiety.

  • Other Derivatives: A vast number of derivatives have been synthesized, incorporating various functional groups such as amines, sulfonamides, and fused heterocyclic rings, each modulating the compound's biological effects.[8][9]

Comparative Biological Activities

The diverse substitutions on the pyrazine core lead to a broad spectrum of biological activities. While specific quantitative data for this compound itself is limited in publicly available literature, its role as a precursor allows us to infer the potential of its derivatives by examining related compounds.[7]

Pyrazine derivatives have been extensively studied for their antimicrobial properties.[10]

  • Antitubercular Activity: Pyrazinamide is a frontline drug for tuberculosis treatment.[5] Numerous other pyrazine carboxamide derivatives have shown potent activity against M. tuberculosis. For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated significant activity, with MIC values ranging from 1.56 to 6.25 µg/mL against the H37Rv strain.[11] N-benzylamine substituted pyrazine-2,3-dicarbonitriles have also shown good antimycobacterial activity, with MIC values as low as 6.25 µg/mL.[12] The presence of a halogen or trifluoromethyl group on the benzyl moiety was found to be important for this activity.[12]

  • General Antibacterial and Antifungal Activity: Various pyrazine derivatives exhibit broad-spectrum antimicrobial effects. For example, certain pyrazine-2-carboxylic acid derivatives coupled with piperazines showed high activity against both Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans.[5] The presence of a free amino group on the pyrazine or an attached pyrimidine ring appeared to contribute to the antimicrobial activity.[5]

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound/Derivative ClassTarget Organism(s)Reported Activity (MIC/IC50)Reference(s)
5-Chloro-N-phenylpyrazine-2-carboxamidesM. tuberculosis H37Rv1.56–6.25 µg/mL[11]
N-benzylamine pyrazine-2,3-dicarbonitrilesM. tuberculosis H37Rv6.25 µg/mL[12]
Pyrazine-2-carboxylic acid-piperazine derivativesC. albicans3.125 µg/mL[5]
Pyrazine-2-carboxylic acid-piperazine derivativesP. aeruginosa25 µg/mL[5]

The pyrazine scaffold is a privileged structure in the design of anticancer agents.[2]

  • Enzyme Inhibition: Derivatives have been developed as potent inhibitors of key enzymes in cancer signaling pathways. A series of 1,4-pyrazine-containing compounds were identified as inhibitors of the histone acetyltransferases (HAT) p300/CBP, with IC50 values as low as 1.4 µM.[13] Other derivatives, such as those based on a[1][14][15]triazolo[4,3-a]pyrazine core, have been synthesized as dual c-Met/VEGFR-2 inhibitors, showing potent antiproliferative activity against various cancer cell lines with IC50 values in the low micromolar range.[16]

  • Cytotoxicity: Pyrazine-fused triterpenoids derived from 23-hydroxybetulinic acid have demonstrated significant antiproliferative activity against SF-763, B16, and HeLa cancer cell lines, with one derivative showing IC50 values between 3.53 µM and 5.13 µM.[17] Hybrids of 1,3,4-oxadiazole and pyrimidine-pyrazine have also shown potent anticancer effects, with some compounds exhibiting IC50 values as low as 0.05 µM against prostate cancer cell lines.[18]

Table 2: Anticancer Activity of Selected Pyrazine Derivatives

Compound/Derivative ClassTarget/Cell Line(s)Reported Activity (IC50)Reference(s)
1,4-Pyrazine HAT Inhibitorsp300/CBP HAT1.4 µM[13]
[1][14][15]triazolo[4,3-a]pyrazine derivativesA549, MCF-7, Hela cells0.98 - 1.28 µM[16]
Pyrazine-fused 23-hydroxybetulinic acid derivativeSF-763, B16, Hela cells3.53 - 5.13 µM[17]
1,3,4-Oxadiazole-pyrimidine-pyrazine hybridsPC3 (prostate cancer)0.05 µM[18]
Chalcone-pyrazine hybridsA549, Colo-205 cells0.13 - 0.19 µM[19]
Structure-Activity Relationship (SAR) Insights

The collective data from numerous studies reveal key structural features that govern the biological activity of pyrazine derivatives:

  • For Antimicrobial Activity: The presence of a carboxamide group is crucial for antitubercular activity, as seen in pyrazinamide.[5] Lipophilicity and the presence of specific halogen substituents on appended aromatic rings can significantly enhance activity against M. tuberculosis.[12]

  • For Anticancer Activity: The ability to act as a scaffold for creating rigid, multi-ring structures is key. Fusing pyrazine with other heterocyclic systems (e.g., triazoles, oxadiazoles) or natural products (e.g., triterpenoids) has proven to be a successful strategy for developing potent anticancer agents.[16][17][18] The substitution pattern on the pyrazine ring dictates the specific enzyme or receptor interactions, as seen with HAT inhibitors where a piperidin-4-ylmethoxy group was a favored substituent.[13]

The diagram below illustrates the general structure-activity relationships for pyrazine derivatives based on common modification sites.

SAR_Pyrazine cluster_core Pyrazine Core & Substituents cluster_activity Resulting Biological Activity Pyrazine_Core R1 Pyrazine Ring R2 R3 R4 Anticancer Anticancer Activity (e.g., Enzyme Inhibition, Cytotoxicity) Pyrazine_Core:f2->Anticancer Fused Heterocycles Bulky Substituents Pyrazine_Core:f3->Anticancer Groups for H-Bonding (e.g., -COOH, -NH2) Antimicrobial Antimicrobial Activity (e.g., Antitubercular, Antibacterial) Pyrazine_Core:f0->Antimicrobial Carboxamide (-CONH2) Halogenated Phenyls Pyrazine_Core:f4->Antimicrobial Lipophilic Groups

Caption: Structure-Activity Relationship (SAR) of Pyrazine Derivatives.

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized assays are critical. Below is a representative protocol for assessing the anticancer activity of a novel pyrazine derivative.

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

The workflow for this experimental protocol is visualized below.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

While this compound is primarily a building block, the extensive research into its related derivatives underscores the immense potential of the pyrazine scaffold in drug discovery. The strategic modification of the pyrazine core has yielded compounds with potent and selective antimicrobial and anticancer activities. Future research leveraging the reactive sites of this compound will undoubtedly lead to the development of novel therapeutic agents with improved efficacy and pharmacological properties.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Versatility of the Pyrazine Core

5,6-Dichloropyrazine-2,3-dicarboxylic acid is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its pyrazine core, substituted with both electron-withdrawing chlorine atoms and versatile carboxylic acid groups, allows for a multitude of chemical transformations.[2] For researchers in drug development and materials science, the ability to rapidly and accurately confirm the structure of its derivatives is paramount. The transformation of the carboxylic acid moieties into esters, amides, or nitriles fundamentally alters the molecule's electronic properties, solubility, and biological activity.

This guide provides an in-depth spectroscopic comparison of this compound and three of its common derivatives. By leveraging Mass Spectrometry (MS), Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, we will elucidate the unique spectral fingerprints of each compound. The causality behind experimental choices and the interpretation of spectral data will be explained from the perspective of a seasoned application scientist, providing a practical framework for synthesis, characterization, and quality control.

Derivatives Under Comparison

The following four compounds form the basis of our comparative analysis. The structural modifications at the 2- and 3-positions are the primary drivers of the spectroscopic differences we will explore.

G cluster_A Compound A: The Parent Acid cluster_B Compound B: The Di-ester cluster_C Compound C: The Di-amide cluster_D Compound D: The Di-nitrile A B C D

Caption: Molecular structures of the compounds compared in this guide.

General Experimental Workflow: A Unified Approach

To ensure data consistency and reliability, a standardized workflow is essential. The following protocol outlines the general steps for preparing and analyzing organic compounds using multiple spectroscopic techniques.[3][4] This self-validating system ensures that data from different techniques can be logically correlated to confirm a single molecular structure.

Spectroscopic_Analysis_Workflow start Start: Purified Analyte prep Sample Preparation (Solvent Selection, Concentration Adjustment) start->prep Verify Purity (e.g., TLC, HPLC) ms_analysis Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern prep->ms_analysis ir_analysis Infrared (IR) Spectroscopy Identify Key Functional Groups prep->ir_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C) Elucidate Carbon-Hydrogen Framework prep->nmr_analysis uv_analysis UV-Vis Spectroscopy Analyze π-Electron System prep->uv_analysis data_integration Data Integration & Correlation Combine all spectral data ms_analysis->data_integration ir_analysis->data_integration nmr_analysis->data_integration uv_analysis->data_integration structure_elucidation Structure Confirmation data_integration->structure_elucidation Consistent Interpretation?

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Protocol: Standard Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent for NMR analysis (e.g., DMSO-d₆, CDCl₃) that is also suitable for UV-Vis and does not interfere with the analyte. For IR and MS, the solvent choice is less restrictive, but it must be volatile for techniques like Electrospray Ionization MS (ESI-MS).

  • Concentration:

    • NMR: Prepare a solution of ~5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent.

    • UV-Vis: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) using a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

    • MS (ESI): Prepare a dilute solution (~1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile, often with 0.1% formic acid).

    • IR (Solution): Prepare a ~5% w/v solution. Alternatively, for solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Purity Check: Before analysis, ensure sample purity using a preliminary technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Impurities can significantly complicate spectral interpretation.

Mass Spectrometry (MS) Analysis

Expertise & Causality: MS is the definitive technique for determining molecular weight. For halogenated compounds, its power lies in identifying the characteristic isotopic patterns.[5][6] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[7][8][9] A molecule with two chlorine atoms, like our pyrazine derivatives, will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopologues at M+2 and M+4, with a predicted intensity ratio of approximately 9:6:1. This pattern is a crucial and unmistakable identifier.

Experimental Protocol (Electron Impact - EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

  • Ionization: Use a standard electron impact energy of 70 eV to ionize the sample.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) and relative intensity of all detected ions.

Comparative MS Data
CompoundFormulaMW (for ³⁵Cl)Key Fragmentation PathwaysExpected M:M+2:M+4 Pattern (m/z)
A: Parent Acid C₆H₂Cl₂N₂O₄235.94Loss of H₂O, CO, COOH236 : 238 : 240
B: Di-ester C₈H₆Cl₂N₂O₄263.97Loss of OCH₃, COOCH₃264 : 266 : 268
C: Di-amide C₆H₄Cl₂N₄O₂233.96Loss of NH₂, CONH₂234 : 236 : 238
D: Di-nitrile C₆Cl₂N₄197.94Loss of CN, Cl198 : 200 : 202

Analysis: The most telling feature for all four compounds is the M, M+2, M+4 cluster with a ~9:6:1 intensity ratio, immediately confirming the presence of two chlorine atoms. The nominal molecular weight (the M peak) is the primary differentiator. Fragmentation patterns provide secondary confirmation: the parent acid will show losses corresponding to carboxylic acid functions, the ester will lose alkoxy fragments, the amide will lose amino-related fragments, and the nitrile may lose a cyanide radical.

Infrared (IR) Spectroscopy Analysis

Expertise & Causality: IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. The C=O carbonyl stretch is particularly sensitive to its electronic environment. Electron-donating groups attached to the carbonyl, through resonance, weaken the C=O double bond character, lowering its stretching frequency. Conversely, electron-withdrawing groups strengthen it, increasing the frequency.[10][11] This principle allows us to clearly distinguish between the acid, ester, and amide derivatives.

Experimental Protocol (ATR-IR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction.

Comparative IR Data
CompoundO-H Stretch (Acid)N-H Stretch (Amide)C≡N Stretch (Nitrile)C=O StretchPyrazine Ring C=N, C=C Stretches
A: Parent Acid ~3300-2500 cm⁻¹ (very broad)[12]--~1710-1680 cm⁻¹~1600-1400 cm⁻¹
B: Di-ester ---~1735-1720 cm⁻¹[13][14]~1600-1400 cm⁻¹
C: Di-amide -~3400 & 3200 cm⁻¹ (two bands)-~1680-1650 cm⁻¹~1600-1400 cm⁻¹
D: Di-nitrile --~2240-2220 cm⁻¹[15]-~1600-1400 cm⁻¹

Analysis:

  • Compound A (Acid): Unmistakable due to the extremely broad O-H stretch from 3300-2500 cm⁻¹, which often overlaps the C-H stretches.[12] Its C=O stretch is typically around 1700 cm⁻¹.

  • Compound B (Ester): Lacks the O-H stretch and shows a C=O stretch at a higher frequency (~1725 cm⁻¹) than the acid due to the electron-withdrawing nature of the alkoxy oxygen.[11]

  • Compound C (Amide): Characterized by two sharp-to-medium N-H stretch bands around 3400 and 3200 cm⁻¹ (for a primary amide) and a C=O stretch at a significantly lower frequency (~1660 cm⁻¹) due to the strong resonance donation from the nitrogen lone pair.

  • Compound D (Nitrile): Easily identified by the sharp, medium-intensity C≡N triple bond stretch in the unique 2240-2220 cm⁻¹ region, and the complete absence of a carbonyl band.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Causality: NMR spectroscopy provides the most detailed structural information by mapping the chemical environment of ¹H and ¹³C nuclei.[16] The electron-deficient pyrazine ring, further deactivated by two chlorine atoms and two carboxyl-type groups, causes significant deshielding. This pushes the ¹³C signals of the ring carbons far downfield.[17] The symmetry of the molecules simplifies the spectra, making the differences in the substituent groups the most prominent feature.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Prepare a solution as described in the general protocol, using a deuterated solvent like DMSO-d₆, which is effective for all four derivatives.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition: Acquire a standard proton spectrum.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Comparative NMR Data
Compound¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm) - Ring Carbons¹³C Chemical Shift (δ, ppm) - Functional Group Carbon
A: Parent Acid ~13-14 (broad s, 2H, COOH)~145-155 (C-Cl), ~135-145 (C-COOH)~165-170 (COOH)
B: Di-ester ~3.9 (s, 6H, OCH₃)~145-155 (C-Cl), ~135-145 (C-COOR)~163-168 (COOR)
C: Di-amide ~8.0 & ~7.6 (broad s, 4H, NH₂)~145-155 (C-Cl), ~135-145 (C-CONH₂)~164-169 (CONH₂)
D: Di-nitrile No protons to observe~140-150 (C-Cl), ~125-135 (C-CN)~115-120 (CN)

Analysis:

  • ¹H NMR: This is the most straightforward differentiator. The acid shows a very broad, downfield proton signal for the COOH group. The ester is identified by the sharp singlet for the six equivalent methoxy protons around 3.9 ppm. The amide shows two broad signals for the non-equivalent amide protons. The nitrile has no proton signals, making its ¹H spectrum blank.

  • ¹³C NMR: All derivatives will show two signals for the pyrazine ring carbons due to symmetry (one for the chlorinated carbons, one for the substituted carbons). The key differentiator is the functional group carbon. The nitrile's C≡N carbon is the most shielded, appearing upfield around 115-120 ppm, while the carboxyl, ester, and amide carbons all appear significantly downfield (>160 ppm).

UV-Visible (UV-Vis) Spectroscopy Analysis

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the π-system of the molecule.[18] Aromatic and heteroaromatic compounds exhibit characteristic absorptions corresponding to π→π* and n→π* transitions.[19][20] The pyrazine ring is the primary chromophore. While the functional group transformations from acid to ester to amide do not drastically alter the core chromophore, they can induce subtle shifts (solvatochromic and electronic) in the absorption maxima (λ_max) and molar absorptivity (ε). The nitrile group, being electronically different, may cause a more noticeable shift.

Experimental Protocol (Solution UV-Vis)
  • Instrument Setup: Use a matched pair of quartz cuvettes.

  • Blanking: Fill one cuvette with the pure solvent (e.g., ethanol) and use it to zero the spectrophotometer.

  • Sample Measurement: Fill the second cuvette with the dilute sample solution and record the absorbance from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Comparative UV-Vis Data
CompoundExpected λ_max (nm)Type of TransitionExpected Trend
A: Parent Acid ~280-300π→πBaseline
B: Di-ester ~280-300π→πMinimal shift relative to acid
C: Di-amide ~285-305π→πSlight bathochromic (red) shift due to N lone pair interaction
D: Di-nitrile ~290-310π→πPotential bathochromic shift due to extended conjugation

Analysis: The UV-Vis spectra are expected to be broadly similar, dominated by the dichloropyrazine chromophore. All should show a strong π→π* transition. The amide (Compound C) might exhibit a slight red shift compared to the acid and ester, as the nitrogen lone pair can participate weakly in the π-system. The dinitrile (Compound D) may also show a shift due to the different electronic nature of the C≡N bond compared to the C=O bond.[21] While not a primary identification technique for these specific transformations, UV-Vis is crucial for quantitative analysis (e.g., using the Beer-Lambert law) once the compound's identity is confirmed.

Conclusion

The spectroscopic characterization of this compound derivatives is a clear and logical process when the right techniques are applied systematically.

  • Mass Spectrometry provides definitive molecular weight and confirms the presence of two chlorine atoms through its unique 9:6:1 isotopic pattern.

  • Infrared Spectroscopy serves as the primary tool for functional group identification, easily distinguishing the acid's broad O-H, the amide's N-H, the ester's high-frequency C=O, and the nitrile's characteristic C≡N stretch.

  • NMR Spectroscopy , particularly ¹H NMR, offers unambiguous confirmation by directly observing the protons of the specific derivative group (or their absence in the case of the dinitrile).

  • UV-Visible Spectroscopy characterizes the electronic system and is best suited for quantification.

By integrating the data from these four methods, as outlined in the workflow, researchers and drug development professionals can confidently synthesize, identify, and utilize these versatile chemical building blocks for their next innovation.

References

A Comparative Guide to 5,6-Dichloropyrazine-2,3-dicarboxylic acid: A Superior Building Block for Advanced Chemiluminescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus is on identifying and leveraging platform chemicals that offer not just iterative improvements, but transformative advantages in synthesis and application. 5,6-Dichloropyrazine-2,3-dicarboxylic acid is one such molecule. While its structural similarity to phthalic acid derivatives might suggest analogous applications, its true potential lies in the unique reactivity conferred by the dichloropyrazine core.

This guide moves beyond a simple cataloging of properties. Instead, we will explore a direct, compelling comparison in a high-value application: the synthesis of advanced chemiluminescent agents. We will contrast the synthetic pathway originating from our target molecule with the traditional synthesis of luminol from 3-nitrophthalic acid. This comparison will demonstrate the profound advantages in modularity, electronic tunability, and overall synthetic versatility that this compound provides to researchers in drug discovery and materials science.

The Benchmark Reaction: Traditional Luminol Synthesis

Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) is the archetypal chemiluminescent molecule, valued for its bright blue emission upon oxidation.[1][2] Its synthesis, however, follows a rigid and linear pathway, typically starting from 3-nitrophthalic acid.

The established method involves two critical transformations:

  • Hydrazinolysis: The adjacent carboxylic acid groups are cyclized with hydrazine to form the core phthalhydrazide ring system.

  • Nitro Reduction: The nitro group is then reduced (e.g., with sodium hydrosulfite) to the essential primary amine, which is critical for the molecule's light-emitting properties.[1]

This pathway is effective but restrictive. The identity of the key functional group (the amine) is locked in by the choice of the starting material. Any attempt to create derivatives with different functional groups would necessitate sourcing or synthesizing a new, custom-substituted nitrophthalic acid, which is often a significant synthetic challenge.

A Superior Strategy: Modular Synthesis via this compound

Herein lies the primary advantage of using this compound. The pyrazine core, rendered electron-deficient by four electronegative substituents (two nitrogens, two chlorines), makes the C-Cl bonds highly susceptible to nucleophilic aromatic substitution (SNAr). This opens a modular synthetic route where the core heterocycle is constructed first, followed by tailored functionalization.

The proposed pathway is as follows:

  • Core Synthesis: React this compound with hydrazine to form the stable, versatile intermediate: 6,7-dichloro-2,3-dihydropyrazino[2,3-d]pyridazine-1,4-dione.

  • Modular Functionalization: This intermediate now serves as a scaffold. The two reactive chlorine atoms can be sequentially or simultaneously displaced by a wide array of nucleophiles (ammonia, primary/secondary amines, alkoxides, thiols, etc.).

This "late-stage functionalization" approach is vastly more efficient for creating a library of diverse luminol analogues compared to the de novo synthesis required by the traditional method.

Visualizing the Synthetic Advantage

The following workflow diagram illustrates the superior modularity of the proposed pathway.

G cluster_0 Traditional Luminol Synthesis (Linear) cluster_1 Proposed Modular Synthesis (Parallel) a 3-Nitrophthalic Acid b Hydrazinolysis a->b c 3-Nitrophthalhydrazide b->c d Nitro Reduction c->d e Luminol (Amino-functionalized) d->e f 5,6-Dichloropyrazine- 2,3-dicarboxylic acid g Hydrazinolysis f->g h Versatile Dichloro- Intermediate Scaffold g->h i Nucleophilic Substitution (S N Ar) h->i j Analogue 1 (Amino-) i->j k Analogue 2 (Alkoxy-) i->k l Analogue n (Thiol, etc.) i->l

Caption: Comparative synthetic workflows for luminol and its analogues.

Head-to-Head Comparison: Performance vs. Alternatives

Let's objectively compare the two starting materials based on the key requirements for developing novel functional molecules.

Feature3-Nitrophthalic AcidThis compoundAdvantage of Dichloropyrazine
Synthetic Strategy Linear SynthesisModular (Parallel) SynthesisHigh. Enables rapid library generation from a single, common intermediate.
Functional Group Scope Limited to nitro reduction (amine) or sourcing new starting materials.Broad. Amenable to a wide range of N, O, and S-based nucleophiles.High. Unlocks access to novel derivatives with diverse electronic and steric properties.
Electronic Tuning Limited. Modifications are peripheral to the core benzene ring.Intrinsic. The pyrazine core is highly electron-deficient, providing a different electronic starting point.[3]High. Allows for fundamental tuning of the molecule's HOMO-LUMO gap, impacting emission color and quantum yield.
Solubility Modulation Difficult without redesigning the entire synthesis.Straightforward. Substitution with polar or nonpolar groups can be easily planned.Medium. Simplifies the development of probes for either aqueous or organic environments.
Potential for Dimers/Polymers Not feasible.Possible. The two chlorine atoms offer two points for potential polymerization or dimerization.High. Opens avenues for creating advanced materials or bifunctional probes.

Experimental Protocol: Synthesis of a Pyrazine-Luminol Analogue

This protocol describes the synthesis of 6-amino-7-chloro-2,3-dihydropyrazino[2,3-d]pyridazine-1,4-dione, a direct analogue of luminol, from the versatile dichloro-intermediate.

Part A: Synthesis of the Dichloro-Intermediate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend this compound (10 mmol, 2.51 g) in 30 mL of ethylene glycol.

  • Hydrazine Addition: Add hydrazine hydrate (12 mmol, 0.60 mL) dropwise to the suspension. Causality Note: Ethylene glycol is chosen as a high-boiling solvent to ensure the reaction goes to completion. A slight excess of hydrazine drives the equilibrium towards the cyclized product.

  • Reflux: Heat the mixture to 140°C and maintain reflux for 4 hours. The suspension will gradually dissolve and then a new precipitate may form.

  • Isolation: Cool the reaction mixture to room temperature. Add 50 mL of deionized water to precipitate the product fully. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and then with cold ethanol (2 x 10 mL).

  • Drying: Dry the resulting white to off-white solid, 6,7-dichloro-2,3-dihydropyrazino[2,3-d]pyridazine-1,4-dione, under vacuum at 60°C.

Part B: Mono-Amination via SNAr

  • Reaction Setup: In a sealed pressure vessel, dissolve the dichloro-intermediate (5 mmol) from Part A in 25 mL of N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Bubble ammonia gas through the solution for 15 minutes at 0°C, or add an excess of aqueous ammonium hydroxide (25 mmol, ~1.7 mL of 28% solution). Causality Note: A sealed vessel is used to maintain the concentration of the volatile ammonia nucleophile. DMF is an excellent polar aprotic solvent that promotes SNAr reactions.

  • Heating: Seal the vessel and heat to 80°C for 6 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: 80°C provides sufficient thermal energy to overcome the activation barrier for the first substitution while minimizing the risk of the second, undesired substitution.

  • Workup and Purification: Cool the vessel to room temperature. Pour the reaction mixture into 100 mL of ice-water. A precipitate will form. Collect the crude product by vacuum filtration. Purify the solid by recrystallization from an ethanol/water mixture to yield the target amino-chloro analogue.

Concluding Expert Analysis

The core directive for modern chemical synthesis is not just to make a target molecule, but to do so with maximum efficiency, flexibility, and foresight. When evaluated against this standard, this compound is demonstrably superior to traditional reagents like 3-nitrophthalic acid for the construction of functional heterocyclic systems.

G cluster_0 Decision Point cluster_1 Outcomes start Goal: Create Diverse Luminol Analogues reagent Starting Reagent 3-Nitrophthalic Acid 5,6-Dichloropyrazine- 2,3-dicarboxylic acid start->reagent outcome1 Linear Synthesis - Rigid - Single Product Focus - Low Versatility reagent:f0->outcome1 Leads to outcome2 Modular Synthesis - Flexible Scaffold - Parallel Library Gen. - High Versatility & Tunability reagent:f1->outcome2 Enables

References

Performance of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of materials derived from 5,6-dichloropyrazine-2,3-dicarboxylic acid, with a particular focus on their application as building blocks in advanced materials such as metal-organic frameworks (MOFs). We will explore the synthesis, structural characteristics, and performance metrics of these materials in comparison to other relevant alternatives, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of novel coordination polymers and related functional materials.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazine core functionalized with two carboxylic acid groups and two chlorine atoms.[1][2] This molecular architecture makes it a versatile building block, or "linker," for the synthesis of more complex structures, particularly in the field of supramolecular chemistry and materials science. The pyrazine ring, with its nitrogen atoms, and the carboxylic acid groups provide multiple coordination sites for metal ions, facilitating the formation of extended networks such as coordination polymers and MOFs.[3] The presence of chlorine atoms can further modulate the electronic properties and reactivity of the resulting materials. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where its functional groups allow for selective derivatization to create active ingredients with herbicidal or bactericidal properties.[1]

Synthesis and Properties

The synthesis of pyrazine carboxylic acids can be achieved through various routes, often involving the condensation of 1,2-dicarbonyl compounds with 1,2-diamines to form the core pyrazine ring.[2] Subsequent functionalization, such as chlorination, can be performed on the pyrazine scaffold. For instance, an improved three-step synthesis of 2,3-diamino-5,6-dichloropyrazine from 2-aminopyrazine has been developed to avoid harsh conditions.[4]

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₆H₂Cl₂N₂O₄[1]
Molecular Weight237.00 g/mol [1]
Boiling Point453°C at 760 mmHg[1]
Storage Conditions2-8°C, stored in inert gas[1]

Performance in Metal-Organic Frameworks (MOFs)

The true potential of this compound is realized when it is employed as a linker in the construction of MOFs. MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers, forming one-, two-, or three-dimensional structures. The choice of linker is crucial in determining the properties of the resulting MOF, such as pore size, surface area, stability, and functionality.

Comparative Analysis of Pyrazine-Based Linkers in MOFs

To understand the unique contributions of the dichlorinated pyrazine linker, it is instructive to compare it with other pyrazine-based dicarboxylic acids used in MOF synthesis. The introduction of different functional groups onto the pyrazine ring allows for the fine-tuning of the MOF's properties.

LinkerFunctional GroupsImpact on MOF PropertiesRepresentative Application
Pyrazine-2,3-dicarboxylic acidNoneForms stable coordination polymers with various metal ions.[5]Gas storage, catalysis.[6]
2,3,5,6-tetrakis(4-carboxyphenyl)pyrazineCarboxyphenyl groupsCreates highly porous MOFs with large surface areas.[7]Selective CO₂ and light hydrocarbon capture.[7]
This compound Chlorine atomsExpected to enhance thermal and chemical stability, and modulate electronic properties for applications in catalysis and sensing.Herbicides, antimicrobials.[2]
3-Amino-5,6-dichloropyrazine-2-carboxylic acidAmino and Chlorine groupsThe amino group can serve as a site for post-synthetic modification, introducing further functionality.Pharmaceutical intermediates.[8]

The presence of electron-withdrawing chlorine atoms in this compound is anticipated to influence the acidity of the carboxylic acid protons, potentially affecting the coordination chemistry and the stability of the resulting MOF. Furthermore, the chlorine substituents can serve as sites for post-synthetic modification, allowing for the introduction of other functional groups.

Experimental Protocols

General Synthesis of a Pyrazine-Based MOF

The following is a representative solvothermal method for the synthesis of a pyrazine-based MOF, which can be adapted for use with this compound.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate)

  • Pyrazine-based dicarboxylic acid linker

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve the metal salt and the pyrazine-based dicarboxylic acid linker in the solvent in a molar ratio appropriate for the desired stoichiometry.

  • Transfer the solution to a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with fresh solvent, and dried under vacuum.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Metal Salt in Solvent mix Mix Solutions prep1->mix prep2 Dissolve Pyrazine Linker in Solvent prep2->mix autoclave Transfer to Autoclave mix->autoclave heat Heat in Oven (e.g., 120°C, 48h) autoclave->heat cool Cool to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry product Pyrazine-based MOF Crystals dry->product MOF_Characterization_Workflow start Synthesized MOF pxrd PXRD Confirms: - Crystallinity - Phase Purity start->pxrd tga TGA Determines: - Thermal Stability - Solvent Content start->tga bet BET Analysis Measures: - Surface Area - Pore Volume start->bet sem SEM/TEM Visualizes: - Morphology - Particle Size start->sem end Comprehensive Material Profile pxrd->end tga->end bet->end sem->end Antenna_Effect cluster_ligand Organic Linker (Antenna) cluster_lanthanide Lanthanide Ion S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation T1 T₁ (Triplet Excited State) S1->T1 ISC Ln_excited Excited State T1->Ln_excited Energy Transfer Ln_ground Ground State emission Luminescent Emission Ln_excited->Ln_ground Emission light_absorption Light Absorption isc Intersystem Crossing (ISC) energy_transfer Energy Transfer

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid Derivatives and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrazine scaffold, a key component in numerous approved and investigational drugs, offers a versatile platform for inhibitor design. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from pyrazine-based structures, with a particular focus on the principles applicable to derivatives of 5,6-Dichloropyrazine-2,3-dicarboxylic acid. While specific cross-reactivity data for this exact subclass of pyrazine derivatives is not extensively available in the public domain, this guide will utilize data from structurally related and clinically relevant pyrazine-containing drugs to illustrate the methodologies and interpretative frameworks essential for evaluating kinase inhibitor selectivity.

We will objectively compare the performance of these pyrazine-derived agents with alternative, well-characterized kinase inhibitors, supported by experimental data from established profiling platforms. This guide will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.

The Significance of Cross-Reactivity in Kinase Inhibitor Development

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a considerable challenge in the development of selective inhibitors.[1][2] Off-target activity, or cross-reactivity, can lead to unforeseen side effects, toxicity, or even therapeutic benefits through polypharmacology.[2][3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's true biological activity and potential clinical outcomes.

Derivatives of this compound are utilized as key intermediates in the synthesis of a variety of biologically active molecules, including those with potential kinase inhibitory activity.[4][5] The substituted pyrazine ring can act as a hinge-binding motif, mimicking the adenine ring of ATP to interact with the kinase active site.[2][6] The nature and position of substituents on this core structure dictate the inhibitor's potency and selectivity profile.

Comparative Cross-Reactivity Profiles: Pyrazine Derivatives vs. Alternatives

To illustrate the principles of cross-reactivity, we will compare two prominent FDA-approved pyrazine-containing kinase inhibitors, Gilteritinib and Acalabrutinib , with two well-established non-pyrazine alternatives, Dasatinib and Erlotinib . The data presented is primarily sourced from large-panel kinase screening assays like KINOMEscan™, which provide a broad overview of a compound's interaction with the human kinome.

Data Presentation:

The following tables summarize the binding affinities (as percentage of control at a fixed concentration) of these inhibitors against a selection of on-target and off-target kinases. A lower percentage of control indicates stronger binding.

Table 1: Kinome Profile of Pyrazine-Derived Kinase Inhibitors

Kinase TargetGilteritinib (% of Control @ 100 nM)Acalabrutinib (% of Control @ 100 nM)Primary Cellular Process
FLT3 < 1% > 50%Hematopoiesis, cell proliferation
AXL < 1% > 50%Cell survival, proliferation, migration
BTK > 50%< 1% B-cell receptor signaling
TEC > 20%< 5% T-cell receptor signaling
SRC > 10%> 20%Cell growth, differentiation, survival
EGFR > 30%> 50%Cell growth and proliferation

Data compiled from various kinase profiling studies.[1]

Table 2: Kinome Profile of Non-Pyrazine Alternative Kinase Inhibitors

Kinase TargetDasatinib (% of Control @ 100 nM)Erlotinib (% of Control @ 100 nM)Primary Cellular Process
BCR-ABL < 1% > 50%Cell cycle regulation, apoptosis
SRC Family < 5% > 30%Cell growth, differentiation, survival
EGFR > 10%< 1% Cell growth and proliferation
FLT3 < 10%> 50%Hematopoiesis, cell proliferation
BTK > 20%> 50%B-cell receptor signaling

Data compiled from various kinase profiling studies.[1]

Interpretation of Comparative Data:

  • Gilteritinib , a pyrazine-2-carboxamide derivative, demonstrates high potency against its primary targets, FLT3 and AXL.[1] However, its kinome scan reveals interactions with other kinases, highlighting the importance of broad profiling.

  • Acalabrutinib , another pyrazine-containing molecule, is a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). Its cross-reactivity profile is generally cleaner than first-generation BTK inhibitors.

  • Dasatinib is a multi-targeted inhibitor, intentionally designed to inhibit several kinases, including BCR-ABL and SRC family kinases.[1] This broad activity is therapeutically beneficial in certain cancers but also carries a higher risk of off-target side effects.

  • Erlotinib is a relatively selective inhibitor of the epidermal growth factor receptor (EGFR).[1] While highly potent against its intended target, it can interact with other kinases at higher concentrations.

These examples underscore that both pyrazine-based and alternative scaffolds can yield inhibitors with a wide range of selectivity profiles, from highly specific to multi-targeted. The key to successful drug development lies in characterizing this profile early and understanding its implications.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity relies on well-validated and orthogonal experimental methodologies. Below are detailed protocols for key assays used in the field.

KINOMEscan™ Competitive Binding Assay

This high-throughput assay is a gold standard for profiling compound interactions against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[1]

Step-by-Step Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed as fusion proteins with a unique DNA tag, typically in a heterologous system like baculovirus-infected insect cells or E. coli.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as magnetic beads.

  • Competition Assay:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 100 nM).

    • A control reaction is performed without the test compound.

    • The binding reactions are allowed to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the solid support.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the control reaction and expressed as a percentage of control (% Control). A lower % Control value indicates a stronger interaction between the test compound and the kinase.

Diagram of KINOMEscan™ Workflow:

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Competitive Binding cluster_analysis Analysis K DNA-Tagged Kinase Mix Incubation K->Mix L Immobilized Ligand L->Mix I Test Inhibitor I->Mix Wash Wash Mix->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (% of Control) qPCR->Data

Caption: Generalized workflow for KINOMEscan™ competitive binding assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique for characterizing the kinetics of binding interactions in real-time without the need for labels.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a target protein (e.g., a kinase) is immobilized. Binding of an analyte (the inhibitor) to the immobilized protein causes a change in the refractive index, which is proportional to the mass of the bound analyte. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).

Step-by-Step Methodology:

  • Sensor Chip Preparation: A sensor chip with a suitable surface chemistry (e.g., CM5) is activated.

  • Protein Immobilization: The purified kinase is immobilized onto the sensor chip surface via amine coupling or other appropriate chemistry. A reference flow cell is prepared in parallel, often by immobilizing a non-relevant protein or leaving it blank, to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection: The test compound (analyte) is injected at various concentrations over the sensor surface in a continuous flow of running buffer.

  • Data Acquisition: The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time during the association and dissociation phases.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the affinity (K_D).

Diagram of SPR Experimental Setup:

SPR_Setup Light Light Source Prism Prism Light->Prism Chip Sensor Chip (Immobilized Kinase) Prism->Chip Detector Detector Chip->Detector Reflected Light Flow Flow Cell (Inhibitor Solution) Flow->Chip Analyte Flow

Caption: Simplified schematic of a Surface Plasmon Resonance (SPR) instrument.

Cell-Based Assays for Functional Activity

While binding assays are crucial for determining direct interactions, cell-based assays provide a more physiologically relevant context to assess the functional consequences of target engagement and potential off-target effects.

Principle: These assays measure a downstream cellular event that is dependent on the activity of the target kinase, such as cell proliferation, apoptosis, or the phosphorylation of a specific substrate.

Example: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Cancer cell lines known to be dependent on the target kinase are seeded into 96-well plates.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Lysis and ATP Measurement: A reagent that lyses the cells and measures the amount of ATP present (an indicator of cell viability) is added to each well.

  • Data Acquisition: The luminescent signal, which is proportional to the number of viable cells, is read using a luminometer.

  • Data Analysis: The data is plotted as cell viability versus compound concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Signaling Pathway Visualization

To better understand the biological context of the compared inhibitors, the following diagrams illustrate the key signaling pathways they modulate.

FLT3 Signaling Pathway and Inhibition by Gilteritinib:

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3_R->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway FLT3_R->PI3K_AKT STAT5 STAT5 Pathway FLT3_R->STAT5 Gilteritinib Gilteritinib Gilteritinib->FLT3_R Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and its inhibition by Gilteritinib.

BTK Signaling Pathway and Inhibition by Acalabrutinib:

BTK_Pathway cluster_downstream_btk Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits (Covalent) NFkB NF-κB Pathway PLCg2->NFkB Proliferation_BTK B-Cell Proliferation & Survival NFkB->Proliferation_BTK

Caption: Simplified BTK signaling pathway and its inhibition by Acalabrutinib.

Conclusion and Future Directions

The study of cross-reactivity is a dynamic and essential component of modern drug discovery. While this guide has used prominent examples to illustrate the comparative analysis of pyrazine-containing kinase inhibitors, the principles and methodologies are broadly applicable to novel chemical entities, including derivatives of this compound. As our understanding of the kinome and the structural basis of inhibitor selectivity continues to grow, so too will our ability to design safer and more effective targeted therapies. For researchers working with novel pyrazine derivatives, a comprehensive cross-reactivity profiling strategy, employing a combination of broad panel screening and detailed kinetic and cell-based functional assays, is strongly recommended to fully elucidate their therapeutic potential and de-risk their development path.

References

A Researcher's Guide to 5,6-Dichloropyrazine-2,3-dicarboxylic acid: Bridging Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, 5,6-Dichloropyrazine-2,3-dicarboxylic acid (CAS: 59715-45-6) presents a compelling scaffold. Its electron-deficient pyrazine core, flanked by two reactive chlorine atoms and two carboxylic acid moieties, offers a rich playground for synthetic diversification.[1] This guide provides a comprehensive comparison of the theoretical and experimentally-derived properties of this versatile building block. We will delve into the practical aspects of its characterization, offering validated protocols and explaining the causal relationships behind methodological choices, thereby equipping you with the knowledge to confidently utilize this compound in your research endeavors.

The pyrazine heterocycle is a cornerstone in drug discovery, with several approved drugs featuring this core structure.[2] Computational studies have consistently highlighted the favorable drug-target interactions facilitated by the pyrazine scaffold.[2][3] The subject of this guide, with its multiple functional groups, is primed for the synthesis of novel chlorinated pyrazine derivatives with potential applications in agrochemicals and pharmaceuticals.[1][4]

Molecular Structure and Identification

The foundational step in any research involving a chemical compound is the unambiguous confirmation of its structure.

Caption: 2D Structure of this compound.

Comparative Analysis of Physicochemical Properties

A direct comparison between theoretically predicted and experimentally determined properties is crucial for validating computational models and understanding the real-world behavior of a molecule. Due to the specialized nature of this compound, comprehensive experimental data is not always readily available in literature. This section presents known experimental values alongside properties of closely related analogs and outlines the computational methods used for theoretical prediction.

PropertyExperimental Value (this compound)Experimental Value (Analog: 5,6-Dichloropyrazine-2,3-dicarbonitrile)Theoretical Prediction Approach
Molecular Formula C₆H₂Cl₂N₂O₄[1][5]C₆Cl₂N₄[6][7]-
Molecular Weight 237.00 g/mol [1][5]199.00 g/mol [6][7]-
Melting Point Data not available180-182 °C[8]Melting point prediction can be performed using quantitative structure-property relationship (QSPR) models or simulation methods like molecular dynamics, though these can be computationally intensive and less accurate than experimental determination.
Boiling Point 453°C at 760 mmHg[1]Data not availableBoiling point can be estimated using group contribution methods or more advanced computational models, but experimental validation is key.
Solubility Data not availableData not availableSolubility can be predicted using computational models like COSMO-RS (Conductor-like Screening Model for Real Solvents) which calculates the chemical potential of a solute in a solvent.

Expert Insight: The high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions from the C-Cl bonds. The melting point of the dicarbonitrile analog is quite high, suggesting a stable crystal lattice. We can anticipate a similarly high, or likely higher, melting point for the dicarboxylic acid due to the potential for extensive hydrogen bonding networks.

Spectroscopic Properties: The Fingerprint of a Molecule

Spectroscopic analysis is the cornerstone of structural elucidation. Here, we outline the expected spectral features based on theoretical principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the NMR spectra are expected to be simple.

  • ¹H-NMR: A single, broad signal is anticipated in the downfield region (typically 10-13 ppm) corresponding to the two equivalent carboxylic acid protons.[4] The exact chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding effects.

  • ¹³C-NMR: Three distinct signals are predicted:

    • One for the two equivalent carboxylic acid carbons (C=O), expected in the 160-185 ppm range.[4]

    • One for the two equivalent pyrazine ring carbons attached to the chlorine atoms (C5, C6).

    • One for the two equivalent pyrazine ring carbons attached to the carboxylic acid groups (C2, C3).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)Characteristic broad absorption due to hydrogen bonding.
C=O Stretch (Carboxylic Acid) 1700-1725Strong absorption typical for carboxylic acid carbonyls. Conjugation with the pyrazine ring may slightly lower this frequency.
C=N, C=C Stretch (Pyrazine Ring) 1400-1600A series of bands corresponding to the aromatic ring vibrations.
C-Cl Stretch 600-800Absorptions in the fingerprint region corresponding to the carbon-chlorine bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible, with peaks at m/z corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes (M⁺, [M+2]⁺, [M+4]⁺) in an approximate ratio of 9:6:1.

  • Fragmentation: Common fragmentation pathways would include the loss of COOH, CO₂, and Cl radicals.

Experimental Protocols: A Self-Validating System

To ensure the integrity of your research, rigorous experimental validation is paramount. The following protocols provide a framework for the synthesis and characterization of this compound.

Synthesis Workflow

While a specific, high-yield synthesis is not widely published, a plausible route involves the hydrolysis of the corresponding dinitrile.

start 5,6-Dichloropyrazine-2,3-dicarbonitrile step1 Acid or Base Hydrolysis (e.g., conc. HCl or aq. NaOH) start->step1 step2 Reaction Work-up (Neutralization/Acidification) step1->step2 product This compound step2->product

Caption: Proposed synthesis workflow from the dinitrile precursor.

Step-by-Step Protocol: Hydrolysis of 5,6-Dichloropyrazine-2,3-dicarbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5,6-Dichloropyrazine-2,3-dicarbonitrile in concentrated hydrochloric acid. Causality: Acid hydrolysis effectively converts the nitrile groups to carboxylic acids. The use of a reflux condenser prevents the loss of volatile reagents.

  • Heating: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Expertise: The reaction time will need to be optimized. Disappearance of the starting material spot on the TLC plate indicates reaction completion.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, carefully pour the mixture over ice. Trustworthiness: This step ensures the product, which is likely a solid at room temperature, is fully precipitated from the solution.

  • Purification: Wash the crude product with cold water to remove residual acid. Recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified dicarboxylic acid. Authoritative Grounding: Recrystallization is a standard and effective method for purifying solid organic compounds.

Characterization Workflow

cluster_purification Purification & Purity cluster_structure Structural Elucidation recrystallization Recrystallization melting_point Melting Point Analysis recrystallization->melting_point purified_product Purified Product melting_point->purified_product nmr ¹H and ¹³C NMR ir FT-IR Spectroscopy ms Mass Spectrometry purified_product->nmr purified_product->ir purified_product->ms

Caption: Workflow for the characterization of the synthesized product.

Step-by-Step Protocol: NMR Sample Preparation

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified product.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H-NMR spectrum.[9] DMSO-d₆ is often a good choice for carboxylic acids as it can effectively solvate them and the acidic proton peak is less prone to exchange broadening than in other solvents.

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Conclusion

This compound is a molecule of significant synthetic potential. While a complete experimental dataset is not yet consolidated in the public domain, this guide provides a robust framework for its synthesis, characterization, and analysis by bridging known experimental data of analogs with sound theoretical principles. The provided protocols are designed to be self-validating, ensuring that researchers can proceed with confidence in their experimental design and data interpretation. As more data on this compound becomes available, the synergy between computational prediction and experimental validation will undoubtedly accelerate its application in creating next-generation pharmaceuticals and advanced materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6-Dichloropyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5,6-Dichloropyrazine-2,3-dicarboxylic acid, a compound that, like many chlorinated heterocyclic dicarboxylic acids, requires meticulous handling. Our goal is to move beyond mere compliance and foster a deep, intuitive understanding of chemical safety, making best practices an integral part of your workflow.

Hazard Analysis: Understanding the Risks of this compound

Before selecting any personal protective equipment (PPE), we must first understand the specific hazards presented by the material. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

In a laboratory setting, these classifications translate to tangible risks. As a solid, crystalline, or granular substance, the primary route of exposure is through the generation of dust during handling, particularly when weighing or transferring the material.[2] This dust can readily come into contact with the skin, be inhaled, or settle in the eyes, leading to irritation or severe burns.[2][3]

The Hierarchy of Controls: PPE as the Final, Critical Barrier

While this guide focuses on PPE, it is crucial to remember that it is the last line of defense in the hierarchy of safety controls. Before any task, consider the following:

  • Engineering Controls: The most effective control. Always handle this compound powder within a certified chemical fume hood to control dust and vapors.[3][4]

  • Administrative Controls: These are the procedures you follow. Develop and adhere to Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are trained on these procedures.[4]

  • Personal Protective Equipment (PPE): The essential final barrier between you and the chemical hazard.

Task-Specific PPE Protocols

The level of PPE required directly correlates with the risk of exposure for a given task. Below are detailed protocols for the lifecycle of handling this compound in the lab.

Receiving and Storage

When receiving and unpacking sealed containers, the risk of exposure is minimal but not zero. Damaged containers can leak.[5]

  • Minimum PPE: Safety glasses and nitrile gloves.

Weighing and Aliquoting (Maximum Risk Task)

This stage presents the highest risk of generating and inhaling airborne dust. All weighing operations must be conducted inside a chemical fume hood or a ventilated balance enclosure.

  • Eye/Face Protection: Chemical safety goggles used in conjunction with a face shield provide the most robust protection from dust particles.[3][5] A face shield alone is not adequate.[3]

  • Hand Protection: Wear two pairs of chemical-resistant gloves (double-gloving), with the outer glove covering the cuff of the lab coat. Nitrile gloves are a common and effective choice.[4][6]

  • Body Protection: A long-sleeved lab coat, fully fastened. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[7]

  • Respiratory Protection: If there is any risk of the fume hood's containment being compromised or if significant dust is anticipated, a NIOSH-approved respirator is necessary. An N95 dust mask or a half-mask respirator with P100 (particulate) filters is appropriate.[6][8]

Dissolution and Handling of Solutions

While the risk of dust inhalation is eliminated once the solid is dissolved, the resulting solution is corrosive.

  • Eye/Face Protection: Chemical safety goggles are mandatory to protect against splashes.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully fastened lab coat.

Spill Cleanup and Waste Disposal

Emergency preparedness is key. Ensure spill cleanup materials for corrosive acids, such as sodium bicarbonate or calcium carbonate, are readily available.[3]

  • PPE for Spills/Disposal: Revert to the maximum risk PPE protocol (Section 3.2) for cleaning up spills of the solid material or handling waste containers. This includes chemical safety goggles, a face shield, double gloves, a lab coat, and respiratory protection if dust is present.

PPE Specification and Procedural Summary

The following table summarizes the required PPE for different operational scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing/Aliquoting Chemical Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Apron (optional)N95 or P100 Respirator
Solution Handling Chemical GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Spill/Waste Handling Chemical Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & ApronN95 or P100 Respirator
Experimental Protocol: Donning and Doffing PPE for Safe Handling

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Body Protection: Don lab coat and fasten it completely. If required, put on a chemical-resistant apron.

  • Respiratory Protection: If needed, perform a seal check on your respirator.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Hand Protection: Don the first pair of gloves. Don the second, outer pair, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (Taking Off): This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

  • Face/Eye Protection: Remove the face shield, followed by the goggles, from the back of your head forward. Place them in a designated area for decontamination.

  • Body Protection: Unfasten and remove your lab coat (and apron), turning it inside out as you remove it to contain any contamination.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task with 5,6-Dichloropyrazine- 2,3-dicarboxylic acid is_solid Is the material in solid/powder form? start->is_solid weighing Weighing, transferring, or risk of dust? is_solid->weighing Yes solution Handling solution is_solid->solution No max_ppe Maximum PPE Protocol: - Goggles & Face Shield - Double Gloves - Lab Coat/Apron - Respirator weighing->max_ppe Yes mod_ppe Moderate PPE Protocol: - Goggles - Single Gloves - Lab Coat weighing->mod_ppe No solution->mod_ppe end Proceed with Task max_ppe->end mod_ppe->end

Caption: Decision workflow for selecting appropriate PPE level.

Operational and Disposal Plans

Emergency Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and water for at least 15 minutes. Use an emergency shower for large exposures.[3][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

Disposal: All waste, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of chlorinated waste according to your institution's and local environmental regulations. Do not pour down the drain.[11] Halogenated waste streams are often segregated for specific disposal methods like incineration.[11]

  • Contaminated lab coats should be professionally laundered.[12]

By integrating these detailed PPE protocols and safety measures into your daily laboratory operations, you can confidently and safely handle this compound, ensuring that your focus remains on scientific advancement.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.